Sulpiride
Description
This compound first appeared in published literature in 1967. Clinical studies show a greater effect on treating the negative symptoms of schizophrenia rather than positive symptoms at low doses, though the effects are more equal at higher doses. this compound is not approved by the FDA, Health Canada, or the EMA; though it is approved in individual European countries.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for psychosis and has 4 investigational indications.
A dopamine D2-receptor antagonist. It has been used therapeutically as an antidepressant, antipsychotic, and as a digestive aid. (From Merck Index, 11th ed)
See also: Amisulpride (related); Raclopride (related); Remoxipride (related).
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042574 | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |
| Record name | SID11532906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15676-16-1 | |
| Record name | (±)-Sulpiride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulpiride [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulpiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Sulpiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulpiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-Sulpiride vs. (R)-Sulpiride: A Comprehensive Analysis of Enantiomeric Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulpiride, a substituted benzamide, is a widely utilized antipsychotic and gastroprokinetic agent that exemplifies the critical principle of stereochemistry in pharmacology. As a chiral molecule, it exists in two non-superimposable mirror-image forms: the (S)-enantiomer (levothis compound) and the (R)-enantiomer (dextrothis compound). While racemic this compound is used clinically, the vast majority of its therapeutic activity is attributed to the (S)-form. This technical guide provides an in-depth analysis of the differential pharmacology, receptor kinetics, and clinical implications of the (S)- and (R)-sulpiride enantiomers. We will dissect the causal mechanisms behind their distinct activities, present quantitative data, and detail an experimental protocol for validating these findings, offering a comprehensive resource for professionals in neuroscience and drug development.
Introduction to Chirality and this compound
This compound is a selective antagonist of D2-like dopamine receptors, a property that underlies its therapeutic effects.[1][2] Like many pharmaceuticals, this compound possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers.[3] The neuroleptic efficacy of this compound is known to be stereospecific, residing almost exclusively with the (S)-(-) enantiomer.[4] This stereoselectivity is not merely an academic curiosity; it has profound implications for therapeutic efficacy and side-effect profiles. Understanding the distinct interactions of each enantiomer with its biological targets is fundamental to optimizing drug design and clinical application. This guide will explore the stark contrast in activity between (S)-sulpiride, the active eutomer, and (R)-sulpiride, the largely inactive distomer.
Comparative Pharmacodynamics: The Locus of Differential Activity
The primary reason for the divergent effects of the this compound enantiomers lies in their differential affinity for dopamine receptors. The central nervous system's response to this compound is mediated predominantly by its interaction with D2 and D3 receptors.
Receptor Binding Affinity
The antagonistic activity of this compound is almost entirely conferred by the (S)-enantiomer.[4][5] (S)-Sulpiride exhibits high affinity for dopamine D2 and D3 receptors, while its affinity for D1, D4, and D5 receptors is significantly lower.[6] In stark contrast, the (R)-enantiomer is functionally inactive at dopamine D2 receptors.[7] This dramatic difference in binding affinity is the cornerstone of their distinct pharmacological profiles.
| Receptor Subtype | (S)-(-)-Sulpiride (Levothis compound) Ki | (R)-(+)-Sulpiride (Dextrothis compound) Ki |
| Dopamine D2 | ~15 nM[6] | Inactive / Very Low Affinity[7] |
| Dopamine D3 | ~13 nM[6] | Inactive / Very Low Affinity |
| Dopamine D4 | ~1000 nM (1 µM)[6] | Not reported/Presumed very low |
| Dopamine D1 | ~45,000 nM (45 µM)[6] | Not reported/Presumed very low |
| Dopamine D5 | ~77,000 nM (77 µM) | Not reported/Presumed very low |
| Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Data is aggregated from multiple sources. |
Functional Activity and Signaling Pathways
(S)-Sulpiride acts as a potent competitive antagonist at D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] By blocking these receptors, (S)-Sulpiride prevents dopamine-mediated inhibition of neuronal activity.
At low doses (100-300 mg), this compound is thought to preferentially block presynaptic D2 autoreceptors, which function to inhibit dopamine synthesis and release.[1] This blockade results in a net increase in dopamine turnover, an effect which may contribute to its antidepressant properties.[1] At higher doses (300-1200 mg), (S)-sulpiride blocks postsynaptic D2 receptors in mesolimbic pathways, producing its antipsychotic effects.[1]
The (R)-enantiomer, due to its negligible affinity, does not significantly contribute to this antagonism. Therefore, when racemic this compound is administered, the (R)-form can be considered "isomeric ballast," contributing to the overall drug load without providing a therapeutic benefit at the primary central targets.
Figure 1: Differential signaling at the D2/D3 receptor.
Pharmacokinetics and Metabolism
Racemic this compound exhibits low and variable oral bioavailability, estimated at 25-35%.[1] It is poorly metabolized, with up to 95% of the systemically available drug eliminated unchanged by the kidneys.[1][9] The elimination half-life is approximately 6-8 hours.[9][10]
Studies comparing the enantiomers have generally found similar pharmacokinetic profiles after administration of the racemate, with no metabolic inversion from one form to the other observed.[11][12] However, one pilot study in psychiatric patients found that serum levels of the (R)-enantiomer were consistently higher than the (S)-enantiomer (L:D ratio <1) after oral administration of the racemate.[3] This suggests potential minor differences in absorption or distribution that warrant further investigation.
Clinical and Therapeutic Significance
The profound pharmacological differences between the enantiomers translate directly to their clinical utility.
-
(S)-Sulpiride (Levothis compound): This is the therapeutically active form.
-
Psychiatry: It is effective in treating both the positive and negative symptoms of schizophrenia, as well as depressive and somatoform disorders.[5][10]
-
Gastroenterology: It is widely used as a prokinetic agent for dyspepsia, gastroparesis, and irritable bowel syndrome.[13][14] This effect is due to D2 receptor antagonism in the gastrointestinal tract and, additionally, agonist activity at serotonin 5-HT4 receptors, which enhances acetylcholine release and promotes motility.[13][15]
-
Other Uses: It possesses antiemetic properties, making it useful for managing nausea and vomiting.[13]
-
-
(R)-Sulpiride (Dextrothis compound): This enantiomer is not used therapeutically. While some preclinical studies have suggested it may possess unique, weak activities, such as decreasing gastric acid secretion, it is generally considered clinically inactive.[7][16]
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
To empirically determine the binding affinity (Ki) of the this compound enantiomers, a competitive radioligand binding assay is the standard methodology. This protocol provides a self-validating system for quantifying these crucial pharmacological parameters.
Objective: To determine and compare the binding affinity (Ki) of (S)-Sulpiride and (R)-Sulpiride for the human dopamine D2 receptor.
Key Materials:
-
Cell Membranes: HEK293 or CHO cells stably transfected with the human Dopamine D2 receptor.[17]
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist radioligand.
-
Test Compounds: (S)-Sulpiride and (R)-Sulpiride, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or unlabeled S-Sulpiride).
-
Assay Buffer: Tris-HCl buffer with physiological salts.
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
Step-by-Step Methodology
-
Membrane Preparation: Homogenize transfected cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).[17]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.[17]
-
Non-specific Binding (NSB): Add membrane preparation, [3H]-Spiperone, and the non-specific binding control (e.g., 10 µM Haloperidol).[17]
-
Competition Binding: Add membrane preparation, [3H]-Spiperone, and serial dilutions of the test compound ((S)-Sulpiride or (R)-Sulpiride).[17]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17] Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[17]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2: Workflow for the competitive radioligand binding assay.
Conclusion and Future Perspectives
The pharmacological dissection of this compound's enantiomers offers a clear and compelling demonstration of stereospecificity in drug action. The therapeutic benefits of this compound, both in psychiatry and gastroenterology, are mediated by the (S)-enantiomer through its potent and selective antagonism of dopamine D2/D3 receptors.[4][5] The (R)-enantiomer is largely inactive at these central targets and its administration as part of the racemic mixture provides no discernible therapeutic advantage.
This case study underscores the importance of chiral chemistry in modern drug development. By isolating the active eutomer, Levothis compound, clinicians can deliver targeted therapy, potentially reducing the metabolic load and mitigating unforeseen side effects associated with the inactive distomer. Future research should continue to explore the nuanced pharmacology of benzamide derivatives, leveraging the stereochemical insights gained from this compound to design next-generation therapeutics with improved receptor selectivity and clinical outcomes.
References
- 1. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 2. (R,S)-Sulpiride, D2-like dopamine receptor antagonist (CAS 15676-16-1) | Abcam [abcam.com]
- 3. Serum levels of this compound enantiomers after oral treatment with racemic this compound in psychiatric patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Levothis compound: a review of its clinical use in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 7. Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of this compound in humans after intravenous and intramuscular administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-lactancia.org [e-lactancia.org]
- 11. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disposition of enantiomers of this compound in humans and rats | Semantic Scholar [semanticscholar.org]
- 13. Levothis compound - Wikipedia [en.wikipedia.org]
- 14. What is Levothis compound used for? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. Effect of this compound isomers on gastric acid and gastrin secretion in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Sulpiride for Research Applications
This guide provides a comprehensive overview of the synthesis and purification of Sulpiride, a substituted benzamide with significant applications in neuroscience research. Intended for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, step-by-step protocols, and analytical characterization of this compound, ensuring a thorough understanding of its preparation for laboratory use.
Introduction: The Scientific Significance of this compound
This compound, chemically known as N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide, is an atypical antipsychotic agent.[1][2] Its primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors.[3][4] This selectivity results in a pharmacological profile with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2] In a research context, this compound serves as a critical tool for investigating the role of the dopaminergic system in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.[3][4] The synthesis of high-purity this compound is therefore paramount for obtaining reliable and reproducible experimental results.
The Core Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient method for synthesizing this compound involves the formation of an amide bond between two key precursors: 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine.[5][6]
Synthesis of Starting Material: 2-Methoxy-5-sulfamoylbenzoic acid methyl ester
The synthesis of this crucial intermediate typically starts from salicylic acid and involves a multi-step process including methylation, chlorosulfonation, amination, and esterification.[7] Optimization of these steps is critical for the overall yield and purity of the final this compound product.
The Amidation Reaction: Mechanism and Catalysis
The central reaction in this compound synthesis is a nucleophilic acyl substitution, specifically a base-catalyzed amidation.
Reaction Scheme:
Figure 1: Core amidation reaction for this compound synthesis.
The mechanism, facilitated by a base catalyst, proceeds as follows:
-
Deprotonation of the Amine: The basic catalyst removes a proton from the primary amine of (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting highly nucleophilic amine attacks the electrophilic carbonyl carbon of the 2-methoxy-5-sulfamoylbenzoic acid methyl ester. This forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxy group as a leaving group (methanol).
-
Protonation of the Product: The newly formed this compound is protonated by the conjugate acid of the catalyst, regenerating the catalyst and yielding the final product.
The choice of catalyst is crucial for reaction efficiency. While traditional bases like sodium hydroxide can be used, solid base catalysts such as "HND-62" have been reported in patent literature to improve reaction efficiency, reduce reaction time, and simplify catalyst recovery.[8] Heterogeneous catalysts, in general, offer advantages in terms of separation, reusability, and reduced waste generation.[7][9]
Experimental Protocol for this compound Synthesis
This protocol is a synthesized methodology based on established patent literature, providing a practical guide for laboratory-scale synthesis.[8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| 2-methoxy-5-sulfamoylbenzoic acid methyl ester | 245.25 |
| (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine | 128.22 |
| Ethylene Glycol (solvent) | 62.07 |
| HND-62 Solid Base Catalyst (or suitable alternative) | - |
| Ethanol | 46.07 |
| Isopropanol | 60.10 |
| Acetone | 58.08 |
| Activated Carbon | 12.01 |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methoxy-5-sulfamoylbenzoic acid methyl ester and (S)-(-)-N-((1-ethyl-2-pyrrolidinyl)methyl)amine in an appropriate molar ratio (e.g., 1:1.1) in ethylene glycol.
-
Catalysis and Reaction: Add the solid base catalyst (approximately 1-2% by weight of the reactants). Heat the mixture to 80-90°C with continuous stirring and maintain reflux for 4-6 hours.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to below 50°C. Add water to precipitate the crude this compound. Continue cooling to below 10°C to maximize crystallization.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake with purified water until the filtrate is near neutral pH.
Purification of this compound: Achieving Research-Grade Purity
Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for purifying this compound.[8][10][11]
Principles of Recrystallization
Recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent system will dissolve this compound at an elevated temperature but have low solubility for it at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Recrystallization Protocol
-
Solvent Selection: A mixed solvent system of ethanol, isopropanol, and acetone (e.g., in a 2:1:0.5 volume ratio) has been shown to be effective.[8] This combination of polarities aids in the removal of a wider range of impurities.
-
Dissolution: Suspend the crude this compound in the mixed solvent in a flask. Heat the mixture to approximately 70°C with stirring until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated carbon (approximately 1% of the crude product weight) to the hot solution to adsorb colored impurities. Stir for 15-20 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to below 20°C to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture and then with purified water. Dry the crystals under vacuum at 75-85°C to a constant weight.
Figure 2: A typical workflow for the purification of this compound by recrystallization.
Characterization and Purity Assessment
Ensuring the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic peaks for the aromatic protons, the methoxy group, the ethyl group, and the pyrrolidine ring protons. The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[12][13][14][15][16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key vibrational bands include N-H stretching of the amide and sulfonamide groups, C=O stretching of the amide, and S=O stretching of the sulfonamide.[5][18][19]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (341.43 g/mol ). The fragmentation pattern can further confirm the structure.[18][20][21]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of this compound. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities. The purity is determined by the area percentage of the this compound peak relative to the total peak area.
Potential Impurities
Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[1][5][12] Common impurities may include unreacted starting materials and by-products from incomplete reactions. It is crucial to characterize and control these impurities to ensure the quality of the research-grade this compound.
Safety and Handling
This compound is a pharmacologically active compound and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
The synthesis and purification of high-purity this compound are critical for its effective use in research. This guide has provided a detailed overview of the most common synthetic route, a practical purification protocol, and methods for its characterization. By following these guidelines and understanding the underlying chemical principles, researchers can confidently prepare research-grade this compound for their scientific investigations.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: an antipsychotic with selective dopaminergic antagonist properties [crd.york.ac.uk]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound Impurities | SynZeal [synzeal.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. sc.edu [sc.edu]
- 16. scispace.com [scispace.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. Differences in effects of sultopride and this compound on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Sulpiride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulpiride, a substituted benzamide with atypical antipsychotic properties, exhibits a complex and species-dependent pharmacokinetic profile that is crucial for preclinical evaluation and translation to clinical use. This guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, including rats, dogs, rabbits, and mice. We delve into the causal factors influencing its characteristically low and erratic oral bioavailability, such as poor membrane permeability, P-glycoprotein (P-gp) efflux, and a narrow absorption window. Furthermore, this document outlines detailed experimental protocols for conducting pharmacokinetic studies, including bioanalytical methods and data interpretation, to equip researchers with the necessary tools for robust preclinical drug development.
Introduction: The Enigma of this compound's Biopharmaceutical Profile
This compound stands as a unique therapeutic agent, acting as a selective dopamine D2 and D3 receptor antagonist.[1] Its clinical applications span from treating psychosis in schizophrenia to managing gastrointestinal disturbances.[2][3] However, its journey from administration to systemic circulation is fraught with challenges, primarily its low and variable oral bioavailability, which has been reported to be between 25% and 40% in humans.[4][5] This variability presents a significant hurdle in establishing reliable dose-response relationships and underscores the importance of comprehensive pharmacokinetic studies in animal models to elucidate the underlying mechanisms.
The physicochemical properties of this compound, including its low aqueous solubility and limited permeability, classify it as a Biopharmaceutics Classification System (BCS) Class IV drug.[2] This inherent challenge is compounded by its susceptibility to efflux transporters like P-glycoprotein, further limiting its absorption.[2][6] Understanding these intricate interactions within different biological systems is paramount for developing strategies to enhance its therapeutic efficacy.
This guide will navigate the complexities of this compound's pharmacokinetics, offering insights into the experimental designs and analytical techniques that are fundamental to its preclinical assessment.
Comparative Pharmacokinetics Across Key Animal Models
The choice of animal model is a critical determinant in pharmacokinetic research, as significant species-dependent variations in drug handling can profoundly impact the translation of preclinical data.
Rodent Models: Rats and Mice
Rats: The rat is a widely used model for initial pharmacokinetic screening. Studies have revealed marked species differences in the systemic bioavailability of oral this compound.[7] Following oral administration in rats, only trace amounts of this compound are detected in the plasma, even at high doses.[7] This poor oral absorption is a key characteristic. After intraperitoneal injection, approximately one-third of the drug is metabolized, with the remaining two-thirds excreted unchanged in urine and feces.[8] The liver is the primary site of metabolism.[8] Despite its poor systemic availability, this compound does cross the blood-brain barrier, with the highest concentrations found in areas where the barrier is less effective, such as the hypothalamus and medulla oblongata.[8][9] However, its penetration into the brain is generally considered poor, which may contribute to its weaker central effects when administered peripherally.[10]
Mice: Mice are often employed in behavioral and central nervous system (CNS) distribution studies. Research in mice has demonstrated that this compound can exert antiaggressive effects without causing significant motor depression.[11] Studies on brain distribution in mice have shown that this compound accumulates in regions like the pituitary and pineal body.[9] The limited brain penetration observed in rats is also a factor in mice.[9]
Non-Rodent Models: Dogs and Rabbits
Dogs: In stark contrast to rats, dogs exhibit significantly higher oral bioavailability of this compound.[7] Peak plasma concentrations are dose-dependent and considerably higher than those observed in rats.[7] The half-life of this compound in dog plasma is also longer than in rats.[7] This species difference highlights the importance of using multiple animal models to gain a comprehensive understanding of a drug's pharmacokinetic profile. The dog model has also been utilized to study the effects of this compound on gastrointestinal motility, where it has been shown to exert hypertonic and hyperphasic effects.[12]
Rabbits: Rabbits have been instrumental in studies aimed at improving this compound's oral bioavailability. Research has shown that this compound is predominantly absorbed from the upper part of the small intestine in rabbits.[13][14] This finding has led to the development of gastric-retained formulations designed to prolong the drug's residence time in the absorption window, thereby enhancing its bioavailability.[13][14]
Delving into the Mechanisms: Absorption, Distribution, Metabolism, and Excretion (ADME)
A thorough understanding of the ADME properties of this compound is essential for interpreting pharmacokinetic data and predicting its behavior in humans.
Absorption and Bioavailability
The oral absorption of this compound is incomplete and variable across species.[5][7] Key factors contributing to its poor bioavailability include:
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump located in the intestinal brush border, which actively transports the drug back into the intestinal lumen, thereby limiting its absorption.[2][6] Co-administration with P-gp inhibitors has been shown to significantly increase this compound's bioavailability in rats.[6]
-
Narrow Absorption Window: Studies in rabbits suggest that this compound is primarily absorbed in the upper small intestine.[13][14] This limited absorption window means that any portion of the drug that passes this region without being absorbed is unlikely to be absorbed further down the gastrointestinal tract.
-
Physicochemical Properties: As a BCS Class IV drug, this compound's low solubility and permeability inherently limit its ability to dissolve in gastrointestinal fluids and pass through the intestinal membrane.[2]
Distribution
Once absorbed, this compound has a large apparent volume of distribution in both rats and dogs, indicating extensive distribution into tissues.[7] However, its ability to penetrate the blood-brain barrier is limited, which may explain why higher doses are needed for central effects compared to peripheral actions.[9][10] In the brain, higher concentrations are found in structures with a less restrictive barrier, such as the median eminence and circumventricular organs.[8] Plasma protein binding of this compound is relatively low, around 40%, meaning a significant fraction of the drug in circulation is free to exert its pharmacological effects.[15]
Metabolism
This compound undergoes limited metabolism in the body.[4] In rats, about one-third of an administered dose is metabolized, primarily in the liver.[8] The majority of the drug is excreted unchanged.[4][8] This low metabolic clearance suggests that drug-drug interactions involving metabolic enzymes are less likely.[4]
Excretion
The primary route of elimination for this compound and its metabolites is through the kidneys, with a significant portion excreted unchanged in the urine.[4][8][16] Fecal excretion also contributes to its elimination.[4][8] The renal excretion of this compound is an active process involving multiple organic cation transporters (OCTs and MATEs), which facilitate its secretion from the blood into the renal tubules.[16]
Methodologies for Pharmacokinetic Evaluation
Rigorous and validated methodologies are the cornerstone of reliable pharmacokinetic studies. This section outlines the key experimental protocols and analytical techniques.
Experimental Design for In Vivo Studies
A well-designed in vivo study is critical for obtaining meaningful pharmacokinetic data.
Workflow for a Typical Animal Pharmacokinetic Study:
Caption: Workflow of a typical animal pharmacokinetic study.
Step-by-Step Protocol for Oral Administration in Rats:
-
Animal Selection and Acclimatization: Use healthy, adult male or female rats (e.g., Sprague-Dawley or Wistar) of a specific weight range. Allow them to acclimatize to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing to minimize variability in gastric emptying and food effects on absorption, but allow free access to water.
-
Drug Formulation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration.
-
Dosing: Administer the formulation accurately via oral gavage using a suitable gavage needle. Record the exact time of administration.
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters.
Bioanalytical Methods for this compound Quantification
Accurate quantification of this compound in biological matrices is crucial. High-performance liquid chromatography (HPLC) is the most common analytical technique.
Typical HPLC Method Parameters:
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV detection (e.g., at 226 nm) or fluorescence detection (e.g., excitation at 300 nm, emission at 365 nm)[17][18][19][20] |
| Flow Rate | Typically 1.0 mL/min |
| Internal Standard | A structurally similar compound (e.g., sultopride) to correct for variations in sample preparation and injection volume.[17] |
Sample Preparation:
A robust sample preparation method is essential to remove interfering substances from the biological matrix.
Caption: Common sample preparation techniques for this compound analysis.
Data Interpretation and Key Pharmacokinetic Parameters
The plasma concentration-time data obtained from in vivo studies are used to calculate several key pharmacokinetic parameters that describe the drug's behavior in the body.
Table of Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and the potential for peak-related effects or toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time | A measure of the overall bioavailability of the drug. |
| t½ (Half-life) | The time required for the plasma concentration to decrease by half | Determines the dosing interval and the time to reach steady-state concentrations. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time | Reflects the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Indicates the extent of drug distribution into tissues. |
| F (%) (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | A critical parameter for determining the oral dose required to achieve a desired therapeutic effect. |
Strategies to Enhance this compound's Bioavailability
Given the challenges associated with this compound's oral delivery, various formulation strategies have been explored to improve its bioavailability.
-
Gastric-Retained Drug Delivery Systems: Formulations that prolong the residence time of the drug in the stomach and upper small intestine can enhance absorption by increasing the time the drug spends in its absorption window.[13][14]
-
Co-administration with P-gp Inhibitors: While effective in preclinical studies, the clinical application of this approach is limited by the potential for drug-drug interactions and safety concerns associated with P-gp inhibitors.[2][6]
-
Fast-Disintegrating Tablets (FDTs): FDTs that disintegrate rapidly in the mouth can lead to pre-gastric absorption and bypass first-pass metabolism, potentially increasing bioavailability.[2]
Conclusion: A Roadmap for Future Research
The pharmacokinetic profile of this compound in animal models is a complex interplay of its physicochemical properties and the physiological characteristics of the species under investigation. The significant inter-species variability, particularly in oral bioavailability, necessitates a careful and multi-faceted approach to preclinical evaluation. Future research should focus on developing more predictive in vitro and in silico models to better anticipate human pharmacokinetics and on formulating novel drug delivery systems that can overcome the inherent biopharmaceutical challenges of this compound. A deeper understanding of the molecular transporters involved in its absorption and disposition will be key to unlocking the full therapeutic potential of this important antipsychotic agent.
References
- 1. This compound, a D2/D3 blocker, reduces cataplexy but not REM sleep in canine narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The pharmacology of this compound--a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The pharmacokinetics of intravenous and oral this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved intestinal absorption of this compound in rats with synchronized oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the distribution of 14C-sulpiride and its metabolites in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regional distribution of sultopride and this compound in rat brain measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor blocking activity of this compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of this compound on gastrointestinal motility: experimental radiological study in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the oral bioavailability of this compound by a gastric-retained form in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Binding of this compound to Seric Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple organic cation transporters contribute to the renal transport of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of this compound and sultopride by high-performance liquid chromatography for pharmacokinetic studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC-fluorescence method for this compound in human plasma. [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of HPLC method for the determination of levothis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulpiride's Binding Affinity and Kinetics at Dopamine Receptors
Introduction: Unraveling the Complexity of Sulpiride
This compound, a substituted benzamide, holds a unique position in the landscape of antipsychotic medications. While sometimes classified as a typical antipsychotic, its pharmacological profile aligns more closely with atypical agents due to its selective antagonism of the dopamine D2 and D3 receptors and a comparatively favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2][3] This guide provides a deep dive into the molecular interactions of this compound with its primary targets, the dopamine D2 and D3 receptors. We will explore its binding affinity, the kinetics that govern its receptor occupancy, and the downstream signaling consequences of this binding. Understanding these fundamental properties is paramount for researchers and drug development professionals seeking to design novel therapeutics with improved efficacy and safety profiles.
This compound is administered as a racemic mixture of its two enantiomers, (S)-(-)-sulpiride and (R)-(+)-sulpiride.[4] The pharmacological activity resides primarily in the (S)-(-)-enantiomer, which exhibits significantly higher affinity for dopamine receptors.[5] This stereoselectivity is a critical consideration in evaluating its mechanism of action.
Molecular Profile of this compound
| Property | Value | Source |
| Chemical Name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide | [6] |
| Molecular Formula | C15H23N3O4S | [6][7] |
| Molar Mass | 341.43 g·mol−1 | [7] |
| Chirality | Exists as (S)-(-) and (R)-(+) enantiomers | [4][8][9] |
Binding Affinity at Dopamine Receptors: A Quantitative Perspective
The therapeutic and adverse effects of this compound are intrinsically linked to its binding affinity for various neurotransmitter receptors. Its clinical efficacy as an antipsychotic is primarily attributed to its antagonist activity at D2 and D3 dopamine receptors.[6][10] this compound exhibits a high degree of selectivity, with negligible affinity for D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors.[3][11]
The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity. The following table summarizes the reported binding affinities of this compound and its enantiomers for human dopamine receptors.
| Ligand | Receptor | Ki (nM) | pKi | Radioligand | Tissue/System |
| (S)-(-)-Sulpiride | D2 | ~15 | - | - | - |
| (S)-(-)-Sulpiride | D3 | ~13 | - | - | - |
| (S)-(-)-Sulpiride | D4 | 1000 | - | - | - |
| (S)-(-)-Sulpiride | D1 | 45000 | - | - | - |
| (S)-(-)-Sulpiride | D5 | 77000 | - | - | - |
| (-)-Sulpiride | D2 | 29 | 7.54 | [3H]-spiperone | - |
| (-)-Sulpiride | D2 | 20.6 | 7.69 | [3H]spiperone | Rat striatum |
| (-)-Sulpiride | D3 | 88 | 7.06 | [3H]spiperone | Human |
| (-)-Sulpiride | D3 | 42 | 7.38 | [3H] Spiperone | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[12][13]
The Kinetics of Receptor Binding: Beyond Affinity
While binding affinity provides a static measure of a drug-receptor interaction, the kinetics of this interaction—the rates of association (kon) and dissociation (koff)—offer a dynamic perspective that is increasingly recognized as a critical determinant of a drug's pharmacological profile. The "fast-off" hypothesis posits that the atypical properties of some antipsychotics, including a lower incidence of extrapyramidal side effects, may be attributed to a rapid dissociation from the D2 receptor.[1][6][7][12][14] This allows for a more physiological "hit-and-run" mechanism, where the receptor is transiently blocked, but endogenous dopamine can still compete for binding during periods of high synaptic concentration.
The relationship between affinity and kinetics is defined by the equation: Kd = koff / kon .
Caption: Relationship between binding kinetics and affinity.
Experimental Methodologies for Characterizing Binding
A thorough understanding of this compound's interaction with dopamine receptors relies on robust experimental techniques.
Radioligand Binding Assays
This is the gold-standard method for determining the affinity of a ligand for a receptor. The basic principle involves the competition between a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-sulpiride) and an unlabeled test compound (this compound) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).[17]
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Homogenize tissue or cells known to express the target dopamine receptor subtype. Isolate the cell membranes through centrifugation.
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For an antagonist like this compound, these assays typically measure its ability to block the response induced by a dopamine receptor agonist.
Example: cAMP Inhibition Assay for D2 Receptors
D2 receptors are G-protein coupled receptors that, upon activation, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.
-
Cell Culture: Use a cell line stably expressing the human D2 receptor.
-
Pre-treatment: Incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) to stimulate the receptors.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the agonist-induced inhibition of cAMP production against the concentration of this compound to determine its potency (IC50) as an antagonist.
Downstream Signaling Pathways: G-Protein vs. β-Arrestin
The traditional view of GPCR signaling involves the activation of heterotrimeric G-proteins. For D2 receptors, this involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[17] However, a growing body of evidence highlights the importance of G-protein-independent signaling pathways, primarily mediated by β-arrestins.[5][17][18]
Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins were initially thought to only desensitize G-protein signaling and promote receptor internalization.[19][20] However, it is now clear that β-arrestins can also act as scaffolds for various signaling proteins, initiating distinct downstream signaling cascades.[5][17]
The concept of "functional selectivity" or "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent pathways. While this compound is a potent antagonist of G-protein-mediated signaling, its effects on the β-arrestin pathway are an active area of research. Some studies suggest that many clinically effective antipsychotics, regardless of their effects on G-protein signaling, act as antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.
Caption: D2 receptor signaling pathways.
Dose-Dependent Effects: A Tale of Two Receptors
This compound exhibits a fascinating dose-dependent pharmacological profile. At low doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors.[10][11][21] These autoreceptors normally provide a negative feedback mechanism, inhibiting further dopamine synthesis and release. By blocking these autoreceptors, low-dose this compound can paradoxically lead to an increase in dopaminergic neurotransmission, which may contribute to its antidepressant and pro-cognitive effects.[11][21]
At higher doses, this compound's antagonist effects extend to postsynaptic D2 receptors, leading to a net reduction in dopaminergic signaling in pathways such as the mesolimbic pathway.[21] This postsynaptic blockade is responsible for its antipsychotic effects.[10]
Conclusion and Future Directions
This compound's unique pharmacological profile, characterized by its selective antagonism of D2 and D3 receptors, its stereospecific activity, and its dose-dependent effects, makes it a valuable tool for both clinical practice and neuroscience research. A comprehensive understanding of its binding affinity and kinetics is crucial for optimizing its therapeutic use and for the development of next-generation antipsychotics.
Future research should focus on elucidating the precise kinetic parameters (kon and koff) of this compound and its enantiomers at dopamine receptors. Furthermore, a deeper exploration of its impact on β-arrestin-mediated signaling will provide valuable insights into the molecular mechanisms underlying its atypical properties and may pave the way for the design of functionally selective ligands with enhanced therapeutic efficacy and reduced side effects.
References
- 1. Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D2 receptor antagonist this compound modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Low doses of l-sulpiride down-regulate striatal and cortical dopamine receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. | Semantic Scholar [semanticscholar.org]
- 13. Differences in effects of sultopride and this compound on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. researchgate.net [researchgate.net]
- 16. The fast-off hypothesis revisited: A functional kinetic study of antipsychotic antagonism of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.utoronto.ca [sites.utoronto.ca]
- 20. Dopamine D2 receptors internalize in their low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Dopamine D2 Receptor: An In-depth Technical Guide to the Neurochemical Profile of Sulpiride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sulpiride, a substituted benzamide, is traditionally classified as a selective dopamine D2 receptor antagonist.[1][2] This foundational mechanism underpins its antipsychotic and, at lower doses, antidepressant effects.[1][3] However, a deeper exploration of its neuropharmacological profile reveals a more complex and nuanced interaction with the central nervous system. This technical guide moves beyond the canonical D2 antagonism to provide a comprehensive analysis of this compound's engagement with other neurotransmitter systems and receptor types. We will dissect its interactions with dopamine D3 and D4 receptors, its indirect modulation of the serotonergic system, and its affinity for gamma-hydroxybutyrate (GHB) and sigma receptors.[4][5][6][7] By synthesizing data from radioligand binding assays, in-vitro functional studies, and electrophysiological recordings, this guide offers a multi-faceted perspective on this compound's mechanism of action. Detailed experimental protocols and data visualizations are provided to equip researchers with the tools to further investigate this atypical antipsychotic.
Deconstructing the Dopaminergic Profile: Beyond Simple Antagonism
While this compound's primary therapeutic action is attributed to its antagonism of D2 receptors, its complete dopaminergic profile is more intricate.[1][8] It also exhibits affinity for D3 and D4 receptor subtypes, which contributes to its atypical antipsychotic properties.[4] A key characteristic of this compound is its dose-dependent effect; at lower doses, it preferentially blocks presynaptic D2 autoreceptors, leading to an increase in dopamine release and synthesis, which is thought to contribute to its antidepressant effects.[1][9] At higher doses, postsynaptic D2 receptor blockade predominates, resulting in its antipsychotic action.[1][9]
Receptor Binding Affinity
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptors. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radioligand.
| Receptor Subtype | Radioligand | Tissue Preparation | Ki (nM) | Reference |
| Dopamine D2 | [3H]spiperone | Rat Striatal Membranes | <100 | [10] |
| Dopamine D3 | [3H]spiperone | Recombinant Cells | Moderate Affinity | [4] |
| Dopamine D4 | [3H]spiperone | Recombinant Cells | Moderate Affinity | [4] |
Table 1: Binding affinities of this compound for dopamine receptor subtypes.
Functional Assays: Differentiating Pre- vs. Postsynaptic Effects
To functionally characterize the dose-dependent effects of this compound, in-vitro assays measuring second messenger modulation (e.g., cAMP accumulation) or reporter gene activation in response to dopamine receptor activation are employed.
Experimental Protocol: In-vitro cAMP Assay for D2 Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound in antagonizing dopamine-induced inhibition of cAMP production in cells expressing D2 receptors.
Methodology:
-
Cell Culture: Culture a stable cell line (e.g., CHO or HEK293) expressing human dopamine D2 receptors.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Dopamine and this compound Treatment: Co-incubate the cells with a fixed concentration of dopamine (agonist) and varying concentrations of this compound.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the percentage of inhibition of the dopamine response against the log concentration of this compound to determine the IC50 value.
Causality: This assay directly measures the functional consequence of D2 receptor activation (inhibition of cAMP) and how this compound antagonizes this effect, providing a quantitative measure of its postsynaptic blocking potency.
Dose-dependent action of this compound on dopamine receptors.
The Serotonergic Connection: An Indirect Modulation
While this compound has minimal direct affinity for serotonin receptors, it exerts a significant indirect influence on the serotonergic system.[1][4] Studies have shown that this compound can induce a long-lasting increase in serotonin (5-HT) release and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the striatum.[11] The exact mechanism of this indirect modulation is still under investigation, but it is hypothesized to be a consequence of the intricate dopamine-serotonin interplay in the basal ganglia. The efficacy of this compound in treating anxiety disorders has been linked to baseline serum serotonin concentrations, suggesting a clinically relevant interaction.[12]
Experimental Protocol: In-vivo Microdialysis for Serotonin Release
Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region (e.g., striatum) of a freely moving animal.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of a rat or mouse.
-
Recovery: Allow the animal to recover from surgery.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
This compound Administration: Administer this compound (systemically or locally) and continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Causality: This technique provides real-time in-vivo evidence of how this compound influences the neurochemical environment, specifically the release of serotonin, in a behaving animal.
Unveiling Novel Targets: GHB and Sigma Receptors
Beyond the classical neurotransmitter systems, this compound interacts with less conventional but increasingly recognized targets, namely the gamma-hydroxybutyrate (GHB) and sigma receptors.
Gamma-Hydroxybutyrate (GHB) Receptors
This compound, as a substituted benzamide, has been shown to have an affinity for GHB receptors.[6][13] Chronic administration of this compound has been found to upregulate GHB receptors in vivo and in cultured cells.[5] The endogenous ligand for these receptors, GHB, has neuroleptic properties, and it is postulated that some of the therapeutic effects of benzamide antipsychotics may be mediated through their interaction with the GHB system.[6][13][14]
Sigma Receptors
While the clinical significance is still being elucidated, this compound has demonstrated some affinity for sigma receptors.[1] However, it is important to note that some studies suggest that this compound does not bind to sigma-1 receptors.[15] The interaction of other sigma ligands with dopaminergic systems has been observed, and further research is needed to clarify the precise role of this compound's sigma receptor activity.[7][16]
Workflow for characterizing this compound's neurochemical profile.
Electrophysiological Correlates of this compound's Action
Electrophysiological studies provide insights into how this compound's receptor interactions translate into changes in neuronal activity. In the neostriatum, this compound has been shown to increase the response to cortical stimulation, suggesting a preferential blockade of presynaptic dopamine receptors on corticostriatal terminals that normally inhibit glutamate release.[17] Furthermore, the D2-like receptor antagonist l-sulpiride has been shown to delay rotenone-induced membrane depolarization in striatal neurons, indicating a potential neuroprotective role.[18]
Experimental Protocol: In-vitro Slice Electrophysiology
Objective: To investigate the effect of this compound on synaptic transmission in a specific neural circuit (e.g., corticostriatal pathway).
Methodology:
-
Slice Preparation: Prepare acute brain slices containing the region of interest from a rodent.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with aCSF.
-
Electrode Placement: Position a stimulating electrode to activate afferent fibers and a recording electrode to record postsynaptic potentials or currents from a target neuron.
-
Baseline Recording: Record baseline synaptic responses.
-
This compound Application: Bath-apply this compound at a known concentration and record the changes in synaptic responses.
-
Data Analysis: Compare the amplitude and kinetics of the synaptic responses before and after this compound application.
Causality: This method allows for the direct measurement of how this compound modulates synaptic strength and neuronal excitability within a defined and isolated neural circuit, providing a mechanistic link between receptor binding and cellular function.
Conclusion and Future Directions
This compound's neurochemical profile is far more intricate than its classification as a simple D2 antagonist would suggest. Its dose-dependent effects on presynaptic and postsynaptic dopamine receptors, its indirect modulation of the serotonergic system, and its interactions with GHB and sigma receptors all contribute to its unique therapeutic and side-effect profile. Future research should focus on elucidating the precise molecular mechanisms underlying its non-dopaminergic actions and their clinical relevance. A deeper understanding of this compound's multifaceted pharmacology will be instrumental in the development of more targeted and effective neuropsychiatric therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The pharmacology of this compound--a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of this compound as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, but not haloperidol, up-regulates gamma-hydroxybutyrate receptors in vivo and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. An examination of the putative sigma-receptor in the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an antipsychotic with selective dopaminergic antagonist properties - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. The dopamine D2 receptor antagonist this compound causes long-lasting serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The efficacy of this compound in patients with anxiety disorders depending on the serum serotonin concentrations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GHB receptors - a new trend in psychopharmacology? | Current Problems of Psychiatry [czasopisma.umlub.pl]
- 14. researchgate.net [researchgate.net]
- 15. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of sigma(1) receptor ligand MS-377 on D(2) antagonists-induced behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The electrophysiology of dopamine (D2) receptors: a study of the actions of dopamine on corticostriatal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
A Technical Guide to the Dose-Dependent Effects of Sulpiride on Presynaptic vs. Postsynaptic Dopamine Receptors
Abstract
Sulpiride, a substituted benzamide atypical antipsychotic, exhibits a unique pharmacological profile characterized by a dose-dependent dual action on the dopamine system. At low doses, it preferentially blocks presynaptic dopamine D2 autoreceptors, leading to an increase in dopamine synthesis and release. Conversely, at higher doses, its action is dominated by the blockade of postsynaptic D2 receptors, resulting in a reduction of dopaminergic neurotransmission. This guide provides an in-depth technical exploration of the molecular mechanisms, functional consequences, and experimental methodologies used to delineate the differential effects of this compound on presynaptic and postsynaptic dopamine receptors.
Introduction: The Bimodal Action of this compound
This compound is a selective antagonist of dopamine D2 and D3 receptors, with minimal affinity for other neurotransmitter receptors such as serotonin, histamine, and adrenergic receptors.[1][2] This selectivity contributes to a generally favorable side-effect profile compared to broader-spectrum antipsychotics.[1] The most remarkable characteristic of this compound is its bimodal, dose-dependent effect on dopaminergic neurotransmission.[1][3]
-
Low-Dose (Antidepressant/Activating) Effects: At lower therapeutic ranges (typically 50-300 mg/day), this compound is thought to primarily block presynaptic D2 autoreceptors.[4][5][6] These autoreceptors function as a negative feedback mechanism on the dopaminergic neuron.[7][8] By antagonizing these receptors, this compound disinhibits the neuron, leading to increased dopamine synthesis and release into the synaptic cleft.[3][9] This net increase in dopaminergic activity is believed to underlie its antidepressant and activating effects.[5][9]
-
High-Dose (Antipsychotic) Effects: At higher doses (generally above 400-800 mg/day), this compound's action extends to significant blockade of postsynaptic D2 receptors.[1][3] This postsynaptic antagonism prevents dopamine from binding to and activating these receptors on the target neuron, thereby reducing overall dopaminergic signaling.[1][3] This dampening of hyperactive dopamine pathways, particularly in the mesolimbic system, is the basis for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][10]
This dual action allows this compound to be a versatile therapeutic agent, employed as an antidepressant at low doses and an antipsychotic at higher doses.[5][11]
Molecular Mechanisms: Receptor Affinity and Location
The dose-dependent effects of this compound are rooted in its binding affinity and the anatomical location of dopamine D2 receptor isoforms. The dopamine D2 receptor exists in two primary isoforms, a long form (D2L) and a short form (D2S), generated by alternative splicing.[12]
-
Presynaptic Autoreceptors: The D2S isoform is predominantly found presynaptically, functioning as an autoreceptor on the axon terminals and somatodendritic regions of dopamine neurons.[12] These autoreceptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibits voltage-gated calcium channels.[7][8] The cumulative effect is a reduction in neuronal firing and a decrease in dopamine synthesis and release.[7][8] this compound's preferential blockade of these receptors at low concentrations is the cornerstone of its disinhibitory action.[3][6]
-
Postsynaptic Receptors: The D2L isoform is primarily located postsynaptically on target neurons in brain regions like the striatum and nucleus accumbens.[12] These receptors are the primary targets for dopamine released into the synapse and are crucial for mediating the downstream effects of dopaminergic signaling.[12] Higher concentrations of this compound are required to achieve significant occupancy and blockade of this larger population of postsynaptic receptors.[3][13]
The following diagram illustrates the differential effects of low and high doses of this compound on the dopaminergic synapse.
Caption: Dose-dependent effects of this compound at the dopamine synapse.
Experimental Methodologies for Differentiating Presynaptic and Postsynaptic Effects
Distinguishing the presynaptic from the postsynaptic actions of a drug like this compound requires a multi-faceted experimental approach. No single technique is sufficient; rather, a convergence of evidence from various methodologies provides a comprehensive understanding.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Principle: A microdialysis probe is implanted into a target brain area (e.g., nucleus accumbens or prefrontal cortex). The probe is perfused with an artificial cerebrospinal fluid, and substances from the extracellular space diffuse across a semipermeable membrane into the perfusate, which is then collected and analyzed (e.g., by HPLC) for dopamine and its metabolites.
-
Application for this compound:
-
Low-Dose Administration: Should result in an increase in extracellular dopamine levels, consistent with presynaptic autoreceptor blockade.
-
High-Dose Administration: The effect on dopamine levels can be more complex. While presynaptic blockade persists, the overwhelming postsynaptic blockade may lead to compensatory changes in dopamine turnover.
-
-
Protocol Outline:
-
Surgical implantation of a microdialysis guide cannula into the target brain region of an anesthetized rodent.
-
Allow for a post-operative recovery period.
-
On the day of the experiment, insert the microdialysis probe and begin perfusion.
-
Collect baseline samples to establish stable dopamine levels.
-
Administer this compound (low or high dose) systemically (e.g., via intraperitoneal injection).
-
Continue collecting samples at regular intervals to measure changes in dopamine concentration over time.
-
Electrophysiology (Slice and In Vivo)
Electrophysiological recordings provide direct measures of neuronal activity and synaptic transmission.
-
Principle: Recording the electrical activity of individual neurons or populations of neurons. To distinguish presynaptic from postsynaptic effects, one can analyze changes in the frequency versus the amplitude of spontaneous or miniature postsynaptic currents (mPSCs).[14][15] A change in frequency is generally indicative of a presynaptic effect (altered neurotransmitter release), while a change in amplitude points to a postsynaptic effect (altered receptor sensitivity or number).[14][15]
-
Application for this compound:
-
Recording from a non-dopaminergic neuron receiving dopaminergic input: Application of low-dose this compound would be expected to increase the frequency of spontaneous inhibitory or excitatory postsynaptic currents (sIPSCs/sEPSCs) that are modulated by dopamine, reflecting increased dopamine release.
-
Paired-pulse ratio (PPR): This protocol involves delivering two closely spaced stimuli to presynaptic axons. The ratio of the second postsynaptic response to the first is inversely related to the initial probability of release. A drug that increases release probability (like low-dose this compound) would decrease the PPR.
-
-
Protocol Outline (Slice Electrophysiology):
-
Prepare acute brain slices containing the region of interest.
-
Place the slice in a recording chamber with continuous perfusion of artificial cerebrospinal fluid.
-
Establish a whole-cell patch-clamp recording from a postsynaptic neuron.
-
Record baseline spontaneous or miniature postsynaptic currents (in the presence of TTX for mPSCs).
-
Bath-apply a low concentration of this compound.
-
Analyze changes in the frequency and amplitude of the recorded currents.
-
The following diagram illustrates the workflow for an electrophysiology experiment to distinguish presynaptic from postsynaptic effects.
Caption: Electrophysiological workflow to differentiate drug effects.
Radioligand Binding Assays
These assays determine the affinity of a drug for specific receptors.
-
Principle: Using a radiolabeled ligand (a molecule that binds to the receptor of interest) to quantify the binding of an unlabeled drug (like this compound) to receptor populations in tissue homogenates or cell lines expressing the receptor. The concentration of the unlabeled drug that displaces 50% of the radioligand binding (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.
-
Application for this compound: While standard binding assays on whole-brain homogenates won't distinguish pre- from postsynaptic receptors, they are crucial for confirming this compound's selectivity for D2/D3 receptors over other receptor types.[16][17] More advanced techniques, such as quantitative autoradiography on brain slices, can reveal differential binding in regions with varying densities of presynaptic versus postsynaptic D2 receptors.
Quantitative Data Summary
The differential effects of this compound are best understood through quantitative comparisons of its binding affinities and the doses required to elicit specific physiological responses.
| Parameter | Receptor Target | Typical Value/Effect | Implication |
| Binding Affinity (Ki) | Dopamine D2 Receptor | ~2.8 nM[18] | High affinity for the D2 receptor family. |
| Dopamine D3 Receptor | ~3.2 nM[18] | High affinity, similar to D2, contributing to its overall profile. | |
| Serotonin, Adrenergic, Histamine Receptors | Low affinity[1] | High selectivity, leading to fewer off-target side effects. | |
| Effective Dose (Human) | Antidepressant Effect | 50 - 300 mg/day[6] | Preferential action on presynaptic autoreceptors. |
| Antipsychotic Effect | > 400 - 800 mg/day[3][13] | Significant engagement of postsynaptic D2 receptors. | |
| In Vivo Microdialysis | Low-Dose this compound | Increase in extracellular DA[3] | Confirms presynaptic disinhibition. |
| Electrophysiology | Low-Dose this compound | Increased mPSC/sPSC frequency[14][15] | Evidence for enhanced presynaptic neurotransmitter release. |
Conclusion and Future Directions
This compound's dose-dependent duality provides a compelling example of how targeting the same receptor in different neuronal locations can yield distinct, and even opposing, therapeutic outcomes. The preferential blockade of presynaptic D2 autoreceptors at low doses leads to a pro-dopaminergic state beneficial for treating depression, while the additional blockade of postsynaptic D2 receptors at high doses is necessary for its antipsychotic action.
Future research should continue to leverage advanced techniques such as positron emission tomography (PET) to dynamically visualize receptor occupancy at different doses in vivo. Furthermore, exploring the precise contribution of D3 receptor blockade to this compound's overall effects, and how this interacts with its D2-mediated actions, remains a key area for investigation. A deeper understanding of these nuanced mechanisms will pave the way for the development of more targeted and effective therapies for a range of neuropsychiatric disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Dopamine D2 Blocker this compound Modulates the Relationship Between Agentic Extraversion and Executive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Possible mechanism of antidepressant effect of L-sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 14. forum.painresearcher.net [forum.painresearcher.net]
- 15. forum.painresearcher.net [forum.painresearcher.net]
- 16. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Determinants of Sulpiride Binding to Dopamine D2 Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular interactions governing the binding of Sulpiride, a selective benzamide antipsychotic, to the dopamine D2 receptor (D2R). As a cornerstone in the treatment of schizophrenia and other neuropsychiatric disorders, a deep understanding of the D2R and its interaction with antagonists like this compound is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
Part 1: The Dopamine D2 Receptor: Structure, Function, and Signaling
The dopamine D2 receptor is a member of the D2-like subfamily of dopamine receptors and a class A G protein-coupled receptor (GPCR).[1][2] GPCRs are characterized by their seven-transmembrane (7TM) helical structure, with an extracellular N-terminus and an intracellular C-terminus.[1] The D2R exists in two primary isoforms generated by alternative splicing: a short presynaptic isoform (D2S) that functions as an autoreceptor to modulate dopamine release, and a long postsynaptic isoform (D2L), which is the primary target for antipsychotic drugs.[1][2] These isoforms differ by a 29-amino acid insertion in the third intracellular loop (ICL3), which influences their G protein coupling and trafficking properties.[1][2]
Signaling Pathways
Upon binding of the endogenous agonist dopamine, the D2R undergoes a conformational change that facilitates its coupling to inhibitory G proteins of the Gαi/o family.[3][4] This interaction triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits.[5][6] The dissociated subunits then modulate downstream effector systems:
-
Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[3][4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ Subunit: Activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced excitability.[1] The Gβγ dimer can also activate other signaling molecules like Phospholipase C (PLC).[3]
Antagonists like this compound bind to the D2R but do not induce the conformational change required for G protein activation. Instead, they occupy the binding site and competitively block access by dopamine, thereby inhibiting downstream signaling.
Part 2: The this compound Binding Pocket: Key Molecular Determinants
This compound, as a substituted benzamide, binds to the orthosteric pocket of the D2R, which is located within the transmembrane helical bundle. The binding is governed by a series of specific interactions with key amino acid residues.
The Primary Anchor: Aspartate 114 in Transmembrane Helix 3 (TM3)
A conserved aspartate residue, Asp114 (D3.32 using Ballesteros-Weinstein numbering), is the most critical determinant for the binding of virtually all amine-containing D2R ligands, including agonists and antagonists.[7] The protonated amine group of this compound forms a strong salt bridge (ionic interaction) with the negatively charged carboxylate side chain of Asp114. The essential nature of this interaction is demonstrated by site-directed mutagenesis studies, where mutating Asp114 to a neutral residue like asparagine or glycine results in a complete loss of both agonist and antagonist binding.[7]
The Serine Microdomain in Transmembrane Helix 5 (TM5)
A cluster of highly conserved serine residues within TM5—specifically Ser193 (S5.42), Ser194 (S5.43), and Ser197 (S5.46)—plays a significant role in the binding and activation of catecholamine agonists through hydrogen bonding with their hydroxyl groups.[8][9] While crucial for agonists, these serines also contribute to the binding of antagonists. For this compound, the amide and sulfonyl groups are capable of forming hydrogen bonds with this serine microdomain, contributing to its binding affinity and orientation within the pocket.[9] Mutagenesis studies show that altering these serine residues can affect the binding of certain antagonists, indicating their role in stabilizing the ligand-receptor complex.[7]
The Aromatic Microdomain in Transmembrane Helix 6 (TM6)
Several aromatic residues, including Trp386 (W6.48), Phe389 (F6.51), and His393 (H6.55), form an "aromatic microdomain" that is important for ligand binding and receptor activation.[10] These residues often engage in π-π stacking or hydrophobic interactions with the aromatic rings of ligands. However, computational studies suggest that this compound does not form significant π-π stacking interactions within this microdomain, distinguishing its binding mode from that of other ligands.[11] This lack of interaction may contribute to its specific pharmacological profile.
Allosteric Modulation by Sodium Ions
The binding of this compound to the D2R is positively and allosterically modulated by sodium ions.[12] An allosteric sodium-binding site, located deep within the 7TM bundle near Asp80 (D2.50), is a common feature of class A GPCRs. When Na+ is bound, it stabilizes the inactive conformation of the receptor. This conformational stabilization significantly enhances the binding affinity of substituted benzamide antagonists like this compound—in some cases by over 20-fold.[12][13] This effect is not observed for other classes of antagonists, such as the butyrophenone spiperone, highlighting a unique structural determinant for benzamide binding.[12]
Part 3: Binding Affinity and Selectivity
This compound is characterized as a selective antagonist for the D2-like family of receptors, with negligible affinity for D1-like, adrenergic, serotonergic, or histaminergic receptors.[14] Within the D2-like family, it displays a similar affinity for D2 and D3 receptors and is also known to block D4 receptors.[14][15] This D2/D3 selectivity is a key feature of its pharmacological profile.
| Receptor Subtype | Ligand | Ki (nM) | pKi | Assay Condition |
| Dopamine D2 (Human) | (-)-Sulpiride | 20.6 | 7.69 | [3H]spiperone displacement |
| Dopamine D3 (Human) | (-)-Sulpiride | 42 - 88 | 7.38 - 7.06 | [3H]spiperone displacement |
| Table 1: Binding Affinities of (-)-Sulpiride for Human D2 and D3 Receptors. Data compiled from multiple studies.[16] |
The kinetics of drug-receptor interaction, particularly the dissociation rate constant (koff), are increasingly recognized as critical determinants of a drug's in vivo action. The "fast-off" hypothesis suggests that atypical antipsychotics may achieve their superior side-effect profile by dissociating more rapidly from the D2R than typical antipsychotics.[17][18] This allows for a more physiological, phasic competition with endogenous dopamine. While this compound's kinetic profile has been studied, the distinction between typical and atypical antipsychotics based solely on kinetics remains a subject of ongoing research.[19]
Part 4: Experimental Methodologies for Elucidating Binding Determinants
Our understanding of the this compound-D2R interaction is built upon a foundation of robust experimental and computational techniques.
Experimental Protocol 1: Radioligand Competition Binding Assay
This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Tissues or cells expressing the D2 receptor (e.g., HEK293 cells transfected with the DRD2 gene) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[20]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[20]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.[20]
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competing ligand. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[20]
Experimental Protocol 2: Site-Directed Mutagenesis
This powerful technique allows researchers to pinpoint the contribution of individual amino acid residues to ligand binding by systematically replacing them with other amino acids (e.g., alanine scanning).
A significant change (or complete loss) in this compound's binding affinity to the mutant receptor compared to the wild-type receptor confirms the critical role of the mutated residue.[7][8]
Computational Modeling
Molecular dynamics (MD) simulations provide atomistic-level insights into the dynamic process of this compound binding.[23] By simulating the movement of the ligand and receptor atoms over time, these models can:
-
Predict the most stable binding pose of this compound within the D2R pocket.
-
Identify and quantify specific interactions, such as hydrogen bonds and hydrophobic contacts.[11]
-
Explore the conformational changes in the receptor induced by ligand binding.
-
Rationalize the effects of mutations or allosteric modulators like sodium ions.[12]
Part 4: Conclusion and Future Directions
The binding of this compound to the dopamine D2 receptor is a finely tuned process dictated by specific molecular determinants. The primary anchoring interaction is a salt bridge between this compound's protonated amine and the essential Asp114 residue in TM3. This is further stabilized by hydrogen bonds with the serine microdomain in TM5 and shaped by hydrophobic interactions within the broader binding pocket. Notably, the binding is allosterically enhanced by sodium ions, a characteristic feature of benzamide antagonists.
This detailed molecular understanding provides a robust framework for the structure-based design of novel D2R ligands. Future research can leverage this knowledge to develop compounds with:
-
Enhanced Subtype Selectivity: By exploiting subtle differences in the binding pockets of D2, D3, and D4 receptors to minimize off-target effects.
-
Optimized Binding Kinetics: Fine-tuning the on- and off-rates to achieve desired therapeutic outcomes, potentially separating efficacy from side effects.
-
Biased Agonism/Antagonism: Designing ligands that preferentially activate or block specific downstream signaling pathways (e.g., G protein vs. β-arrestin pathways) to create more targeted therapies.
The continued integration of experimental techniques like cryo-electron microscopy with advanced computational modeling will undoubtedly uncover further subtleties of the this compound-D2R interaction, paving the way for the next generation of neuropsychiatric therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Site-directed mutagenesis of the human dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of conserved serine residues to the interactions of ligands with dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the role of conserved serine residues in the long form of the rat D2 dopamine receptor using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 11. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for Na+-sensitivity in dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The fast-off hypothesis revisited: A functional kinetic study of antipsychotic antagonism of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Sulpiride Metabolites: A Technical Guide for Drug Development Professionals
Abstract
Sulpiride, a substituted benzamide with atypical antipsychotic properties, exhibits a pharmacological profile characterized by its high renal clearance and limited metabolic conversion in humans. This technical guide provides an in-depth exploration of the in vitro methodologies for characterizing the metabolites of this compound. While extensive metabolism is not a feature of this compound's disposition, a comprehensive understanding of its minor metabolic pathways is crucial for a complete safety and drug-drug interaction profile. This document will detail the known metabolic fate of this compound, provide validated experimental protocols for assessing its metabolic stability and identifying its metabolites, and discuss the analytical techniques required for their quantification. The focus is on providing a practical, scientifically robust framework for researchers in drug development to investigate compounds with low metabolic turnover.
Introduction: The Metabolic Landscape of this compound
This compound is primarily eliminated from the body unchanged, with studies indicating that over 95% of an administered dose is excreted without metabolic alteration.[1][2] This characteristic suggests a low potential for metabolic drug-drug interactions and a predictable pharmacokinetic profile largely governed by renal function.[3][4] However, the identification of minor metabolites is still a critical aspect of its preclinical and clinical characterization, as mandated by regulatory bodies like the FDA and EMA.[5]
The principal metabolite identified in animal studies and detected at very low levels in humans is N-[(1-ethyl-5-oxo-2-pyrrolidinyl)methyl]-5-sulfamoyl-2-anisamide, a product of oxidation on the pyrrolidine ring.[6] The limited extent of this biotransformation underscores the importance of highly sensitive and specific in vitro systems and analytical methods to accurately characterize these low-level metabolites.
This guide will provide the scientific rationale and detailed protocols for:
-
Assessing the metabolic stability of this compound in human liver subcellular fractions and hepatocytes.
-
Identifying and characterizing the chemical structure of this compound metabolites.
-
Investigating the potential involvement of specific drug-metabolizing enzymes.
-
Establishing robust analytical methods for the quantification of this compound and its metabolites.
Known Metabolic Pathways of this compound
The metabolism of this compound in humans is minimal. The primary biotransformation pathway involves the oxidation of the pyrrolidine ring to form the 5-oxo metabolite.
dot
Caption: Primary metabolic pathway of this compound.
While studies in rats and dogs have identified other metabolites, including hydroxylated and N-de-ethylated products, these have not been consistently detected in human urine, suggesting species-specific differences in metabolism.[7] Crucially, in vitro studies using human liver microsomes have shown that this compound does not significantly inhibit major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.[8][9] This indicates a low likelihood of this compound causing clinically relevant drug-drug interactions through inhibition of these key metabolic pathways. The specific enzymes responsible for the minor oxidation of this compound in humans have not been definitively identified, presenting an area for further investigation.
In Vitro Experimental Workflows
A tiered approach is recommended for the in vitro characterization of this compound metabolites, starting with an assessment of metabolic stability and progressing to metabolite identification and enzyme phenotyping.
dot
Caption: Tiered workflow for in vitro characterization.
Metabolic Stability Assessment in Human Liver Microsomes
This initial screen determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.
Protocol:
-
Prepare Reagents:
-
Pooled human liver microsomes (HLM) from a reputable supplier.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine HLM (final protein concentration e.g., 0.5 mg/mL), phosphate buffer, and this compound (final concentration e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining this compound concentration at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL).
-
Metabolic Stability in Human Hepatocytes
Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as active transporters. This assay provides a more comprehensive picture of this compound's metabolic fate.
Protocol:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the plating medium and replace it with pre-warmed incubation medium containing this compound (e.g., 1 µM).
-
Incubate at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
At specified time points, collect aliquots of the incubation medium.
-
Quench the reaction by adding the samples to a solution containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described for the microsomal assay.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, normalizing to the cell number.
-
Metabolite Identification and Structural Elucidation
Given the low metabolic turnover of this compound, higher concentrations and longer incubation times may be necessary to generate sufficient quantities of metabolites for identification.
Protocol:
-
Scaled-up Incubation:
-
Perform larger-volume incubations with HLM or hepatocytes using a higher concentration of this compound (e.g., 10-50 µM).
-
-
Metabolite Profiling:
-
Analyze the incubation samples using high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, to detect potential metabolites.
-
Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation).
-
-
Structural Elucidation:
-
Perform tandem mass spectrometry (MS/MS) on the parent drug and potential metabolite ions to obtain fragmentation patterns.
-
Compare the fragmentation of the metabolite to that of the parent drug to identify the site of metabolic modification.
-
For definitive structural confirmation, isolation of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, although this can be challenging for low-level metabolites.
-
-
Confirmation with a Synthetic Standard:
-
The most reliable method for confirming the identity of a metabolite is to compare its chromatographic retention time and mass spectral properties with those of a synthesized authentic standard. The synthesis of N-[(1-ethyl-5-oxo-2-pyrrolidinyl)methyl]-5-sulfamoyl-2-anisamide would be a critical step for quantitative analysis.
-
Analytical Methodologies
A robust and sensitive analytical method is paramount for the accurate quantification of this compound and its low-level metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.
HPLC-MS/MS Method Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of this compound and its more polar metabolite. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate. | Optimizes separation and analysis time. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | This compound: e.g., m/z 342.1 -> 112.1; 5-oxo-Sulpiride: e.g., m/z 356.1 -> 112.1 | Specific precursor-to-product ion transitions for quantification. |
| Collision Energy | Optimized for each transition | To achieve optimal fragmentation for sensitivity and specificity. |
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including specificity, linearity, accuracy, precision, recovery, and stability.
Data Interpretation and Reporting
The results of the in vitro characterization of this compound metabolites should be presented in a clear and concise manner.
Table 1: Metabolic Stability of this compound in Human In Vitro Systems
| In Vitro System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein or 10⁶ cells) |
| Human Liver Microsomes | > 120 | < 5 |
| Human Hepatocytes | > 120 | < 5 |
Note: The values presented are hypothetical and represent a compound with low metabolic turnover. Actual experimental data should be reported.
Table 2: Identified Metabolites of this compound in Human In Vitro Systems
| Metabolite ID | Proposed Structure | Mass Shift (Da) | In Vitro System(s) Detected | Relative Abundance |
| M1 | N-[(1-ethyl-5-oxo-2-pyrrolidinyl)methyl]-5-sulfamoyl-2-anisamide | +14 | HLM, Hepatocytes | Minor |
Conclusion and Future Directions
The in vitro characterization of this compound confirms its low metabolic profile in humans, with the parent drug being the primary circulating and excreted species. The main metabolic pathway, though minor, is the oxidation of the pyrrolidine ring to form the 5-oxo metabolite. The lack of significant inhibition of major CYP450 enzymes suggests a low potential for metabolic drug-drug interactions.
For researchers in drug development, the case of this compound highlights the importance of:
-
Utilizing highly sensitive analytical techniques to characterize low-level metabolites.
-
Employing a tiered approach to in vitro metabolism studies to efficiently assess metabolic stability and identify metabolic pathways.
-
Recognizing species differences in drug metabolism and focusing on human-relevant systems.
Future research could focus on definitively identifying the specific enzymes responsible for the minor metabolism of this compound in humans, which may involve screening a broader range of drug-metabolizing enzymes beyond the major CYPs.
References
- 1. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound: Determination of the chemical structure of its metabolites in rat, dog and man | Semantic Scholar [semanticscholar.org]
- 7. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No inhibition of cytochrome P450 activities in human liver microsomes by this compound, an antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No inhibition of cytochrome P450 activities in human liver microsomes by this compound, an antipsychotic drug. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Sulpiride as a Pharmacological Tool for Studying Reward Pathways
Prepared by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of sulpiride as a pharmacological tool to investigate the neurobiology of reward pathways. This document outlines the pharmacological properties of this compound, its mechanism of action, and detailed protocols for its application in key behavioral and analytical paradigms.
Introduction: The Rationale for Using this compound in Reward Research
The brain's reward system, primarily modulated by the mesolimbic dopamine pathway, is fundamental to motivation, learning, and is implicated in a range of psychiatric disorders, including addiction and depression.[1] A critical approach to dissecting the function of this system involves the use of selective pharmacological agents to modulate specific receptor subtypes. This compound, a substituted benzamide, serves as a valuable tool in this context due to its selective antagonist activity at dopamine D2-like receptors (D2 and D3).[2][3][4]
Unlike broad-spectrum antipsychotics, this compound exhibits minimal affinity for D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors, offering a more targeted blockade of D2/D3-mediated signaling.[3][4] This selectivity is paramount for attributing experimental outcomes to a specific dopaminergic mechanism. Furthermore, this compound displays a fascinating dose-dependent biphasic effect. At low doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release.[4][5][6] This blockade leads to a paradoxical increase in dopamine synthesis and release, an effect that can be leveraged to study the consequences of enhanced dopaminergic tone.[4][5][6] Conversely, at higher doses, this compound acts as a conventional postsynaptic D2/D3 receptor antagonist, blocking dopamine signaling and allowing for the investigation of the roles of these receptors in reward processing and behavior.[4][6]
This dual action, combined with its regional selectivity—preferentially affecting limbic over striatal dopamine receptors—makes this compound a versatile and insightful tool for probing the nuanced roles of D2/D3 receptors in reward, motivation, and anhedonia.[7]
Pharmacological Profile of this compound
A thorough understanding of this compound's pharmacological properties is essential for designing and interpreting experiments.
Mechanism of Action
This compound is a selective antagonist of the D2-like family of dopamine receptors, with high affinity for both D2 and D3 subtypes.[2][3][4] It is crucial to note that this compound is a racemic mixture of two enantiomers: (S)-(-)-sulpiride and (R)-(+)-sulpiride. The (S)-(-)-enantiomer is the biologically active form, possessing the D2/D3 antagonist properties, while the (R)-(+)-enantiomer is largely inactive.[2][8] For mechanistic clarity, use of the (S)-(-)-enantiomer is recommended, though the racemate is also widely used.[9]
The following diagram illustrates the dose-dependent effects of this compound on the dopaminergic synapse.
Caption: Dose-dependent mechanism of this compound at the dopamine synapse.
Pharmacokinetics and Dosage
The pharmacokinetic profile of this compound is species-dependent and characterized by poor oral bioavailability (approx. 35%) and limited ability to cross the blood-brain barrier.[3][10][11] This necessitates careful consideration of administration route and dosage.
| Parameter | Rodent Models (Rat/Mouse) | Human |
| Oral Bioavailability | Poor, species-dependent[11] | ~35%[3] |
| Blood-Brain Barrier | Limited penetration[10][12] | Poor penetration[12] |
| Elimination | Primarily renal[3] | Primarily renal[3][12] |
| Half-life (plasma) | ~1.5-3.5 hours (dog)[11] | ~6-8 hours[13] |
| Typical Antidepressant/Presynaptic Dose | 2-20 mg/kg (i.p.)[14][15] | 50-300 mg/day[12] |
| Typical Antipsychotic/Postsynaptic Dose | 40-100 mg/kg (i.p.)[16][17][18] | 400-800 mg/day[12][19] |
Note: Dosages are approximate and should be optimized for the specific experimental model and research question. Intraperitoneal (i.p.) injection is the most common route in preclinical studies to bypass poor oral absorption.
Preparation for In Vivo Administration
This compound's low aqueous solubility presents a challenge for in vivo research.[13]
For Intraperitoneal (i.p.) Injection:
-
(S)-(-)-Sulpiride can be dissolved in a vehicle of 0.1 N HCl, then titrated with 0.1 N NaOH to a physiological pH.[20]
-
Alternatively, a vehicle containing DMSO, PEG300, Tween-80, and saline can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14]
-
It is crucial to ensure the final solution is clear and free of precipitates. Gentle warming may aid dissolution.[2]
For Intracerebral Microinjection:
-
For direct administration into brain regions, this compound is typically dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.[5]
-
Due to solubility limits, concentrations for microinjection are often in the micromolar to low millimolar range.[20] The solution must be sterile-filtered (0.22 µm filter) before use.
Experimental Protocols for Studying Reward Pathways
This compound can be employed in various behavioral and analytical paradigms to dissect the role of D2/D3 receptors in reward.
Conditioned Place Preference (CPP)
Principle: CPP is a classical conditioning paradigm used to measure the motivational effects of stimuli, including drugs of abuse.[21] An animal learns to associate a distinct environment with the effects of a drug. A preference for the drug-paired environment is interpreted as a measure of the drug's rewarding properties.[21] this compound can be used to either block the acquisition of CPP induced by a rewarding drug or, at low doses, to potentially induce CPP itself.[11][20]
Experimental Workflow:
Caption: General workflow for a Conditioned Place Preference (CPP) experiment.
Detailed Protocol:
-
Apparatus: A standard three-chamber CPP box with distinct visual and tactile cues in the two outer conditioning chambers.[21][22]
-
Animals: Male Sprague Dawley rats (250-300g) are commonly used.[23] House individually and allow at least one week for acclimatization.
-
Phase 1: Pre-Conditioning/Baseline (Day 1):
-
Place each rat in the central compartment and allow free exploration of the entire apparatus for 15-20 minutes.[22][23]
-
Record the time spent in each compartment. Exclude animals showing a strong unconditioned preference for one side (>75% of the time).[23]
-
This step is crucial for establishing a baseline and allows for an unbiased conditioning design where the drug is paired with the initially non-preferred side, or a balanced design.
-
-
Phase 2: Conditioning (Days 2-9):
-
This phase typically lasts 6-8 days with alternating daily injections.[22]
-
Drug Pairing Days (e.g., 2, 4, 6, 8):
-
Vehicle Pairing Days (e.g., 3, 5, 7, 9):
-
Administer this compound vehicle 20-30 minutes prior to the rewarding drug's vehicle.
-
Administer the rewarding drug's vehicle (e.g., saline).
-
Immediately confine the animal to the opposite conditioning chamber for 30-45 minutes.
-
-
Causality Check: The timing of the this compound injection is critical. Administering it before the rewarding drug allows you to assess its impact on the acquisition of the rewarding memory.
-
-
Phase 3: Test Day (Day 10):
-
In a drug-free state, place the animal back in the central compartment and allow free access to all chambers for 15-20 minutes.[23]
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
The primary measure is the "preference score," calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on test day.
-
A significant increase in time spent in the drug-paired chamber indicates a CPP. A reduction of this effect by this compound suggests an attenuation of the drug's rewarding properties.
-
Intravenous Self-Administration (IVSA)
Principle: IVSA is considered the gold standard for assessing the reinforcing properties of a drug. Animals learn to perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug. The rate and pattern of responding provide a direct measure of the drug's reinforcing efficacy. This compound can be administered systemically to determine its effect on the motivation to self-administer another drug.
Detailed Protocol:
-
Surgical Preparation:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter exits dorsally between the scapulae.
-
Allow a recovery period of 5-7 days. During this time, flush catheters daily with heparinized saline to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump connected to the rat's catheter via a tether system.
-
Acquisition Phase (FR1 Schedule):
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the "active" lever results in a brief intravenous infusion of the drug of abuse (e.g., cocaine, 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light illumination for 20 seconds).
-
A press on the "inactive" lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., <20% variation in infusions over 3 consecutive days).
-
-
This compound Challenge:
-
Once stable self-administration is established, pre-treat the animals with various doses of this compound (e.g., 10-100 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
Causality Check: This design tests this compound's effect on the motivation to take the drug. An effective D2/D3 antagonist is expected to alter the reinforcing properties of the primary drug.
-
-
Data Analysis:
-
The primary dependent variable is the number of infusions earned per session.
-
A significant decrease in infusions following this compound administration suggests a reduction in the reinforcing value of the self-administered drug.
-
It is crucial to include control experiments to ensure that the observed effects are not due to non-specific motor impairment. For example, assess locomotor activity at the same doses or test the effect of this compound on responding for a non-drug reinforcer (e.g., sucrose pellets).[3][16]
-
In Vivo Microdialysis
Principle: Microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1] This technique provides direct neurochemical evidence to correlate with behavioral findings. By placing a probe in a reward-related area like the nucleus accumbens, one can measure changes in dopamine release induced by this compound.[9]
Detailed Protocol:
-
Surgical Preparation:
-
Anesthetize rats and use a stereotaxic frame to implant a guide cannula targeted at the brain region of interest (e.g., nucleus accumbens shell).
-
Allow a recovery period of at least 48-72 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2mm membrane) through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 90-120 minutes.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
-
This compound Administration:
-
Sample Analysis:
-
Analyze dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline levels.
-
Expected Outcome: Systemic administration of a low dose of this compound is expected to increase dopamine in the nucleus accumbens by blocking presynaptic autoreceptors. A high dose may have more complex effects but is generally used to block the effects of other dopamine-releasing drugs.
-
Summary and Concluding Remarks
This compound is a potent and selective pharmacological tool for interrogating the function of D2 and D3 dopamine receptors within the brain's reward circuitry. Its dose-dependent ability to either enhance or block dopaminergic transmission provides a unique advantage for delineating the specific roles of presynaptic versus postsynaptic D2-like receptors. When used in conjunction with rigorous behavioral paradigms like Conditioned Place Preference and Intravenous Self-Administration, and validated with neurochemical techniques such as in vivo microdialysis, this compound can yield powerful insights into the mechanisms of reward, motivation, and the pathophysiology of related disorders. Careful consideration of its pharmacokinetic properties and appropriate preparation are essential for obtaining reliable and interpretable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apparent enhancement by SCH 23390 of apomorphine-induced locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic regulation of serotonin release in the substantia nigra of the freely moving rat using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and pharmacological responsiveness of dopamine release recorded by microdialysis in the substantia nigra of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regional distribution of sultopride and this compound in rat brain measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antipsychotic agent this compound microinjected into the ventral pallidum restores positive symptom-like habituation disturbance in MAM-E17 schizophrenia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Manipulation of D2 receptors with quinpirole and this compound affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Conditioned place preference screen [pspp.ninds.nih.gov]
- 20. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 21. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomed-easy.com [biomed-easy.com]
- 23. On the mechanism of neuroleptic induced increase in striatal dopamine release: brain dialysis provides direct evidence for mediation by autoreceptors localized on nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jneurosci.org [jneurosci.org]
Application Notes & Protocols: Sulpiride Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the administration of Sulpiride in rodent behavioral studies. It covers the compound's mechanism of action, critical considerations for experimental design, step-by-step administration protocols, and its application in key behavioral paradigms.
Introduction and Mechanism of Action
This compound is a substituted benzamide derivative classified as an atypical antipsychotic agent. Its primary therapeutic action is mediated through selective antagonism of dopamine D2 and D3 receptors.[1] Unlike typical antipsychotics, this compound exhibits minimal affinity for other neurotransmitter receptors, such as serotonin, histamine, or adrenergic receptors, which contributes to a more favorable side-effect profile.[2]
A key feature of this compound is its dose-dependent, bimodal effect on the dopaminergic system.[2]
-
At low doses (e.g., < 150 mg in humans, translating to lower mg/kg ranges in rodents), this compound preferentially blocks presynaptic D2/D3 autoreceptors.[3][4] These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release and neurotransmission.[2][4] This mechanism is thought to underlie its antidepressant and anxiolytic effects.[3][4]
-
At high doses (e.g., > 400-800 mg in humans, translating to higher mg/kg ranges in rodents), this compound's action extends to the blockade of postsynaptic D2 receptors.[3][4] This action dampens dopaminergic signaling in pathways like the mesolimbic system, which is crucial for its antipsychotic effects in treating the positive symptoms of schizophrenia.[2]
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαi/o subtype of G-proteins.[5] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6] By antagonizing these receptors, this compound prevents these downstream signaling events.
Caption: this compound blocks postsynaptic D2 receptors, preventing dopamine-mediated inhibition of adenylyl cyclase.
Experimental Design Considerations
Careful planning is paramount for obtaining reliable and interpretable data. The following factors must be considered when designing studies involving this compound.
Dose Selection
The bimodal action of this compound necessitates careful dose selection based on the research hypothesis. The chosen dose will determine whether the expected outcome is related to increased dopaminergic tone (low dose) or postsynaptic blockade (high dose).
| Species | Behavioral Effect | Dose Range (mg/kg) | Route | Reference(s) |
| Rat | Anxiolytic / Antidepressant | 4 | SC | [7] |
| Antipsychotic-like (motor effects) | 60 - 100 | IP | [8] | |
| Antipsychotic-like (attentional) | 100 | IP | [9] | |
| General Behavioral Screening | 20 - 100 | IP | [10] | |
| Mouse | Anti-aggressive | 20 - 100 | IP | [11][12] |
| General Behavioral Screening | 40 - 80 | IP | [13] | |
| Parkinson's Model (memory/anxiety) | 5 - 20 | IP | [14] |
Causality Insight: A low dose of 4 mg/kg (SC) in rats was shown to be effective in a model of anticipatory anxiety only after long-term administration, suggesting that neuroadaptive changes, rather than acute receptor blockade, are responsible for the therapeutic effect.[7] Conversely, higher doses (e.g., 100 mg/kg) acutely enhance the ability of rats to ignore irrelevant stimuli, a measure relevant to antipsychotic action.[9] This highlights the critical interaction between dose and treatment duration in determining the behavioral outcome.
Route of Administration (RoA)
The choice of RoA significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound.
-
Intraperitoneal (IP): The most common route in rodent studies due to its relative ease and rapid systemic absorption. Most published protocols for acute behavioral testing in rats and mice utilize IP administration.[8][10][11][13]
-
Subcutaneous (SC): Provides a slower, more sustained absorption compared to IP, which can be advantageous for chronic dosing paradigms or studies requiring more stable plasma concentrations.[7][14]
-
Oral (PO): this compound has very poor and variable oral bioavailability in rats.[15][16] This is partly due to efflux by transporters like P-glycoprotein in the gut wall.[16] Therefore, oral gavage is generally not recommended unless co-administered with agents that enhance absorption or for specific translational studies mimicking human oral administration.
Vehicle Selection
This compound is poorly soluble in water. The selection of an appropriate vehicle is critical for ensuring the compound is fully dissolved and the solution is safe for administration.
-
Acidic Saline: this compound is soluble in acidic solutions.[17] A common method is to dissolve this compound in a small amount of 0.1 N HCl and then dilute it with physiological saline (0.9% NaCl).[17][18] It is crucial to check the final pH of the solution and adjust it to be as close to physiological pH (7.4) as possible, without causing precipitation. The intraperitoneal space can tolerate a pH as low as 4.5.[17]
-
DMSO and Co-solvents: Dimethyl sulfoxide (DMSO) can be used to dissolve this compound.[17] However, DMSO can have its own biological effects and should be used at the lowest possible concentration. A common practice is to dissolve the compound in a small volume of DMSO and then dilute it with saline or corn oil.[14] Another vehicle formulation involves 5% DMSO, 5% Tween-80, and 90% saline.[14]
-
Control Group: A vehicle-only control group is mandatory in all experiments. This group receives an injection of the same volume of the vehicle solution used for the drug-treated groups, administered via the same route and on the same schedule. This controls for any behavioral effects of the solvent, the injection procedure, and handling stress.
Timing of Administration
The time interval between this compound administration and behavioral testing should be based on the compound's pharmacokinetic profile. Following IP injection in rodents, peak plasma concentrations and behavioral effects are typically observed within 30-60 minutes.[11][19] Therefore, a pre-treatment time of 30 minutes is common for acute studies.[11]
Detailed Administration Protocols
Pre-Protocol Checklist: ✓ Accurate calculation of dose based on the most recent animal body weight. ✓ Preparation of fresh drug solution on the day of the experiment. ✓ Aseptic technique: use sterile syringes, needles, and solutions. ✓ Proper animal handling and restraint to minimize stress.
Protocol 1: Intraperitoneal (IP) Injection
This is the most frequently used method for acute this compound administration in both mice and rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.1 N HCl, 0.9% NaCl, or DMSO/Tween 80/Saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Vortex mixer and/or sonicator
-
pH meter
-
Animal scale
Procedure:
-
Weigh the Animal: Record the precise body weight of the rodent.
-
Calculate Dose: Calculate the total mass of this compound needed for the desired mg/kg dose. Also, calculate the final injection volume, typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Prepare Solution:
-
Acidic Saline Method: Carefully dissolve the calculated weight of this compound in a minimal volume of 0.1 N HCl. Once dissolved, add 0.9% NaCl to reach the final desired concentration. Gently vortex. Check the pH and adjust if necessary, ensuring the drug does not precipitate.
-
Co-Solvent Method: Dissolve this compound in the required volume of DMSO (e.g., to make up 5% of the final volume). Add Tween-80 (e.g., to make up 5% of the final volume) and vortex. Finally, add saline (e.g., 90% of the final volume) and vortex thoroughly until a clear solution is formed.
-
-
Prepare Syringe: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Restrain the Animal: Restrain the mouse or rat securely. For a right-handed injector, the animal's head should be pointing downwards to the left. This position allows the abdominal organs to fall away from the injection site.
-
Perform Injection: Insert the needle into the lower right quadrant of the animal's abdomen at a 15-30 degree angle. Be careful to avoid the midline (to miss the bladder and major blood vessels) and the diaphragm. Aspirate slightly to ensure you have not entered a blood vessel or organ. If no fluid enters the syringe, slowly depress the plunger to inject the solution.
-
Post-Injection: Withdraw the needle and return the animal to its home cage or a holding cage. Observe the animal for any immediate adverse reactions.
-
Wait Period: Allow for the designated pre-treatment time (typically 30 minutes) before commencing the behavioral test.
Protocol 2: Subcutaneous (SC) Injection
This method is suitable for longer-term studies or when a slower absorption rate is desired.
Procedure:
-
Steps 1-4: Follow the same procedure for weighing, dose calculation, solution preparation, and syringe preparation as in the IP protocol.
-
Restrain the Animal: Gently restrain the animal on a flat surface.
-
Perform Injection: Grasp the loose skin over the back of the neck/shoulders to form a "tent." Insert the needle into the base of the skin tent, parallel to the animal's body. Aspirate to check for blood, then slowly inject the solution into the subcutaneous space.
-
Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and observe.
-
Wait Period: The pre-treatment time may need to be adjusted (e.g., 45-60 minutes) to account for slower absorption.
Caption: A typical workflow for a rodent behavioral study involving acute this compound administration.
Application in Key Behavioral Paradigms
This compound is a valuable tool for investigating the role of D2/D3 receptors in various behavioral domains.
Schizophrenia-like Behaviors
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[20] Disruption of PPI can be induced in rodents by dopamine agonists. Antipsychotics, including both typical and atypical agents, can restore normal PPI.[21] this compound would be expected to reverse dopamine agonist-induced deficits in PPI, providing a model for its antipsychotic activity.
-
Latent Inhibition (LI): LI refers to the phenomenon where prior exposure to a non-reinforced stimulus retards subsequent learning about that stimulus.[9] This is interpreted as an ability to learn to ignore irrelevant stimuli, a process also thought to be impaired in schizophrenia. High-dose this compound (100 mg/kg) has been shown to enhance LI in rats, demonstrating its ability to improve attentional filtering.[9]
Anxiety and Depressive-like Behaviors
-
Elevated Plus Maze (EPM): The EPM is a standard test for anxiety-like behavior in rodents.[22][23] The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as the animal's natural aversion to open, elevated spaces is reduced.[22] While some studies report no intrinsic effect of this compound alone in the EPM, it effectively blocks the anxiogenic or anxiolytic effects of dopamine agonists, confirming the involvement of D2 receptors in anxiety modulation within this paradigm.[24][25] Low, chronic doses of this compound might be expected to produce anxiolytic effects.
-
Conditioned Fear Stress: In models of anticipatory anxiety, such as freezing behavior in response to a conditioned fear stimulus, long-term administration of low-dose this compound (4 mg/kg, SC, for 26 days) has been shown to be highly effective at reducing freezing, an effect comparable to the antidepressant fluoxetine.[7] This supports the use of low-dose this compound in models of chronic anxiety and panic.
Data Interpretation & Troubleshooting
-
Locomotor Effects: It is crucial to monitor general locomotor activity. High doses of this compound can decrease locomotion, which could confound the interpretation of results from tests like the EPM or novel object recognition.[8] Always include an open-field test or use automated activity monitoring during the primary behavioral assay.
-
Sex Differences: The effects of this compound on physiological parameters like body weight can be sex-dependent, with chronic administration causing weight gain in female but not male rodents.[13][26] Researchers should consider potential sex differences in behavioral responses and include both sexes in study designs where relevant.
-
Poor Bioavailability: If using oral administration, be aware of the very low and variable absorption in rats.[15] Unexpectedly null results could be due to a lack of systemic exposure.
-
Precipitation: Visually inspect the prepared solution before each injection. If precipitation has occurred, the solution should be discarded and prepared fresh. Sonication can aid in keeping the compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 4. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptors in signal transduction and behavior [iris.cnr.it]
- 7. l-Sulpiride, at a low, non-neuroleptic dose, prevents conditioned fear stress-induced freezing behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulation of D2 receptors with quinpirole and this compound affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The latent inhibition model of schizophrenic attention disorder. Haloperidol and this compound enhance rats' ability to ignore irrelevant stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the orienting movement evoked By acoustic stimulation in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Psicothema [psicothema.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Pharmacokinetics of this compound after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved intestinal absorption of this compound in rats with synchronized oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The antipsychotic agent this compound microinjected into the ventral pallidum restores positive symptom-like habituation disturbance in MAM-E17 schizophrenia model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of apomorphine on rat behavior in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The antipsychotic drug this compound does not affect bodyweight in male rats. Is insulin resistance involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Purity of Sulpiride: A Comprehensive HPLC-Based Application and Protocol Guide
Introduction: The Significance of Stereochemistry in Sulpiride's Therapeutic Action
This compound is a substituted benzamide antipsychotic agent widely used in the treatment of schizophrenia, major depressive disorder, and vertigo.[1][2] It functions primarily as a selective antagonist of dopamine D2 and D3 receptors.[1] this compound possesses a single stereocenter, and therefore exists as two enantiomers: (S)-(-)-sulpiride (Levothis compound) and (R)-(+)-sulpiride.[3]
The pharmacological activity of this compound is highly stereospecific. The (S)-enantiomer is credited with the majority of the neuroleptic and antipsychotic efficacy, exhibiting greater antidopaminergic activity.[3][4] Conversely, the (R)-enantiomer has been reported to have different, and in some contexts, opposing effects, such as decreasing gastric acid secretion.[5] Given these pronounced differences in pharmacological profiles, the ability to accurately separate and quantify the individual enantiomers is of paramount importance. This is crucial for ensuring the quality and efficacy of single-enantiomer formulations (Levothis compound) and for understanding the pharmacokinetic and pharmacodynamic properties of the racemic mixture.[6][7]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent analytical technique for this purpose, offering robust, reproducible, and highly selective separations.[8][9] This guide provides a detailed application note and a comprehensive protocol for the chiral separation of this compound enantiomers, designed for researchers, scientists, and drug development professionals.
The Cornerstone of Separation: Understanding the Chiral Recognition Mechanism
The successful chiral separation of this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, have demonstrated exceptional efficacy in resolving a wide array of chiral compounds, including this compound.[10][11] The CHIRALPAK® AD series, which is based on amylose tris(3,5-dimethylphenylcarbamate), is a notable example that provides excellent resolution for this compound.[12]
The mechanism of chiral recognition on these polysaccharide-based CSPs is a complex interplay of intermolecular interactions.[9] The helical polymer structure of the amylose derivative creates well-defined chiral grooves. For separation to occur, a transient diastereomeric complex must be formed between the enantiomers of this compound and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. The key interactions governing this recognition include:
-
Hydrogen Bonding: The amide and sulfonamide groups in the this compound molecule can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The aromatic ring of this compound can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: The polar functional groups in both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional structure of the enantiomers influences how well they can fit into the chiral grooves of the CSP. One enantiomer will invariably have a more favorable steric and energetic fit, leading to a stronger interaction and longer retention time.
The overall enantioselectivity is a net result of these combined forces. A visual representation of this multi-point interaction model underscores the principle of chiral recognition.
Caption: Three-point interaction model for chiral recognition.
Methodology: A Protocol for the Chiral Separation of this compound Enantiomers
This protocol is based on a well-established normal-phase HPLC method that provides excellent resolution and peak shape for this compound enantiomers.
Experimental Workflow
The following diagram outlines the key steps in the analytical process, from sample preparation to data analysis.
Caption: HPLC workflow for this compound enantiomer analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a column with an equivalent stationary phase).
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade, 200 proof)
-
Diethylamine (DEA) (Reagent grade, >99.5%)
-
Racemic this compound standard
-
(S)-Sulpiride and (R)-Sulpiride enantiomeric standards (if available for peak identification)
-
Detailed Protocol Steps
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in a ratio of 60:40:0.05 (v/v/v) .[10]
-
For example, to prepare 1000 mL of mobile phase, carefully measure 600 mL of n-hexane, 400 mL of ethanol, and 0.5 mL of diethylamine.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.
-
Scientist's Note: Diethylamine is a crucial basic additive. This compound is a basic compound, and in normal-phase chromatography, the presence of a small amount of a basic modifier like DEA is essential to occupy the acidic silanol sites on the silica gel support. This prevents peak tailing and improves the resolution between the enantiomers by ensuring that the analyte interacts consistently with the chiral stationary phase rather than with the support material.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase.
-
Ensure the standard is fully dissolved before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Set the column temperature to 25 °C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Purge the pump with the mobile phase to ensure a stable baseline.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved at the detection wavelength.
-
-
Chromatographic Conditions:
-
Data Acquisition and Analysis:
-
Inject the standard solution and record the chromatogram.
-
Identify the two enantiomer peaks. If individual standards are available, inject them to confirm the elution order.
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is typically desired for baseline separation.
-
The enantiomeric purity of a sample can be calculated using the following formula:
-
Enantiomeric Excess (% ee) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
-
Expected Results and Performance Characteristics
The described method is expected to yield excellent separation of the this compound enantiomers. Below is a table summarizing the typical performance characteristics.
| Parameter | Expected Value | Source(s) |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | [10] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (60:40:0.05, v/v/v) | [10] |
| Detection Wavelength | 291 nm | [10] |
| Resolution (Rs) | > 2.0 | [10] |
| Analysis Time | < 15 minutes | [12] |
| Elution Order | Typically, the (R)-(+)-enantiomer elutes before the (S)-(-)-enantiomer on this phase, but this should be confirmed experimentally. | N/A |
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R2)). Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. This is demonstrated by achieving baseline resolution between the enantiomers and from any other peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. For chiral impurity analysis, the LOQ should be at or below the reporting threshold (e.g., 0.1%).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This should be assessed for both enantiomers.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.
Conclusion
The chiral separation of this compound enantiomers by HPLC is a critical analytical task in pharmaceutical development and quality control. The use of polysaccharide-based chiral stationary phases, such as CHIRALPAK® AD-H, in a normal-phase system with a basic additive provides a robust and highly effective solution. The protocol detailed in this guide offers a reliable starting point for achieving baseline separation of (R)- and (S)-Sulpiride. By understanding the principles of chiral recognition and adhering to systematic method development and validation, researchers can confidently implement this method to ensure the stereochemical purity and quality of this compound-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ole.uff.br [ole.uff.br]
- 8. Chiral Separation of this compound by Normal-Phase High Performance L...: Ingenta Connect [ingentaconnect.com]
- 9. This compound | DAICEL Chiral Application Search [search.daicelchiral.com]
- 10. benchchem.com [benchchem.com]
- 11. Serum levels of this compound enantiomers after oral treatment with racemic this compound in psychiatric patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Sulpiride in Rodent Models of Schizophrenia's Negative Symptoms: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Modeling and Treating Negative Symptoms
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, broadly categorized as positive, negative, and cognitive. While positive symptoms, such as hallucinations and delusions, are often the most overt, it is the negative symptoms—avolition, anhedonia, social withdrawal, and blunted affect—that are most closely associated with long-term functional impairment and a reduced quality of life.[1][2] A significant challenge in the development of novel therapeutics for schizophrenia is the limited efficacy of current antipsychotic medications against these negative symptoms.[2]
Animal models are indispensable tools for investigating the neurobiological underpinnings of schizophrenia and for the preclinical evaluation of new therapeutic agents. Among the various approaches, pharmacological models that utilize N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), have gained prominence for their ability to recapitulate a broader spectrum of schizophrenia-like symptoms in rodents, including deficits analogous to negative symptoms.[3][4][5] Sub-chronic administration of PCP, in particular, has been shown to induce enduring social withdrawal and cognitive impairments, providing a valuable platform for studying the neurobiology of negative symptoms and for screening potential treatments.[4][6][7]
This application note provides a detailed guide for researchers on the use of sulpiride, a selective dopamine D2/D3 receptor antagonist, in rodent models of schizophrenia's negative symptoms. We will delve into the mechanistic rationale for using this compound, provide step-by-step protocols for inducing negative-like symptoms and for drug administration, and present expected outcomes based on preclinical evidence.
Mechanistic Rationale: The Dose-Dependent Action of this compound
This compound's utility in modeling the treatment of negative symptoms stems from its unique, dose-dependent mechanism of action on the dopamine system.[3][7]
-
Low-Dose this compound: Targeting Presynaptic D2 Autoreceptors: At lower doses, this compound exhibits a preferential antagonism of presynaptic dopamine D2 autoreceptors.[6][8] These autoreceptors function as a negative feedback mechanism, inhibiting the synthesis and release of dopamine. By blocking these autoreceptors, low-dose this compound effectively "cuts the brakes" on dopamine neurons, leading to an increase in dopamine release in brain regions implicated in motivation and reward, such as the prefrontal cortex.[6][8] This enhanced dopaminergic neurotransmission is hypothesized to counteract the hypodopaminergic state believed to underlie some negative symptoms.[8]
-
High-Dose this compound: Postsynaptic D2 Receptor Blockade: At higher doses, this compound's action extends to the blockade of postsynaptic D2 receptors.[3][6] This is the mechanism shared by most typical antipsychotics and is primarily effective in mitigating the positive symptoms of schizophrenia, which are associated with dopamine hyperfunction in the mesolimbic pathway.[3]
This compound also demonstrates a notable affinity for dopamine D3 receptors, which are concentrated in limbic brain regions and are implicated in cognitive and emotional functions.[1][2][9][10] Antagonism of D3 receptors may also contribute to its efficacy against negative symptoms.[11]
Visualizing this compound's Mechanism of Action
The following diagram illustrates the differential effects of low and high doses of this compound on dopaminergic synapses.
Caption: Dose-dependent effects of this compound on dopamine synapses.
Experimental Protocols
The following protocols provide a framework for investigating the efficacy of this compound in reversing negative-like symptoms in rodents.
Protocol 1: Induction of Negative-Like Symptoms using Sub-chronic Phencyclidine (PCP) Administration
This protocol is designed to induce a state of social withdrawal in rats, a key negative-like symptom.
Rationale for Sub-chronic PCP Administration: Acute PCP administration primarily models the positive symptoms of schizophrenia. In contrast, a sub-chronic dosing regimen followed by a washout period produces more enduring behavioral and neurochemical alterations that are more analogous to the negative and cognitive symptoms of the disorder.[4][7][12] This approach allows for the study of potential therapeutic interventions on these persistent deficits, rather than the acute effects of the drug.
Materials:
-
Phencyclidine hydrochloride (PCP)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation: Acclimate adult male rats (e.g., Sprague-Dawley or Lister Hooded) to the housing facility for at least one week prior to the start of the experiment.
-
PCP Solution Preparation: Dissolve PCP in sterile saline to the desired concentration (e.g., 2 mg/mL).
-
Dosing Regimen: Administer PCP at a dose of 2 mg/kg, IP, twice daily for seven consecutive days.[13] A control group should receive an equivalent volume of sterile saline.
-
Washout Period: Following the final PCP injection, allow for a seven-day washout period before commencing behavioral testing.[13] This is crucial to ensure that the observed behavioral deficits are not due to the acute effects of PCP.
-
Monitoring: Monitor the animals' health and body weight throughout the dosing and washout periods.
Protocol 2: Assessment of Social Interaction
This protocol measures the degree of social withdrawal in rats.
Rationale: The social interaction test is a well-validated paradigm for assessing social behavior in rodents and is sensitive to the effects of drugs that model or treat the negative symptoms of schizophrenia.[3][14][15] A reduction in active social engagement is interpreted as a deficit in social motivation and interaction.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm) with dim, indirect lighting
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Pairing: Place two unfamiliar rats of the same treatment group (e.g., two PCP-treated rats) into the open-field arena. The rats should be weight-matched as closely as possible.
-
Recording: Record the interaction for a 10-minute period.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the cumulative duration of active social behaviors, including:
-
Sniffing (any part of the partner's body)
-
Following
-
Grooming the partner
-
Climbing over or under the partner
-
-
Data Analysis: Compare the total duration of social interaction between the PCP-treated and control groups. A significant reduction in interaction time in the PCP group indicates the successful induction of a social deficit.
Protocol 3: Assessment of Anhedonia using the Sucrose Preference Test
This protocol assesses anhedonia, the diminished capacity to experience pleasure, in mice.
Rationale: The sucrose preference test is a widely used and reliable measure of anhedonia in rodents.[1][2][9][16][17] A reduced preference for a palatable sucrose solution over water is indicative of an anhedonic-like state.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
-
Animal scale
Procedure:
-
Acclimation to Two Bottles: For 48 hours, habituate singly housed mice to the presence of two drinking bottles in their home cage, both containing tap water.
-
Baseline Measurement: For the next 24 hours, replace one of the water bottles with a 1% sucrose solution. Weigh both bottles at the beginning and end of the 24-hour period to determine the volume of each liquid consumed. The position of the bottles should be swapped after 12 hours to control for side preference.
-
Induction of Anhedonia (if applicable): Anhedonia can be induced through various models, such as chronic mild stress.
-
Test Measurement: Following the induction of the anhedonic state and subsequent treatment with this compound or vehicle, repeat the 24-hour two-bottle choice test as described in step 2.
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100
-
-
Data Analysis: Compare the sucrose preference between the different treatment groups. A significant decrease in sucrose preference in the model group compared to controls, and a reversal of this deficit in the this compound-treated group, would indicate an anti-anhedonic effect.
Protocol 4: Administration of this compound
This protocol outlines the preparation and administration of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
A few drops of Tween 80 (to aid dissolution)
-
pH meter and solutions for pH adjustment (e.g., dilute HCl and NaOH)
-
Vortex mixer and/or sonicator
-
Syringes and needles for IP injection
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of sterile saline with a small amount of Tween 80 (e.g., 1-2 drops per 10 mL).
-
This compound Solution Preparation:
-
Weigh the required amount of this compound.
-
Suspend the this compound in the vehicle.
-
Adjust the pH to facilitate dissolution. This compound is more soluble at acidic pH.
-
Vortex or sonicate until the this compound is fully dissolved.
-
Readjust the pH to a physiologically compatible range (approximately 7.0-7.4).
-
-
Administration:
-
For acute studies, administer this compound (IP) 30-60 minutes before behavioral testing.
-
For chronic studies, administer this compound once daily for the desired duration.
-
-
Dose Selection:
-
Low Doses (for negative symptoms): Based on preclinical studies with this compound and its analogue amisulpride, a dose range of 1-10 mg/kg is often effective in rodent models of depression and negative symptoms.[18][19][20]
-
Higher Doses (for positive symptoms): Doses of 20 mg/kg and higher are typically used to investigate effects on positive-like symptoms.[5]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical study investigating the effects of this compound on PCP-induced negative-like symptoms.
Caption: A typical experimental workflow for assessing this compound's efficacy.
Quantitative Data and Expected Outcomes
The following tables summarize key quantitative parameters and expected outcomes based on the available literature.
Table 1: this compound and Amisulpride Dosage Regimens in Rodent Models
| Compound | Dose Range (mg/kg) | Route of Administration | Model | Target Symptoms | Reference(s) |
| This compound | 20 | s.c. | Drug-induced obesity | Side-effect modeling | [5] |
| This compound | 12.67 (ED50) | s.c. | Drug discrimination | Receptor binding | [19] |
| Amisulpride | 1-10 | i.p. | Chronic mild stress | Anhedonia | [18][20] |
| Amisulpride | 0.2-0.3 (ED50) | i.p. | Apomorphine-induced yawning | D2 autoreceptor activity | [21] |
Table 2: Expected Outcomes of this compound Treatment on Negative-Like Symptoms
| Behavioral Assay | PCP-Treated (Vehicle) | PCP-Treated (Low-Dose this compound) | Rationale for Expected Outcome |
| Social Interaction Test | Decreased total interaction time | Increased total interaction time towards control levels | This compound's antagonism of presynaptic D2 autoreceptors is expected to increase dopamine release in the prefrontal cortex, a region crucial for social cognition, thereby ameliorating social withdrawal.[6][16] |
| Sucrose Preference Test | Decreased sucrose preference | Increased sucrose preference towards control levels | By enhancing dopaminergic tone in reward-related circuits, low-dose this compound is hypothesized to reverse anhedonic-like behavior.[22] |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of appropriate control groups (vehicle-treated and PCP-vehicle-treated) is essential for interpreting the results. A successful study will demonstrate a clear deficit in the PCP-vehicle group compared to the vehicle-only group, and a statistically significant reversal of this deficit in the PCP-sulpiride group. It is also recommended to include a positive control, such as another atypical antipsychotic with known efficacy against negative symptoms, to further validate the model and the experimental procedures.
Conclusion
This compound, with its distinct dose-dependent mechanism of action, serves as a valuable pharmacological tool for investigating the neurobiology of schizophrenia's negative symptoms and for the preclinical assessment of potential therapeutic agents. The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize this compound in validated rodent models. By carefully implementing these methodologies, researchers can contribute to a deeper understanding of the complex neurocircuitry underlying negative symptoms and accelerate the development of more effective treatments for individuals with schizophrenia.
References
- 1. Clozapine and this compound up-regulate dopamine D3 receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of the antipsychotics this compound and risperidone in female rats on energy balance, body composition, fat morphology and macronutrient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of medial prefrontal synchrony in the subchronic phencyclidine model of schizophrenia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low doses of l-sulpiride down-regulate striatal and cortical dopamine receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dopamine agonists and antagonists on PCP-induced stereotyped behaviour and social isolation in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. (S)-amisulpride as a discriminative stimulus in C57BL/6 mice and its comparison to the stimulus effects of typical and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antidepressant-like activity of amisulpride in two animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Performance deficit induced by low doses of dopamine agonists in rats. Toward a model for approaching the neurobiology of negative schizophrenic symptomatology? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Dopamine Release Assay Using Sulpiride: A Guide for Researchers
An Application Note and Protocol
Introduction: The Significance of Dopamine Signaling
Dopamine, a critical catecholamine neurotransmitter in the central nervous system, plays a pivotal role in regulating a wide array of physiological functions, including motor control, motivation, reward, and cognitive processes.[1] Dysregulation of dopaminergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[2] Consequently, the study of dopamine release and its modulation by pharmacological agents is of paramount importance in neuroscience research and drug development.
This application note provides a detailed protocol for an in vitro dopamine release assay utilizing Sulpiride, a selective antagonist of the D2 dopamine receptor. This assay serves as a robust platform for investigating the mechanisms of dopamine release and for screening compounds that may modulate dopaminergic neurotransmission.
Scientific Principle: The Role of this compound in Modulating Dopamine Release
This compound is a substituted benzamide antipsychotic agent that exhibits a high affinity and selectivity for D2 and D3 dopamine receptors.[3] Its mechanism of action is primarily centered on the antagonism of these receptors.[4][5] Dopamine receptors are G-protein coupled receptors and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D2 receptor, in addition to its postsynaptic localization, also functions as a presynaptic autoreceptor. Presynaptic D2 autoreceptors act as a negative feedback mechanism; when stimulated by dopamine in the synaptic cleft, they inhibit further dopamine synthesis and release.
This compound's utility in a dopamine release assay stems from its dose-dependent effects.[3][4] At lower concentrations, this compound preferentially blocks presynaptic D2 autoreceptors.[3][4] This blockade removes the inhibitory feedback, leading to an enhancement of dopamine release upon stimulation.[4][6] At higher concentrations, this compound also blocks postsynaptic D2 receptors, which is the basis for its antipsychotic effects.[3][4] This characteristic allows researchers to use this compound as a tool to investigate the role of D2 autoreceptors in modulating dopamine release.
The assay described herein employs a dopaminergic cell line, such as PC12 or SH-SY5Y cells, which are known to synthesize, store, and release dopamine in a manner analogous to neurons.[1][7][8][9] Dopamine release is induced by depolarization of the cell membrane, typically achieved by a high concentration of potassium (K+) in the extracellular medium.[1][7][8] The amount of released dopamine is then quantified, and the modulatory effect of this compound is assessed by comparing dopamine release in the presence and absence of the drug.
Visualization of the Signaling Pathway and Experimental Workflow
Caption: Dopamine-Sulpiride Signaling Pathway.
Caption: Experimental Workflow Diagram.
Detailed Protocol: In Vitro Dopamine Release Assay
This protocol is optimized for PC12 cells, a rat pheochromocytoma cell line that synthesizes and releases dopamine, making it a suitable model system.[7][8]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number | Notes |
| PC12 cell line | ATCC | CRL-1721 | |
| DMEM, high glucose | Gibco | 11965092 | |
| Horse Serum | Gibco | 26050088 | |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Poly-L-lysine | Sigma-Aldrich | P4707 | For coating culture plates |
| This compound | Sigma-Aldrich | S8010 | Prepare stock in DMSO or water |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 | |
| Perchloric Acid (PCA) | Sigma-Aldrich | 244252 | For sample stabilization |
| Dopamine hydrochloride | Sigma-Aldrich | H8502 | For standard curve |
| Krebs-Ringer Buffer (1X) | Prepare in-house | See below | |
| 24-well culture plates | Corning | 3524 | |
| HPLC-ECD system | Various | N/A | For dopamine quantification |
| Dopamine ELISA Kit | Abcam or Thermo Fisher | ab285238 or similar | Alternative to HPLC-ECD |
Krebs-Ringer Buffer (1X) Composition:
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM MgSO₄
-
1.2 mM KH₂PO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
11 mM Glucose
-
pH 7.4 when gassed with 95% O₂/5% CO₂
High Potassium (K+) Stimulation Buffer:
-
72.7 mM NaCl
-
50 mM KCl
-
1.2 mM MgSO₄
-
1.2 mM KH₂PO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
11 mM Glucose
-
pH 7.4 when gassed with 95% O₂/5% CO₂
Step-by-Step Methodology
Part 1: Cell Culture and Plating
-
Plate Coating: Coat the wells of a 24-well plate with 0.1 mg/mL poly-L-lysine solution. Incubate for at least 1 hour at 37°C, then aspirate and wash twice with sterile PBS. Allow the plates to dry completely.
-
Cell Seeding: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the PC12 cells onto the poly-L-lysine coated 24-well plates at a density of 2 x 10⁵ cells per well.
-
Allow the cells to adhere and grow for 48 hours before the assay. For differentiation into a more neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).[10][11]
Part 2: Dopamine Release Assay
-
Washing: Gently aspirate the culture medium from each well. Wash the cells twice with 500 µL of pre-warmed (37°C) Krebs-Ringer buffer.
-
Pre-incubation: Add 450 µL of Krebs-Ringer buffer to each well. For the treatment groups, add 50 µL of a 10X stock solution of this compound to achieve the desired final concentration. For the vehicle control group, add 50 µL of the vehicle (e.g., Krebs-Ringer buffer with a corresponding low percentage of DMSO).
-
Incubate the plate at 37°C for 20 minutes.
-
Basal Release (Optional): To measure basal dopamine release, collect the supernatant after the pre-incubation period and transfer it to a tube containing a stabilizing agent like perchloric acid.[12]
-
Stimulation: Aspirate the pre-incubation buffer. To induce dopamine release, add 500 µL of high K+ stimulation buffer (containing the respective concentrations of this compound or vehicle) to each well.
-
Incubate for 10 minutes at 37°C. The influx of K+ ions will cause membrane depolarization, opening voltage-gated calcium channels and triggering the exocytosis of dopamine-containing vesicles.[1][2][13]
-
Sample Collection: Carefully collect the supernatant from each well and transfer it to a labeled microcentrifuge tube containing 50 µL of 1 M perchloric acid to precipitate proteins and stabilize the dopamine.[14]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for dopamine quantification. Samples can be stored at -80°C for later analysis.[14]
Part 3: Dopamine Quantification
Method A: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and specific method for quantifying dopamine.[14][15]
-
System Setup: Use a C18 reverse-phase column. The mobile phase can consist of a phosphate buffer with methanol and an ion-pairing agent. The electrochemical detector should be set at an oxidizing potential (e.g., +0.7 V) sufficient to detect dopamine.[14]
-
Standard Curve: Prepare a series of dopamine standards of known concentrations in the same buffer as the samples.
-
Sample Analysis: Inject the supernatant from the samples and the standards into the HPLC system.
-
Quantification: Determine the dopamine concentration in the samples by comparing the peak area to the standard curve.
Method B: Dopamine ELISA Kit
Commercially available ELISA kits offer a high-throughput alternative for dopamine quantification.[16][17][18][19]
-
Follow the manufacturer's protocol for the specific ELISA kit being used.
-
Typically, the assay involves a competitive binding principle where dopamine in the sample competes with a labeled dopamine conjugate for a limited number of antibody binding sites.
-
The resulting colorimetric signal is inversely proportional to the amount of dopamine in the sample.
-
Calculate the dopamine concentration based on the standard curve provided with the kit.
Data Analysis and Interpretation
-
Calculate the concentration of dopamine released in each sample (e.g., in ng/mL or µM).
-
Normalize the dopamine release to the total protein content or cell number in each well to account for variations in cell density.
-
Express the data as a percentage of the control (vehicle-treated, stimulated) group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the effect of this compound on dopamine release.
Expected Results:
-
Basal Release: Low to undetectable levels of dopamine in the absence of stimulation.
-
Stimulated Release (Vehicle Control): A significant increase in dopamine release upon stimulation with high K+ buffer.
-
This compound Treatment: At appropriate concentrations (typically in the low micromolar range), this compound is expected to cause a further increase in stimulated dopamine release compared to the vehicle control. This is due to the blockade of inhibitory D2 autoreceptors.
| Treatment Group | Dopamine Release (ng/mg protein) (Hypothetical Data) | % of Stimulated Control |
| Basal (No Stimulation) | 5.2 ± 1.1 | N/A |
| Stimulated (Vehicle) | 85.6 ± 7.3 | 100% |
| Stimulated + 1 µM this compound | 128.4 ± 10.2 | 150% |
| Stimulated + 10 µM this compound | 145.5 ± 12.1 | 170% |
| *p < 0.05 compared to Stimulated (Vehicle) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Stimulated Release | Poor cell health | Check cell viability; ensure proper culture conditions. |
| Ineffective stimulation buffer | Verify the concentration of KCl in the buffer. | |
| Dopamine degradation | Ensure samples are immediately stabilized with acid and kept on ice. | |
| High Variability | Inconsistent cell numbers | Normalize data to protein concentration; ensure even cell seeding. |
| Pipetting errors | Use calibrated pipettes and consistent technique. | |
| No Effect of this compound | Incorrect this compound concentration | Perform a dose-response curve to find the optimal concentration. |
| Low D2 autoreceptor expression | Confirm D2 receptor expression in the cell line used. |
Conclusion
This application note provides a comprehensive and validated protocol for an in vitro dopamine release assay using the D2 antagonist this compound. This assay is a valuable tool for researchers in neuropharmacology and drug discovery to investigate the modulation of dopaminergic signaling. By understanding the principles and following the detailed methodology, scientists can obtain reliable and reproducible data to advance our understanding of dopamine neurotransmission and its role in health and disease.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Dopamine Release Relies on Ultrafast Triggering Mechanisms - Harvard Brain Science Initiative [brain.harvard.edu]
- 3. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (-)-sulpiride on dopamine release in striatum of developing rats: degree of depolarization influences responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. mdpi.com [mdpi.com]
- 11. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What role does calcium play in exocytosis? | AAT Bioquest [aatbio.com]
- 14. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 15. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Dopamine ELISA kits for fast & easy dopamine quantification [immusmol.com]
- 18. Dopamine ELISA Kit (ab285238) | Abcam [abcam.com]
- 19. sceti.co.jp [sceti.co.jp]
Troubleshooting & Optimization
Technical Support Center: Sulpiride Solubility for In Vitro Assays
Welcome to the technical support guide for improving the solubility of Sulpiride in in vitro assays. As researchers, we understand that achieving accurate and reproducible results begins with the proper preparation of your test compounds. This compound, a BCS Class IV drug, presents notable challenges due to its low aqueous solubility and permeability, which can lead to precipitation in stock solutions and assay media, ultimately compromising experimental outcomes.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter. We will delve into the physicochemical principles governing this compound's solubility and provide validated, step-by-step protocols to help you navigate these challenges effectively.
Core Concepts: Understanding this compound's Behavior
Before troubleshooting, it's crucial to understand the properties of this compound that dictate its solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 341.43 g/mol | Standard for a small molecule drug. |
| Aqueous Solubility | Very low; practically insoluble.[2][3][4] | Direct dissolution in aqueous buffers (e.g., PBS) is not feasible for most assay concentrations. |
| pKa | pKa1: 9.00-9.12pKa2: 10.19 | This compound is a weak base. It becomes protonated and more soluble in acidic conditions (pH < pKa).[5][6] |
| LogP | 0.57 - 0.6 | Indicates moderate lipophilicity.[6] |
| Common Solvents | Soluble in DMSO (up to 100 mM), dilute acids (e.g., 1N HCl), and acetic acid.[2][7] Sparingly soluble in methanol and ethanol.[2][3][8] | Organic solvents or pH modification are necessary starting points for stock solutions. |
Frequently Asked Questions & Troubleshooting Guide
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?
This is the most common issue and is expected. This compound is practically insoluble in neutral aqueous solutions.[2][3][4] As a weak base with a pKa around 9.1, it exists predominantly in its neutral, uncharged form at physiological pH, which is poorly soluble.[5][6] To achieve solubility, you must either use an organic co-solvent or protonate the molecule with acid.
Q2: What is the recommended starting solvent for a high-concentration stock solution of this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.
-
Solubility: this compound is readily soluble in DMSO at concentrations up to 100 mM (34.14 mg/mL).[7][9]
-
Compatibility: DMSO is compatible with most plastics used for labware and is miscible with aqueous media, facilitating subsequent dilutions.
Protocol 1: Preparation of a 100 mM this compound Stock in DMSO
-
Weigh the required amount of this compound powder. For 1 mL of a 100 mM stock, you will need 34.14 mg.
-
Add the appropriate volume of 100% cell culture-grade DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: I prepared a DMSO stock, but my this compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
This is a classic problem of a compound "crashing out" of solution when a DMSO stock is diluted into an aqueous environment where it is less soluble. The key is to manage the final concentration of both this compound and DMSO in your assay.
Causality: The final concentration of DMSO in your cell culture medium is critical. While this compound is soluble in high-percentage DMSO, the co-solvent's solubilizing effect diminishes significantly upon high dilution into the aqueous medium.
Troubleshooting Steps:
-
Check Final DMSO Concentration: The final concentration of DMSO in contact with cells should ideally be ≤ 0.5%, with many cell lines tolerating up to 1%.[10][11] However, sensitive or primary cells may require concentrations as low as 0.1%.[10][12] High concentrations of DMSO (>1-2%) can be cytotoxic and may interfere with your experimental results.[13][14]
-
Use Serial or Intermediate Dilutions: Avoid diluting a highly concentrated DMSO stock directly into your final assay volume in one step.
-
Workflow: Prepare an intermediate dilution of your DMSO stock in your cell culture medium or buffer. Then, add this intermediate dilution to your cells. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.[15]
-
Q4: Can I use pH adjustment to dissolve this compound for my assay?
Yes, using an acidic solution is a viable alternative, especially for cell-free assays or if you must avoid DMSO. Since this compound is a weak base, its solubility dramatically increases in acidic conditions where its basic nitrogen atoms become protonated.[3][16]
-
Solubility: this compound is soluble in dilute hydrochloric acid (HCl) and sulfuric acid.[2] A technical datasheet reports solubility of approximately 50 mM in 1N HCl.[7]
Protocol 2: Preparation of this compound Stock using pH Adjustment
-
Weigh the this compound powder.
-
Add a small volume of sterile water. The powder will not dissolve.
-
While stirring or vortexing, add 1N HCl dropwise until the this compound fully dissolves. Monitor the pH.
-
Once dissolved, you can adjust the pH upwards carefully with NaOH if your assay requires it, but be vigilant for precipitation as you approach neutral pH.
-
Bring the solution to the final desired volume and concentration with your assay buffer.
-
Sterile-filter the final solution using a 0.22 µm filter.
Trustworthiness Check: This method requires careful control. The final pH of your stock and, more importantly, your final assay solution must be compatible with your biological system. A significant drop in the pH of your cell culture medium can be cytotoxic. Always measure the final pH of your medium after adding the acidic drug stock.
Q5: My required assay concentration is high, and even with DMSO, the compound precipitates. Are there any advanced methods I can try?
When standard methods fail, especially for high target concentrations, complexation with cyclodextrins can be a powerful strategy.[17]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18] They can encapsulate poorly soluble drug molecules, like this compound, forming a "drug-cyclodextrin inclusion complex." This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the drug.[19][20]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[21] For example, the solubility of this compound in a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin is reported to be 8.0 mg/mL.[22]
Experimental Approach:
-
Phase Solubility Study: First, determine the type of complex formed and the required cyclodextrin concentration by performing a phase solubility study as described by Higuchi and Connors. This involves preparing saturated solutions of this compound in water containing increasing concentrations of the cyclodextrin and measuring the total dissolved drug concentration.
-
Stock Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at the optimal concentration determined from your study.
-
Add this compound powder in excess to this solution.
-
Stir or shake the suspension at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the solution through a 0.22 µm syringe filter to remove the undissolved solid. The filtrate is your saturated stock solution of the this compound-cyclodextrin complex.
Summary and Decision-Making Flowchart
Choosing the right solubilization strategy depends on your specific experimental needs. The following flowchart provides a logical path for troubleshooting.
References
- 1. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. drugfuture.com [drugfuture.com]
- 4. US7358271B2 - this compound pharmaceutical compositions - Google Patents [patents.google.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (RS)-(+/-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. researchgate.net [researchgate.net]
- 16. chemrj.org [chemrj.org]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. This compound | 15676-16-1 [amp.chemicalbook.com]
Technical Support Center: Sulpiride Stability and Handling
Welcome to the technical support guide for sulpiride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability and handling of this compound in common laboratory solvents. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the reliability and reproducibility of your experiments.
Understanding this compound's Physicochemical Profile
This compound is a substituted benzamide and an atypical antipsychotic agent that acts as a selective antagonist for dopamine D2/D3 receptors.[1][2] Its chemical structure dictates its physicochemical properties, which are critical for designing experiments. A key challenge when working with this compound is its low aqueous solubility and limited permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound.[3][4] This inherent low solubility necessitates careful selection of solvents and handling procedures to maintain its stability and prevent precipitation.
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses common questions regarding the preparation, storage, and stability of this compound solutions.
Stability in Dimethyl Sulfoxide (DMSO)
Q: What is the best solvent for preparing a concentrated stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (292.89 mM) or 100 mM.[1][5] Due to its poor solubility in aqueous solutions, preparing a concentrated stock in DMSO is a standard and necessary first step for most in vitro experiments.
Q: How should I prepare a this compound stock solution in DMSO?
A: To prepare a stock solution, dissolve the crystalline solid this compound in newly opened, anhydrous DMSO.[6] Sonication or gentle warming can be used to aid dissolution.[1][5] For example, to make a 100 mM stock solution, you would dissolve 34.14 mg of this compound (MW: 341.43 g/mol ) in 1 mL of DMSO.
Q: What are the recommended storage conditions and stability for this compound in DMSO?
A: Once prepared, DMSO stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C.
| Storage Temperature | Stability Duration |
| -20°C | Up to 1 year[6] |
| -80°C | Up to 2 years[6] |
| Solid Form (-20°C) | ≥ 4 years[7] |
Q: Can I store my DMSO stock solution at room temperature or 4°C?
A: Long-term storage at these temperatures is not recommended. While a this compound powder can be stored at 4°C for up to 2 years, once in solution, its stability decreases.[1] For optimal results and to prevent degradation, frozen storage is essential.
Stability in Physiological Buffers (e.g., PBS)
Q: I need to make a working solution in a physiological buffer like PBS for my cell-based assay. How should I do this?
A: Working solutions in aqueous buffers should be prepared by diluting the high-concentration DMSO stock. It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and minimize immediate precipitation. The final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q: Why does my this compound solution become cloudy or precipitate when I dilute the DMSO stock into PBS?
A: This is a common issue and is due to this compound's very low solubility in neutral aqueous solutions.[8] When the DMSO stock is diluted into a buffer like PBS (typically pH 7.4), the this compound may crash out of solution as it is no longer in its preferred organic solvent. The dissolution rate of this compound is significantly higher at pH 4 or below and decreases sharply at pH 5.0 or above.[9]
Q: How can I improve the solubility of this compound in aqueous buffers?
A: Solubility in aqueous media is pH-dependent. This compound is more soluble in acidic solutions, such as 0.1 M HCl or dilute acetic acid.[8][10][11] For experiments where pH can be lowered, this is a viable strategy. However, for physiological assays requiring a neutral pH, you may need to work at lower concentrations, use a co-solvent system if your experiment allows, or employ formulation strategies like solid dispersions, though this is more common in drug delivery studies.[3][12]
Q: How stable is this compound in aqueous buffers at physiological pH?
A: While specific long-term stability data in PBS at 37°C is not extensively published in readily available datasheets, it is best practice to assume limited stability. Degradation is more likely in aqueous solutions compared to DMSO stocks. Therefore, aqueous working solutions should be prepared fresh for each experiment from a frozen DMSO stock aliquot.[6] Studies on forced degradation show that this compound is susceptible to degradation under acidic and alkaline hydrolysis conditions.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and use of this compound solutions.
Problem: Precipitation or Cloudiness in the Final Working Solution
| Potential Cause | Explanation | Recommended Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit at that specific pH and temperature. | • Prepare a more dilute working solution. • Perform a solubility test to determine the maximum achievable concentration in your specific buffer system before starting the main experiment. |
| Improper Dilution Technique | Adding the buffer to the DMSO stock instead of the other way around, or insufficient mixing during dilution, can cause localized high concentrations and rapid precipitation. | • Always add the DMSO stock dropwise into the vortexing aqueous buffer. • Ensure vigorous mixing during the dilution process. |
| pH of the Buffer | The neutral pH of most physiological buffers (e.g., PBS at pH 7.4) is not optimal for this compound solubility.[9] | • If experimentally permissible, slightly lowering the pH of the buffer may help. However, this is often not possible in cell-based assays. • Consider using a different buffer system if compatible with your assay. |
| Low Temperature | Preparing or storing the aqueous solution at a low temperature (e.g., on ice) can further decrease solubility. | • Prepare the working solution at room temperature or 37°C.[14] • Gentle warming and sonication can sometimes help redissolve small amounts of precipitate.[6] |
Problem: Inconsistent or Unexpected Experimental Results
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | The this compound in the working solution may have degraded over time, especially if the solution was not prepared fresh. Forced degradation studies show this compound can be degraded by hydrolysis and oxidation.[15][16] | • Always prepare fresh aqueous working solutions for each experiment from a frozen DMSO stock. • Do not store or reuse aqueous this compound solutions. |
| Inaccurate Stock Concentration | Repeated freeze-thaw cycles of the DMSO stock may have led to degradation or solvent evaporation, altering the effective concentration. | • Aliquot DMSO stock solutions into single-use volumes after initial preparation to avoid freeze-thaw damage.[6] • Use fresh, high-quality anhydrous DMSO for stock preparation.[6] |
| Interaction with Other Components | This compound may interact with components in complex media or with certain types of plasticware. | • Review all components of your experimental medium for potential incompatibilities. • Use high-quality polypropylene tubes for storage and preparation. |
Key Experimental Protocols & Workflows
Protocol 4.1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 34.14 mg of this compound powder (FW: 341.43 g/mol ).
-
Dissolution: Add the powder to a sterile polypropylene tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6]
Diagram: Recommended Workflow for this compound Solution Preparation
Caption: Workflow for preparing stable this compound stock and fresh working solutions.
Diagram: Troubleshooting Precipitation Issues
Caption: A logical flowchart for troubleshooting this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Factors Affecting Dissolution Rate of this compound from Tablets Coated with Polyvinylacetal Diethylaminoacetate, a Gastric-Fluid-Soluble Polymer. I. Effect of Ionic Strength of Gastrointestinal Fluids | Semantic Scholar [semanticscholar.org]
- 10. tpcj.org [tpcj.org]
- 11. researchgate.net [researchgate.net]
- 12. Pediatric Suppositories of this compound Solid Dispersion for Treatment of Tourette Syndrome: In Vitro and In Vivo Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of stability indicating HPLC and HPTLC methods for determination of this compound and mebeverine hydrochloride in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Degradation of this compound in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sulpiride Off-Target Effects in Cell Culture
Welcome to the technical support resource for researchers utilizing Sulpiride in cell culture experiments. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth, field-proven insights to ensure the precision and validity of your in vitro studies. Our goal is to help you harness the selective dopaminergic antagonism of this compound while proactively minimizing the risk of off-target effects that can confound experimental data.
Understanding this compound: A Pharmacological Deep Dive
To effectively use any pharmacological tool, one must first understand its intrinsic properties. This compound is a substituted benzamide antipsychotic agent renowned for its selective antagonist activity at D2-like dopamine receptors.[1][2] However, its behavior in a simplified in vitro system can be more complex than its clinical profile suggests.
Mechanism of Action & Receptor Selectivity
This compound's primary mechanism is the competitive, reversible blockade of dopamine D2 and D3 receptors.[1][3][4] Unlike many other antipsychotics, it displays minimal affinity for D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors, which accounts for its "atypical" and relatively favorable side-effect profile in clinical settings.[1][2][5]
However, its action is not purely antagonistic under all conditions. Some evidence suggests it can act as an inverse agonist for G-protein activation at the D2 receptor, meaning it can reduce the receptor's basal, ligand-independent activity.[6] Furthermore, its binding can be influenced by the ionic environment, specifically requiring sodium.[7][8]
The Critical Role of Stereoisomerism
This compound is a chiral molecule and is often supplied as a racemate ((R,S)-Sulpiride). The pharmacological activity, however, resides almost exclusively in the (S)-(-)-Sulpiride enantiomer . The (S)-enantiomer is the potent D2/D3 antagonist, while the (R)-(+)-enantiomer is significantly less active at these receptors.[9]
Expert Insight: For target-specific research, using the isolated (S)-(-)-Sulpiride enantiomer is strongly recommended.[10] This immediately eliminates any potential confounding effects from the (R)-enantiomer and increases the precision of your experiment. If you must use the racemate, be aware that only 50% of the compound is the active antagonist.
Receptor Binding Profile
Understanding the binding affinities (Ki) is crucial for designing experiments with appropriate concentrations.
| Receptor Target | (S)-(-)-Sulpiride Ki (µM) | Notes |
| Dopamine D2 | ~0.015 | Primary Target |
| Dopamine D3 | ~0.013 | Primary Target |
| Dopamine D4 | ~1 | Lower affinity; may be engaged at high concentrations. |
| Dopamine D1 | ~45 | Very low affinity; unlikely to be a significant off-target. |
| Dopamine D5 | ~77 | Very low affinity; unlikely to be a significant off-target. |
| Sigma (σ) Receptors | Binding reported | Potential off-target; clinical significance is debated but could be relevant in vitro.[2][11] |
This data clearly illustrates that this compound is highly selective for D2 and D3 receptors. Off-target effects at other dopamine receptor subtypes would only be expected at concentrations several orders of magnitude higher than those needed to saturate D2/D3 receptors.
Troubleshooting Guide: Common Issues in Cell Culture
This section addresses specific, practical problems you may encounter during your experiments.
Q1: I've added this compound to my cells, and now I'm seeing widespread cell death. Is this an expected off-target effect?
Answer: While high concentrations of any compound can induce toxicity, this compound is not generally considered a potent cytotoxic agent at concentrations required for D2/D3 antagonism. The issue likely stems from one of two sources:
-
Solvent Toxicity: this compound is often dissolved in DMSO or ethanol. High final concentrations of these solvents in your culture medium can be toxic to cells.
-
Solution: Always run a vehicle control with the same final concentration of solvent used in your highest this compound dose. This will differentiate between drug-induced and solvent-induced cytotoxicity. Aim to keep the final DMSO concentration well below 0.5%, and ideally below 0.1%.[12]
-
-
Excessive Drug Concentration: You may be using a concentration that is far above the saturation point for D2/D3 receptors, leading to engagement of low-affinity off-targets or non-specific membrane effects.
-
Solution: Perform a dose-response curve to determine the lowest effective concentration for your specific assay (see Protocol 1). Start with concentrations around the Ki value (~15 nM) and titrate upwards.
-
Q2: I'm not observing the expected downstream effect of D2/D3 receptor blockade in my cells.
Answer: This common issue points to several potential causes, from the drug itself to the biological system.
-
Cell Line Suitability: Do your cells endogenously express D2 or D3 receptors at a sufficient density?
-
Solution: Validate receptor expression using qPCR, Western blot, or flow cytometry. If expression is low or absent, consider using a cell line engineered to overexpress your target receptor. This is a critical self-validating step.[13]
-
-
Dose-Dependent Biphasic Effects: this compound exhibits a unique dose-dependent pharmacology. At low doses, it can preferentially block presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and signaling.[2][14][15] At higher doses, it blocks the postsynaptic receptors, leading to the expected antagonistic effect.[2][14]
-
Solution: Your "low" concentration may be too low, or your "high" concentration may not be high enough. A full dose-response curve is essential to characterize the effect in your specific system.
-
-
Drug Inactivity: Improper storage or handling can degrade the compound.
-
Solution: Prepare fresh stock solutions. This compound is soluble in DMSO up to 100 mM and in ethanol to 10 mM with gentle warming. Store stock solutions protected from light at -20°C or -80°C.
-
Q3: My results are inconsistent between experiments.
Answer: Lack of reproducibility often points to subtle variations in protocol execution or cell culture conditions.
-
Cell Culture Conditions: Factors like cell passage number, confluency, and media composition can alter receptor expression and signaling. Some research suggests that altering media components (e.g., replacing glucose with galactose) can make cultured cells behave more like native tissue, potentially improving consistency.[16]
-
Solution: Standardize your cell culture protocol. Use cells within a defined passage number range, seed at a consistent density, and treat at the same level of confluency. Ensure your media pH and ionic concentrations are stable, as this compound binding is sodium-dependent.[7]
-
-
Incubation Time: The onset of action for receptor antagonists can vary.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your desired endpoint.
-
Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for diagnosing unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
What is a good starting concentration for my experiment?
Based on its Ki values, a logical starting point is to test a range from 10 nM to 10 µM. This range covers the high-affinity D2/D3 targets and extends into concentrations where lower-affinity off-targets might be engaged.
| Concentration Range | Primary Pharmacological Action | Recommended Use |
| 10 - 100 nM | Saturation of high-affinity D2/D3 receptors. Potential for preferential presynaptic effects. | Initial tests for on-target D2/D3 antagonism. |
| 100 nM - 1 µM | Full D2/D3 antagonism (presynaptic and postsynaptic). | Standard working range for most cell-based assays. |
| > 1 µM | Potential for D4 receptor engagement. | Use with caution. Essential to run counter-screens to rule out off-target effects. |
| > 10 µM | Increased risk of non-specific effects and cytotoxicity. | Generally not recommended unless specifically investigating off-target pharmacology. |
Should I use (S)-(-)-Sulpiride or the racemic mixture?
For maximum specificity and data clarity, always use (S)-(-)-Sulpiride . The (R)-(+)-enantiomer is largely inactive at D2 receptors and its presence in a racemic mixture only complicates the interpretation of your dose-response data.[9]
How can I confirm that the effect I'm seeing is due to D2/D3 receptor blockade?
This is the cornerstone of a well-designed pharmacology experiment.
-
Rescue Experiment: Can the effect of this compound be reversed by co-incubation with a D2/D3 receptor agonist (e.g., Quinpirole)? If this compound's effect is on-target, an agonist should compete for the binding site and rescue the phenotype.
-
Knockdown/Knockout Models: The most definitive validation is to use CRISPR or shRNA to eliminate the D2 or D3 receptor. In a receptor-knockout cell line, a truly on-target effect of this compound should be abolished.
Decision Tree for Selecting Controls
Caption: A guide to selecting appropriate controls for your experiment.
Key Experimental Protocols
These protocols provide a framework for validating this compound's effects in your cell culture system.
Protocol 1: Determining Optimal Concentration via Dose-Response Assay
Objective: To identify the EC50 or IC50 of this compound for your desired biological readout, ensuring you use the lowest fully effective concentration.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock of (S)-(-)-Sulpiride in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 100 µM down to 1 nM). Critically, prepare a matched serial dilution of your vehicle (DMSO) to serve as a precise vehicle control for each drug concentration.[12]
-
Treatment: Add the this compound dilutions and corresponding vehicle controls to the cells. Also include "untreated" wells with only cell culture medium.
-
Incubation: Incubate for the predetermined optimal time.
-
Assay Readout: Perform your specific assay (e.g., cAMP measurement, reporter gene assay, cell proliferation assay).
-
Data Analysis: Plot the response versus the log of the this compound concentration. Fit the data with a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50/IC50.
Protocol 2: Validating On-Target D2/D3 Engagement with an Agonist Rescue
Objective: To confirm that this compound's observed effect is mediated by antagonism of D2/D3 receptors.
-
Setup: Seed cells as in Protocol 1.
-
Treatment Groups:
-
Untreated Control
-
Vehicle Control
-
D2/D3 Agonist alone (e.g., 1 µM Quinpirole)
-
This compound alone (at its EC80 concentration, determined from Protocol 1)
-
This compound (EC80) + D2/D3 Agonist (1 µM Quinpirole)
-
-
Incubation & Readout: Incubate and perform the assay as before.
-
Interpretation: If this compound is acting on-target, the effect seen in the "this compound alone" group should be significantly or completely reversed in the "this compound + Agonist" group, bringing the result closer to that of the "Agonist alone" or "Untreated" group.
Protocol 3: Assessing Off-Target Cytotoxicity
Objective: To ensure that the observed biological effect is not an artifact of cell death or reduced proliferation.[17]
-
Setup: Seed cells as in Protocol 1. Use a cell line known to be sensitive to general toxins as a positive control if available.
-
Treatment: Treat cells with the same dose range of this compound and vehicle controls as used in your primary experiments. Include a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).
-
Incubation: Incubate for the same duration as your primary experiment.
-
Assay: Perform a standard cell viability or cytotoxicity assay.
-
Interpretation: Plot cell viability (%) against this compound concentration. The concentrations used in your functional assays should show high cell viability (e.g., >90%). If you see a significant drop in viability at your working concentration, the results of your primary assay are likely confounded by toxicity.
This compound's Primary Signaling Pathway
Caption: this compound competitively blocks dopamine from activating the D2 receptor.
This technical guide provides a comprehensive framework for using this compound effectively and responsibly in cell culture. By understanding its specific pharmacology, anticipating potential issues, and employing rigorous, self-validating experimental design, you can generate clear, reproducible, and highly publishable data.
References
- 1. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of this compound with human pituitary dopaminergic receptors is sodium dependent [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant versus neuroleptic activities of this compound isomers on four animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of stereospecific binding of 3H-(-) this compound, a selective antagonist at dopamine-D2 receptors, in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sigma(1) receptor ligand MS-377 on D(2) antagonists-induced behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible mechanism of antidepressant effect of L-sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves of Sulpiride
Welcome to the technical support center for researchers investigating the pharmacology of Sulpiride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions surrounding the observation of biphasic dose-response curves, a characteristic feature of this atypical antipsychotic. Our goal is to equip you with the expertise and practical knowledge to confidently design, execute, and interpret your experiments.
I. Understanding the Biphasic Nature of this compound
This compound exhibits a complex, dose-dependent pharmacological profile, which can manifest as a non-monotonic or biphasic dose-response curve in various experimental settings.[1][2][3] This phenomenon is not an artifact but rather a reflection of its distinct mechanisms of action at different concentrations, primarily related to its interaction with presynaptic and postsynaptic dopamine D2 receptors.[4]
At low concentrations, this compound preferentially acts as an antagonist at presynaptic D2 autoreceptors. These autoreceptors typically function to inhibit dopamine synthesis and release. By blocking these receptors, low-dose this compound effectively "cuts the brakes" on dopamine neurons, leading to an increase in dopamine release and subsequent signaling. This action is thought to underlie its antidepressant effects.[4]
Conversely, at higher concentrations, this compound's antagonistic effects at postsynaptic D2 receptors become dominant. This blockade of postsynaptic receptors is the mechanism responsible for its antipsychotic properties, as it dampens dopaminergic neurotransmission.[4] The transition from a predominantly presynaptic to a postsynaptic effect as the dose increases gives rise to the characteristic biphasic or U-shaped dose-response curve.
II. Troubleshooting Guide: Unraveling Unexpected Dose-Response Curves
Encountering a non-monotonic dose-response curve for the first time can be perplexing. This section addresses common issues and provides actionable solutions to ensure the reliability and reproducibility of your findings.
| Problem | Potential Causes | Recommended Solutions |
| Inverted U-Shaped Curve Not Observed | 1. Inappropriate Concentration Range: The concentrations tested may not be low enough to reveal the presynaptic effects or high enough for the postsynaptic effects. 2. Cell Line Characteristics: The relative expression of presynaptic vs. postsynaptic-like D2 receptor populations in your cell model may not be suitable.[5] 3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the subtle effects at low concentrations. | 1. Broaden Dose Range: Test a wider range of this compound concentrations, spanning from picomolar to high micromolar, using a logarithmic dilution series. 2. Cell Line Selection: If possible, use a cell line known to express functional D2 autoreceptors or a primary neuronal culture system. If using recombinant cell lines, be aware that high receptor expression may mask subtle presynaptic-like effects.[5] 3. Optimize Assay: For functional assays like cAMP measurement, ensure you are using an agonist concentration that gives a robust but not overwhelming signal (e.g., EC80).[6] Consider using more sensitive detection methods.[7] |
| High Variability Between Replicates | 1. Compound Solubility and Stability: this compound has low aqueous solubility, which can lead to precipitation at higher concentrations.[8][9] It may also be unstable in certain media over long incubation times. 2. Inconsistent Cell Health/Density: Variations in cell number and viability across wells can significantly impact results.[10][11] 3. Edge Effects in Microplates: Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations. | 1. Check Solubility: Visually inspect your highest this compound concentrations for precipitation. Consider using a vehicle like DMSO, but keep the final concentration low (<0.1%) and consistent across all wells. Prepare fresh stock solutions. For solubility information, refer to manufacturer datasheets.[12] 2. Standardize Cell Culture: Use cells at a consistent passage number and seed them to achieve 80-90% confluency at the time of the assay. Perform a cell viability assay in parallel.[10] 3. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental data. Fill them with sterile water or media to create a humidity barrier. |
| Unexpected Agonist-like Effects | 1. Enantiomeric Purity: Racemic this compound is a mixture of (-)-sulpiride (the active neuroleptic enantiomer) and (+)-sulpiride, which may have different pharmacological properties, including potential partial agonist activity at some receptors.[13] 2. Off-Target Effects: At very high concentrations, this compound may interact with other receptors or cellular components, leading to non-specific effects. | 1. Use Specific Enantiomers: Whenever possible, use the individual enantiomers, particularly (-)-sulpiride, to dissect the specific D2 antagonist effects. 2. Control for Off-Target Effects: Test this compound in a parental cell line that does not express the D2 receptor to identify any non-specific activity. |
| Assay Signal Drifts Over Time | 1. Receptor Desensitization: Prolonged exposure to an agonist (used to stimulate the system) can lead to D2 receptor desensitization, phosphorylation, and internalization, altering the response to this compound.[14] 2. Reagent Instability: Critical assay reagents may degrade over the course of the experiment. | 1. Optimize Incubation Time: Run a time-course experiment to determine the optimal agonist stimulation time that provides a stable signal window before significant desensitization occurs.[14] 2. Use Fresh Reagents: Prepare reagents fresh for each experiment and follow the manufacturer's storage and handling instructions. |
III. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind this compound's biphasic dose-response?
A1: The biphasic response is primarily due to this compound's differential affinity and action at two distinct populations of dopamine D2 receptors. At lower doses, it preferentially blocks presynaptic D2 autoreceptors, which normally inhibit dopamine release. This blockade leads to an increase in synaptic dopamine, resulting in an indirect agonistic effect. At higher doses, it acts as a conventional antagonist at postsynaptic D2 receptors, blocking dopamine signaling.[4]
Q2: Which enantiomer of this compound is responsible for its primary pharmacological activity?
A2: The (-)-sulpiride (levothis compound) enantiomer is generally considered to be the more pharmacologically active form, exhibiting higher affinity for the D2 receptor and being responsible for the neuroleptic effects.[13] The (+)-sulpiride (dexthis compound) enantiomer has been suggested to have some "antidepressant" activity in certain models, but its mechanism is less clearly defined.[13] For mechanistic studies, it is highly recommended to use the individual enantiomers.
Q3: How does this compound's binding to serum proteins affect its in vitro activity?
A3: this compound binds to plasma proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), with a binding ratio of about 40%.[15][16][17] In cell culture media containing fetal bovine serum (FBS), a portion of the this compound will be protein-bound and thus unavailable to interact with the receptors on your cells.[18][19] This can lead to a rightward shift in the dose-response curve (lower apparent potency). It is crucial to keep the serum concentration consistent across all experiments to ensure reproducibility. For precise determination of binding affinities, consider conducting experiments in serum-free media, although this may impact cell health.
Q4: What are the best in vitro models to study the biphasic effects of this compound?
A4: The ideal model would possess both presynaptic and postsynaptic D2 receptors. Primary neuronal cultures from dopaminergic brain regions (e.g., striatum, substantia nigra) are excellent but can be challenging to work with. Cell lines endogenously expressing D2 receptors, or engineered cell lines with well-characterized receptor expression levels, are more common.[20] It is important to validate the expression and functionality of the D2 receptors in your chosen cell line.[5]
Q5: Can the biphasic dose-response be modeled mathematically?
A5: Yes, non-monotonic dose-response curves can be fitted with specific mathematical models, such as the Brain-Cousens or Cedergreen models.[21][22][23] These models can provide quantitative parameters to describe the stimulatory and inhibitory phases of the curve. Standard sigmoid curve-fitting software will not be appropriate for analyzing biphasic data.
IV. Experimental Protocols & Visualizations
Protocol 1: Functional Assessment of this compound using a cAMP Assay
This protocol outlines a common method to assess the functional antagonism of this compound at the Gαi-coupled D2 receptor by measuring the inhibition of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Seed cells into 96-well, white, clear-bottom plates at a density that will yield 80-90% confluency on the day of the assay. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (-)-sulpiride in DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration range from 1 pM to 100 µM.
-
Prepare a stock solution of a D2 receptor agonist (e.g., quinpirole) and dilute to a final concentration that gives an EC80 response (determined from a prior agonist dose-response experiment).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the various concentrations of (-)-sulpiride to the wells. Incubate for 20-30 minutes at 37°C to allow the antagonist to bind.
-
Add the EC80 concentration of the agonist (e.g., quinpirole) to all wells except the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Data Analysis:
-
Normalize the data with the basal (no agonist) and stimulated (agonist only) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model appropriate for a biphasic curve.
-
Visualizations
Caption: this compound's dose-dependent biphasic mechanism.
Caption: Workflow for a D2 receptor functional cAMP assay.
V. References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from --INVALID-LINK--
-
Endocrine Science Matters. Non-Monotonic Dose Responses. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Troubleshooting GPDA Assay Variability. Retrieved from --INVALID-LINK--
-
Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from --INVALID-LINK--
-
Wang, T., Li, Z., Cvijic, M. E., & Sum, C. S. (2019). Key assay optimization parameters and troubleshooting guidelines. ResearchGate. Retrieved from --INVALID-LINK--
-
Benchchem. Optimizing dose-response experiments to avoid receptor desensitization. Retrieved from --INVALID-LINK--
-
Cloud-Clone Corp. Multiplex Assay Kit for Dopamine Receptor D2 (DRD2) ,etc. by FLIA (Flow Luminescence Immunoassay). Retrieved from --INVALID-LINK--
-
Yang, H., et al. (2021). Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer. Journal of Experimental & Clinical Cancer Research. Retrieved from --INVALID-LINK--
-
Lopes, J. G. L. S., et al. (2016). Binding of this compound to Seric Albumins. ResearchGate. Retrieved from --INVALID-LINK--
-
Salmas, R. E., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. PubMed. Retrieved from --INVALID-LINK--
-
Kuchar, M. (2012). The Problems with the Cells Based Assays. SciTechnol. Retrieved from --INVALID-LINK--
-
EFSA. non-monotonic dose-response curve. Retrieved from --INVALID-LINK--
-
Lopes, J. G. L. S., et al. (2016). Binding of this compound to Seric Albumins. PubMed. Retrieved from --INVALID-LINK--
-
Lopes, J. G. L. S., et al. (2016). Binding of this compound to Seric Albumins. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. PMC - NIH. Retrieved from --INVALID-LINK--
-
Slideshare. Avoiding Common Pitfalls in Cell and Gene Therapy Trials. Retrieved from --INVALID-LINK--
-
Wozniak, E., & Blasiak, J. (2019). Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence. MDPI. Retrieved from --INVALID-LINK--
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from --INVALID-LINK--
-
MPG.PuRe. The Signaling Pathway of Dopamine D2 Receptor (D2R) Activation Using Normal Mode Analysis (NMA) and the Construction. Retrieved from --INVALID-LINK--
-
Vandenberg, L. N., et al. (2016). Non-monotonic dose responses in EDSP Tier 1 guideline assays. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Vandenberg, L. N., et al. (2017). Examples illustrating nonmonotonic dose–response curves (NMDRCs) at different portions of the dose–response curve.... ResearchGate. Retrieved from --INVALID-LINK--
-
Klewe, I. V., et al. (2022). Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects. ACS Publications. Retrieved from --INVALID-LINK--
-
Girella, A., et al. (2022). Overcoming the Drawbacks of this compound by Means of New Crystal Forms. PMC - NIH. Retrieved from --INVALID-LINK--
-
MedchemExpress.com. This compound | D2/D3 Receptor Antagonist. Retrieved from --INVALID-LINK--
-
Streeter, M. D., & Reif, D. M. (2023). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. PMC - NIH. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. How to Interpret Dose-Response Curves. Retrieved from --INVALID-LINK--
-
Calabrese, E. J. (2013). Biphasic Dose Responses in Biology, Toxicology and Medicine: Accounting for Their Generalizability and Quantitative Features. PubMed. Retrieved from --INVALID-LINK--
-
Semantic Scholar. Antidepressant versus neuroleptic activities of this compound isomers on four animal models of depression. Retrieved from --INVALID-LINK--
-
Cayman Chemical. PRODUCT INFORMATION. Retrieved from --INVALID-LINK--
-
ResearchGate. Statistical models for biphasic dose-response relationships (hormesis) in toxicological studies. Retrieved from --INVALID-LINK--
-
ResearchGate. Dissolution profiles of this compound (SPR) and.... Retrieved from --INVALID-LINK--
-
PubMed. This compound: assessment of a pharmacologically and chemically distinct neuroleptic. Retrieved from --INVALID-LINK--
-
The Japanese Pharmacopoeia. This compound / Official Monographs for Part I. Retrieved from --INVALID-LINK--
-
Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. Retrieved from --INVALID-LINK--
-
arXiv. (2023, August 16). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Retrieved from --INVALID-LINK--
-
Pharmacy Times. Protein binding changes and drug interactions: What do we know?. Retrieved from --INVALID-LINK--
-
Janicot, B., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. NIH. Retrieved from --INVALID-LINK--
-
SeragPsych. (2025, May 23). This compound and Amithis compound is there a a clinical difference. Retrieved from --INVALID-LINK--
-
Cureus. Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Retrieved from --INVALID-LINK--
-
Tocris Bioscience. (RS)-(+/-)-Sulpiride | Non-selective Dopamine. Retrieved from --INVALID-LINK--
-
TargetMol. This compound | Dopamine Receptor. Retrieved from --INVALID-LINK--
-
PubMed. In silico Analysis of this compound, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia. Retrieved from --INVALID-LINK--
-
NIH. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Retrieved from --INVALID-LINK--
-
ResearchGate. (PDF) Increased affinity of dopamine for D2-like versus D1-like receptors. Relevance for volume transmission in interpreting PET findings. Retrieved from --INVALID-LINK--
-
PMC - NIH. Role of Dopamine Receptors in the Anticancer Activity of ONC201. Retrieved from --INVALID-LINK--
-
ResearchGate. Amisulpride, Sultopride and this compound: Comparison of Conformational and Physico-Chemical Properties | Request PDF. Retrieved from --INVALID-LINK--
-
PubMed. Differences in Effects of Sultopride and this compound on Dopamine Turnover in Rat Brain. Retrieved from --INVALID-LINK--
-
PMC. Low Dopamine D2 Receptor Expression Drives Gene Networks Related to GABA, cAMP, Growth and Neuroinflammation in Striatal Indirect Pathway Neurons. Retrieved from --INVALID-LINK--
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. non-monotonic dose-response curve | EFSA [efsa.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. innoprot.com [innoprot.com]
- 5. Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Overcoming the Drawbacks of this compound by Means of New Crystal Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 11. youtube.com [youtube.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Antidepressant versus neuroleptic activities of this compound isomers on four animal models of depression | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Binding of this compound to Seric Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding of this compound to Seric Albumins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
Technical Support Center: Optimizing Sulpiride Concentration for Electrophysiology Recordings
Welcome to the technical support center for optimizing Sulpiride in your electrophysiology experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and foundational knowledge for using this selective D2/D3 antagonist. My goal is to move beyond simple instructions and explain the why behind each recommendation, empowering you to make informed decisions at the rig.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions about using this compound in electrophysiological applications.
Q1: What is this compound and why is its concentration critical in electrophysiology?
This compound is a substituted benzamide that acts as a selective antagonist for the D2 and D3 dopamine receptor subtypes.[1][2] Unlike many other antipsychotics, it has minimal affinity for D1, serotonin, adrenergic, or cholinergic receptors, making it a valuable tool for isolating D2/D3-mediated pathways.[1][2][3]
Concentration is critical due to this compound's dose-dependent effects.[1][4][5]
-
At lower concentrations (e.g., 50-150 mg/day in clinical use), it preferentially blocks presynaptic D2 autoreceptors.[4][5][6] This action can paradoxically increase dopamine release, an effect that may be desired in some experimental paradigms but could confound results in others.[1][4]
-
At higher concentrations, it primarily blocks postsynaptic D2 receptors, which is the canonical action sought in most experiments aiming to inhibit dopamine signaling.[1][4]
Using an incorrect concentration can lead to misinterpretation of results, either by failing to achieve adequate postsynaptic blockade or by unintentionally activating presynaptic facilitatory mechanisms.
Q2: Should I use (±)-Sulpiride, (-)-Sulpiride, or (+)-Sulpiride?
For targeting D2/D3 receptors, (S)-(-)-Sulpiride is the active enantiomer and the preferred choice.[7] The racemic mixture, (±)-Sulpiride, contains both the active (-) and the largely inactive (+) enantiomers. While the (+)-enantiomer has been investigated for potential antidepressant-like activity, it is not responsible for the D2 receptor blockade.[8][9] Using the pure (S)-(-)-Sulpiride isomer ensures that the applied concentration directly corresponds to the active compound, increasing precision and reproducibility.[7]
Q3: How do I prepare a stock solution of this compound? It won't dissolve in my ACSF.
This compound is practically insoluble in water and physiological buffers like Artificial Cerebrospinal Fluid (ACSF) at neutral pH.[10] Direct dissolution in ACSF will result in precipitation and an unknown final concentration.
A concentrated stock solution must be prepared first using a suitable solvent.
-
DMSO is the most common choice. (S)-(-)-Sulpiride is soluble in DMSO up to 100 mM (34.14 mg/mL).[7] (±)-Sulpiride is also highly soluble in DMSO.[3][11]
-
Ethanol is another option, though solubility is lower at around 10 mM.[3][7]
-
For specific applications, 1N HCl can also be used.[3]
See Protocol 1 for a detailed, step-by-step guide to preparing a validated stock solution. It is crucial that the final concentration of the solvent (e.g., DMSO) in your working ACSF solution is low (typically <0.1%) to avoid off-target solvent effects on your preparation.
Q4: What is a good starting concentration for my experiment?
The optimal concentration is highly dependent on the preparation, target region, and experimental goal. However, based on established literature and binding affinities (Kᵢ values ~13-15 nM for D2/D3 receptors), a logical starting range can be determined.[3][7]
| Application / Preparation | Recommended Starting Concentration | Rationale & Considerations |
| Brain Slice Recordings (e.g., Striatum) | 1 - 10 µM | This range is typically sufficient to achieve postsynaptic D2 receptor blockade without significant off-target effects. Start with 1 µM and titrate up if the effect is insufficient. |
| Cultured Neurons | 100 nM - 5 µM | Cultured systems may be more sensitive. A lower starting concentration is advised to build a dose-response curve. |
| Isolating Presynaptic Effects | 50 nM - 500 nM | To selectively target presynaptic autoreceptors, use concentrations at or below the Kᵢ. This range requires careful validation. |
| In Vivo Microiontophoresis | Varies widely | Concentration at the pipette tip is high, but delivery to the target is localized. Relies on empirical testing and monitoring neuronal firing.[12] |
Crucial Note: These are starting points. The only way to determine the optimal concentration for your specific experiment is to perform a dose-response curve. See Protocol 2.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem: I've applied this compound, but I'm not seeing any effect on my dopamine-mediated currents/potentials.
This is a common issue that can stem from several sources. Follow this diagnostic workflow:
Caption: Workflow for troubleshooting a lack of this compound effect.
Detailed Causality:
-
Solution Integrity: this compound can precipitate out of solution if the stock is improperly made or if the working solution exceeds its solubility limit in ACSF. Always visually inspect your solutions.[11]
-
D2 Receptor Presence & Activity: You cannot block a receptor that is not there or not active. Before applying the antagonist (this compound), first confirm that your pathway is functional by applying a D2 agonist (e.g., Quinpirole). If the agonist has no effect, the issue lies with the preparation, not the antagonist.
-
Insufficient Concentration: The most straightforward issue. If the agonist works, your this compound concentration may be too low to compete effectively. Increase the concentration in logical steps (e.g., half-log increments) until you observe a blockade of the agonist's effect.
Problem: The effect of this compound is highly variable between experiments.
Variability is the enemy of reproducible science. The key is to standardize every possible parameter.
-
Cause: Inconsistent drug application time.
-
Solution: Use a timer for drug wash-in. Ensure the drug has reached equilibrium before you begin recording data. This can take 10-20 minutes in brain slice preparations.
-
-
Cause: Fluctuations in tissue health.
-
Solution: Monitor baseline parameters (e.g., resting membrane potential, input resistance) before drug application. Discard cells that are not healthy or stable. Ensure consistent, adequate oxygenation of your ACSF.[13]
-
-
Cause: Inaccurate dilutions.
-
Solution: Use calibrated pipettes and prepare fresh dilutions for each experiment from a validated, high-concentration stock. Do not reuse old working solutions.
-
-
Cause: Temperature or pH drift.
-
Solution: Use a temperature-controlled perfusion system and ensure your ACSF is continuously bubbled with carbogen (95% O₂ / 5% CO₂) to maintain a stable pH.
-
Problem: I suspect this compound is causing off-target effects at the concentration I'm using.
While this compound is highly selective, at very high concentrations (>50-100 µM), the risk of non-specific interactions increases.[3] For instance, some studies have noted effects on cardiac ion channels like hERG at high micromolar concentrations, which could be relevant in cardiac myocyte recordings.[14]
-
Diagnostic Test: The best validation is a rescue experiment. After blocking the effect with this compound, can you overcome the block by applying a very high concentration of a D2 agonist? If the block is surmountable, it is likely a competitive interaction at the D2 receptor. If it is not, or if other cellular properties change, you may be seeing off-target effects.
-
Solution: The principle of using the lowest effective concentration is paramount. Determine the IC₅₀ from a dose-response curve and work with a concentration that gives you a robust, near-maximal block (e.g., IC₈₀-IC₉₀) without going unnecessarily high.
Experimental Protocols & Data Visualization
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.41 mg of (S)-(-)-Sulpiride (MW: 341.42 g/mol ).[7]
-
Dissolution: Add 100 µL of new, anhydrous DMSO to the tube.[11]
-
Mixing: Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly to ensure all solid material is dissolved.[11] The final solution should be clear and free of any particulates.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 5-10 µL) in separate, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C, where it is stable for years.[3]
Protocol 2: Determining the Optimal Working Concentration (Dose-Response Curve)
This protocol is essential for validating the this compound concentration in your specific preparation.[15]
-
Establish a Stable Agonist Response:
-
Obtain a stable whole-cell recording from a healthy neuron in your target region.
-
Apply a known concentration of a D2 agonist (e.g., 10 µM Quinpirole) and measure the response (e.g., change in holding current, reduction in synaptic event frequency).
-
Wash out the agonist and ensure the baseline returns to its pre-drug level. Repeat this application 2-3 times to ensure the agonist effect is stable and reproducible.
-
-
Apply this compound Concentrations:
-
Begin with a low concentration of this compound (e.g., 10 nM) and perfuse for at least 15 minutes to ensure it has reached the tissue.
-
Re-apply the D2 agonist (at the same concentration as step 1) in the continued presence of this compound. Measure the response.
-
Wash out the agonist (but not this compound).
-
Increase the this compound concentration by a half-log or full-log step (e.g., to 30 nM, 100 nM, 300 nM, 1 µM, 10 µM). Allow 15 minutes for each new concentration to equilibrate.
-
Repeat the agonist application at each this compound concentration.
-
-
Data Analysis:
-
For each this compound concentration, calculate the percent inhibition of the agonist's original response.
-
Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data with a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the agonist response).[16]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A risk-benefit assessment of this compound in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 7. (S)-(-)-Sulpiride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 8. Antidepressant versus neuroleptic activities of this compound isomers on four animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant versus neuroleptic activities of this compound isomers on four animal models of depression | Semantic Scholar [semanticscholar.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The electrophysiology of dopamine (D2) receptors: a study of the actions of dopamine on corticostriatal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cellular mechanism of the QT prolongation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mycalpharm.com [mycalpharm.com]
- 16. docs.labii.com [docs.labii.com]
Control experiments for Sulpiride's effects on neuronal firing
Welcome to the technical support center for researchers investigating the effects of Sulpiride on neuronal firing. This guide is designed by application scientists to provide in-depth, field-proven insights into the critical control experiments and troubleshooting steps necessary for robust and interpretable data. Our focus is on building self-validating experimental systems to ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about designing experiments with this compound.
Q1: What is this compound's primary mechanism of action and its expected effect on neuronal firing?
This compound is a selective antagonist for the D2 and D3 dopamine receptor subtypes.[1][2] Unlike many other antipsychotics, it has a very low affinity for D1, serotonergic, adrenergic, or cholinergic receptors, making it a valuable tool for isolating D2/D3 receptor-mediated pathways.[2][3]
Its effect on neuronal firing is not uniform and depends heavily on the neuron type and the specific dopamine circuit being studied:
-
On Dopamine Neurons (e.g., in Substantia Nigra or VTA): Dopamine neurons have inhibitory D2 autoreceptors on their cell bodies and dendrites.[4] Endogenous dopamine acts on these autoreceptors to reduce the neuron's firing rate. By blocking these autoreceptors, this compound can increase the firing rate of dopamine neurons, a phenomenon known as disinhibition.[4][5]
-
On Postsynaptic Neurons: In brain regions that receive dopaminergic input (like the striatum or prefrontal cortex), dopamine released from axon terminals can be inhibitory or modulatory via postsynaptic D2 receptors. By blocking these postsynaptic D2 receptors, this compound can prevent or reverse the inhibitory effects of dopamine.[6][7]
This compound also exhibits dose-dependent effects.[3][8] At lower concentrations, it may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release.[3][9] At higher concentrations, it more robustly blocks postsynaptic receptors, which is responsible for its classic antipsychotic effects.[3] This dual action is a critical factor to consider in your experimental design.
Q2: Why is a vehicle control absolutely essential and what can go wrong if I skip it?
A vehicle control is the cornerstone of any pharmacological experiment. It involves applying the solvent used to dissolve this compound (e.g., saline, aCSF, or a solution with a small amount of DMSO) to the preparation in the same volume and manner as the drug itself.
Causality: The primary reason for this control is to ensure that the observed effect is due to this compound and not the vehicle. Solvents can have unintended biological effects:
-
DMSO: Can alter membrane fluidity and affect ion channel function.
-
pH Changes: The addition of any solution can slightly alter the pH of the extracellular fluid, which can dramatically change neuronal excitability.
-
Osmolarity: Changes in the osmolarity of the recording solution can induce osmotic stress on cells, affecting their firing properties.
Skipping a vehicle control invalidates your results. Any change in neuronal firing could be erroneously attributed to this compound when it was actually caused by the solvent. This represents a fundamental failure in establishing a causal link between the drug and the effect.
Q3: What is a positive control and how does it validate my this compound experiment?
A positive control is used to confirm that the D2 receptor system in your specific preparation is functional and responsive. For a D2 antagonist like this compound, the ideal positive control is a known D2 receptor agonist , such as Quinpirole .
Experimental Logic: The experiment should demonstrate that:
-
Application of a D2 agonist (Quinpirole) produces a predictable effect (e.g., inhibition of firing).[10]
-
Subsequent application of this compound blocks or reverses the effect of the D2 agonist.
This self-validating approach provides powerful evidence that your preparation expresses functional D2 receptors and that the effect of this compound is specifically mediated through the antagonism of these receptors. If you apply this compound and see no effect, the positive control experiment helps you diagnose the problem: Is the drug inactive, or are there no functional D2 receptors in your recorded neuron?[11]
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during this compound electrophysiology experiments.
Problem 1: I applied this compound, but I see no change in neuronal firing.
This is a common issue that can be resolved by systematically checking the following potential causes.
References
- 1. The mode of action of this compound as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Evidence that systemically administered dopamine antagonists activate dopamine neuron firing primarily by blockade of somatodendritic autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Sulpiride activates the firing rate and tyrosine hydroxylase activity of dopaminergic neurons in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The electrophysiology of dopamine (D2) receptors: a study of the actions of dopamine on corticostriatal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A risk-benefit assessment of this compound in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Low Dopamine D2 Receptor Expression Drives Gene Networks Related to GABA, cAMP, Growth and Neuroinflammation in Striatal Indirect Pathway Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Sulpiride and Amisulpride: A Guide for Neuropharmacology Researchers
This guide provides a detailed comparison of the in vivo potency of two structurally related benzamide antipsychotics, Sulpiride and Amisulpride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacodynamic profiles of these compounds, supported by established experimental data and methodologies. Our objective is to offer a clear, evidence-based perspective on their differential in vivo activities, thereby informing future research and development in neuropsychopharmacology.
Introduction: A Tale of Two Benzamides
This compound, a traditional antipsychotic, and its successor, Amisulpride, an atypical antipsychotic, are both substituted benzamide derivatives with a primary mechanism of action centered on the antagonism of dopamine D2-like receptors.[1] Despite their chemical kinship, their clinical profiles exhibit notable differences, particularly concerning efficacy in treating the negative symptoms of schizophrenia and the propensity for extrapyramidal side effects.[2][3] This guide will dissect the in vivo experimental evidence that underpins these clinical distinctions, focusing on receptor affinity, regional brain selectivity, and functional outcomes in preclinical models. Amisulpride is a structural derivative of this compound with modifications that enhance its penetration of the blood-brain barrier and its receptor selectivity.[2]
Pharmacodynamics: Beyond Simple D2 Blockade
The therapeutic and adverse effects of this compound and Amisulpride are predominantly mediated by their interaction with dopamine D2 and D3 receptors. However, their in vivo potency is not solely dictated by affinity but also by their selectivity for presynaptic versus postsynaptic receptors and their differential actions in various brain regions.
Amisulpride generally exhibits a higher affinity for D2 and D3 receptors compared to this compound. In vitro studies have shown that Amisulpride's affinity for D2/D3 receptors is approximately 5 to 10 times greater than that of this compound.[1] This enhanced affinity translates to greater potency in vivo. Both compounds demonstrate a unique dose-dependent effect; at lower doses, they preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release.[1][4] At higher doses, they act as antagonists at postsynaptic D2 receptors, which is responsible for their antipsychotic effects.[4]
A key differentiator lies in their regional selectivity. Amisulpride shows a preference for the limbic system over the striatum.[4][5] This limbic selectivity is thought to contribute to its atypical profile, including a lower incidence of extrapyramidal symptoms, which are primarily associated with striatal D2 receptor blockade.[2][5]
Below is a diagram illustrating the primary signaling pathway affected by these antipsychotics.
In Vivo Experimental Methodologies
To empirically compare the in vivo potency of this compound and Amisulpride, a multi-faceted approach employing well-validated preclinical assays is necessary. The following protocols provide a framework for such an investigation.
Dopamine D2/D3 Receptor Occupancy via Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy by a drug. This is crucial for establishing a dose-occupancy relationship and determining the therapeutic window.[6][7]
Experimental Workflow:
Step-by-Step Protocol:
-
Animal Subjects: Use adult male Sprague-Dawley rats, group-housed with ad libitum access to food and water.
-
Drug Administration: Administer this compound or Amisulpride via intraperitoneal (i.p.) injection at a range of doses. A vehicle control group should be included.
-
Radioligand: Utilize a D2/D3 receptor-specific radioligand such as [11C]raclopride.
-
PET Imaging: Anesthetize the animals and position them in the PET scanner. Inject the radioligand intravenously as a bolus. Acquire dynamic scan data for 60-90 minutes.[8]
-
Image Analysis: Reconstruct the PET data and co-register it with a magnetic resonance imaging (MRI) template for anatomical reference. Define regions of interest (ROIs) for the striatum and limbic areas.
-
Data Quantification: Calculate the binding potential (BPND) in each ROI. Receptor occupancy is determined by the percentage reduction in BPND in drug-treated animals compared to the vehicle-treated controls.[8][9]
In Vivo Microdialysis for Dopamine Release
In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the presynaptic effects of a drug.[10][11]
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens or striatum.[1] Allow for a 5-7 day recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min. After a 1-2 hour equilibration period, collect 3-4 baseline dialysate samples every 20 minutes.[1]
-
Drug Administration: Administer a low dose of this compound or Amisulpride (i.p.) to target presynaptic autoreceptors.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[1]
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels.
Conditioned Avoidance Response (CAR) for Antipsychotic-like Activity
The CAR test is a classic behavioral assay used to predict the antipsychotic efficacy of a compound. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[3][12]
Step-by-Step Protocol:
-
Apparatus: Use a two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
Training: Place a rat in one compartment. Present a conditioned stimulus (CS), such as a light or tone, for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation. If it does not move, the shock is delivered until it escapes to the other compartment. Conduct multiple trials until a stable avoidance response is established.[6]
-
Drug Testing: Administer this compound or Amisulpride at various doses. After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session.
-
Data Collection: Record the number of avoidance responses (moving during the CS) and escape responses (moving during the US).
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not affect the number of escape responses.[12]
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from the described in vivo experiments, based on existing literature.
Table 1: In Vitro and In Vivo Receptor Binding Affinities
| Compound | Receptor | In Vitro Ki (nM) | In Vivo ED50 (mg/kg) for Receptor Occupancy |
| Amisulpride | D2 | 1.7 - 2.8[1] | 17 (limbic), 44 (striatum)[4] |
| D3 | 2.4 - 3.8[1] | 4.7 (cerebellum)[1] | |
| This compound (L-enantiomer) | D2 | 9.2 - 10[1] | 159 (striatum)[1] |
| D3 | 20 - 25[1] | 50 (cerebellum)[1] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy (PET)
| Compound | Dose Range (mg/kg) | Striatal D2 Occupancy (%) |
| Amisulpride | 10 - 30 | ~50 - 80[2] |
| This compound | 100 - 300 | ~50 - 80[6] |
Note: Doses are approximate and can vary based on the specific study design and animal model.
Table 3: Effect on Dopamine Release (Microdialysis) and Behavior (CAR)
| Compound | Effect on Dopamine Release (Low Dose) | CAR (ED50 for avoidance suppression, mg/kg) |
| Amisulpride | Increase[1] | ~2-3[13] |
| This compound | Increase[10] | ~10-20 |
Discussion: Synthesizing the Evidence
The collective in vivo data consistently demonstrates that Amisulpride is a more potent dopamine D2/D3 receptor antagonist than this compound.[1] This is evident from its higher binding affinity, lower ED50 for receptor occupancy, and greater potency in functional behavioral assays like the CAR test.
The preferential binding of Amisulpride to limbic D2/D3 receptors, as suggested by in vivo binding studies, provides a compelling explanation for its atypical antipsychotic profile.[4][5] This regional selectivity may underlie its efficacy against negative symptoms and its lower risk of inducing extrapyramidal side effects compared to this compound, which exhibits less selectivity between limbic and striatal regions.[2]
The ability of both drugs at low doses to increase dopamine release through the blockade of presynaptic autoreceptors is a key feature of their pharmacology.[1][10] This mechanism is hypothesized to contribute to their efficacy in treating negative symptoms and dysthymia. The higher potency of Amisulpride suggests that it can achieve this effect at lower clinical doses.
Conclusion
In vivo experimental data provides a robust framework for understanding the differential potency and clinical profiles of this compound and Amisulpride. Amisulpride emerges as a significantly more potent and regionally selective dopamine D2/D3 receptor antagonist compared to this compound. Its enhanced affinity and limbic selectivity likely contribute to its improved therapeutic index, particularly its efficacy against negative symptoms and reduced motor side effects. The experimental protocols outlined in this guide offer a validated approach for researchers to further investigate the in vivo pharmacology of these and other novel antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A generalized framework for in vivo detection of dopamine release using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
A Comparative Guide to Cross-Validating Sulpiride's Effects Using D2 Receptor Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the pharmacological effects of Sulpiride, a selective D2 dopamine receptor antagonist, using D2 receptor knockout (KO) animal models. By systematically comparing the behavioral and molecular responses to this compound in wild-type (WT) and D2 KO mice, researchers can definitively establish the on-target effects of the drug and elucidate the role of the D2 receptor in its mechanism of action.
Introduction: The Imperative of On-Target Validation
This compound is an atypical antipsychotic agent that exhibits a high affinity for dopamine D2 receptors.[1][2][3] Its therapeutic efficacy is primarily attributed to the blockade of these receptors, particularly in the mesolimbic and mesocortical pathways of the brain.[1] However, like any pharmacological agent, the potential for off-target effects exists. Therefore, rigorous validation of its mechanism of action is paramount.
Dopamine D2 receptor knockout (KO) models, genetically engineered to lack functional D2 receptors, provide an invaluable tool for this purpose.[4][5][6] By administering this compound to both D2 KO and wild-type (WT) littermates, any observed behavioral or molecular changes in the WT animals that are absent in the KO animals can be confidently attributed to the drug's interaction with the D2 receptor. This comparative approach offers a robust system for cross-validating the on-target effects of this compound.
This guide will detail the experimental design, key behavioral assays, and essential molecular analyses required to conduct a thorough cross-validation study.
Experimental Design and Workflow
A well-structured experimental design is critical for obtaining clear and interpretable results. The following workflow provides a logical progression for the cross-validation study.
Caption: Experimental workflow for cross-validating this compound's effects.
Core Behavioral Assays: Unveiling D2 Receptor-Mediated Effects
The following behavioral assays are fundamental for assessing the in vivo consequences of D2 receptor blockade by this compound.
Locomotor Activity
Rationale: Dopamine D2 receptors play a crucial role in modulating motor activity.[5][7] Antagonism of these receptors by antipsychotics like this compound is expected to reduce spontaneous locomotor activity.[8][9] This effect should be present in WT mice but absent or significantly attenuated in D2 KO mice, which already exhibit hypoactivity.[5][6]
Protocol:
-
Habituate individual mice to an open-field arena (e.g., 40 x 40 x 30 cm) for 30 minutes.
-
Administer this compound (e.g., 20-40 mg/kg, intraperitoneally) or vehicle to both WT and D2 KO mice.[8][10]
-
Place the mice back into the open-field arena immediately after injection.
-
Record locomotor activity (total distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
Expected Outcomes:
| Treatment Group | Expected Locomotor Activity (Total Distance Traveled) | Rationale |
| WT + Vehicle | Normal baseline activity | Establishes the normal motor function of wild-type mice. |
| WT + this compound | Significantly decreased activity | Demonstrates the inhibitory effect of this compound on D2 receptor-mediated motor control.[8] |
| D2 KO + Vehicle | Decreased baseline activity compared to WT + Vehicle | Confirms the hypoactive phenotype of D2 receptor knockout mice.[5][6] |
| D2 KO + this compound | No significant change from D2 KO + Vehicle | Indicates that the locomotor-suppressing effects of this compound are dependent on the presence of D2 receptors. |
Catalepsy Test
Rationale: Catalepsy, a state of motor immobility and waxy flexibility, is a classic behavioral marker for D2 receptor antagonism in the striatum.[8][11] this compound is known to induce catalepsy in rodents.[8][12] This effect should be observed in WT mice but not in D2 KO mice.
Protocol:
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle to both WT and D2 KO mice.[11]
-
At set time points post-injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter, raised 5 cm from the surface).
-
Measure the latency to remove both forepaws from the bar (cut-off time, e.g., 180 seconds).
Expected Outcomes:
| Treatment Group | Expected Catalepsy (Latency to Descent) | Rationale |
| WT + Vehicle | Short latency (minimal to no catalepsy) | Establishes the normal motor response of wild-type mice. |
| WT + this compound | Significantly increased latency (pronounced catalepsy) | Demonstrates the cataleptic effect of this compound mediated by D2 receptor blockade.[8][11] |
| D2 KO + Vehicle | Short latency | Confirms the absence of spontaneous catalepsy in D2 knockout mice. |
| D2 KO + this compound | Short latency (no catalepsy) | Indicates that the cataleptic effects of this compound are dependent on the presence of D2 receptors. |
Molecular Validation: Confirming Target Engagement
Molecular analyses are essential to confirm the absence of the D2 receptor in KO mice and to investigate the downstream signaling consequences of this compound treatment.
Western Blot Analysis
Rationale: Western blotting is a standard technique to verify the absence of D2 receptor protein in the knockout model.[13] This is a critical quality control step to ensure the validity of the genetic model.
Protocol:
-
Following behavioral testing, euthanize the mice and rapidly dissect brain regions of interest (e.g., striatum, nucleus accumbens).
-
Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors.[14]
-
Determine the protein concentration of the lysates.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a validated primary antibody against the D2 receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Normalize the D2 receptor signal to a loading control (e.g., β-actin or GAPDH).
Expected Outcomes:
| Genotype | Expected D2 Receptor Protein Expression | Rationale |
| WT | Clear band at the expected molecular weight for the D2 receptor (~50 kDa) | Confirms the presence of the D2 receptor in wild-type animals.[13] |
| D2 KO | Absence of the D2 receptor band | Validates the successful knockout of the D2 receptor gene at the protein level.[13] |
In Situ Hybridization
Rationale: In situ hybridization (ISH) allows for the visualization of D2 receptor mRNA expression within the anatomical context of the brain.[16][17] This technique provides further confirmation of the knockout at the transcript level and can reveal any potential compensatory changes in the expression of other dopamine receptors.
Protocol:
-
Perfuse mice with a fixative (e.g., 4% paraformaldehyde) and collect the brains.
-
Cryoprotect the brains in sucrose solution and section them on a cryostat.
-
Hybridize the brain sections with a labeled antisense riboprobe specific for D2 receptor mRNA.[18][19]
-
Wash the sections to remove the unbound probe.
-
Detect the hybridized probe using an appropriate method (e.g., fluorescence or colorimetric).
-
Image the sections using a microscope and quantify the signal intensity in different brain regions.
Expected Outcomes:
| Genotype | Expected D2 Receptor mRNA Expression | Rationale |
| WT | Strong hybridization signal in D2-rich regions (e.g., striatum, nucleus accumbens, olfactory tubercle) | Confirms the normal expression pattern of D2 receptor mRNA.[20] |
| D2 KO | Absence of hybridization signal | Validates the knockout of the D2 receptor gene at the mRNA level. |
Signaling Pathway Analysis
Understanding how this compound modulates downstream signaling pathways is crucial for a complete mechanistic picture.
Caption: D2 receptor signaling pathway in WT vs. D2 KO neurons.
In WT neurons, this compound antagonizes the D2 receptor, which is a G-protein coupled receptor (GPCR).[21][22] This prevents the inhibition of adenylyl cyclase by the Gi/o protein, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity and other downstream effectors.[21] In D2 KO neurons, the absence of the D2 receptor renders this compound ineffective, and these signaling events do not occur.
Ethical Considerations in Animal Research
All experiments involving animals must be conducted in strict accordance with ethical guidelines and regulations.[23][24][25] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[26][27] Researchers must ensure that animals are housed in appropriate conditions, and that any potential pain or distress is minimized.[24][25]
Conclusion
The cross-validation of this compound's effects using D2 receptor knockout models provides an unequivocal method for confirming its on-target mechanism of action. By demonstrating that the behavioral and molecular effects of this compound are absent in mice lacking the D2 receptor, researchers can build a strong, evidence-based understanding of this important antipsychotic drug. This rigorous approach is essential for advancing our knowledge of neuropsychopharmacology and for the development of more targeted and effective therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The mode of action of this compound as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2 Long Receptor-Deficient Mice Display Alterations in Striatum-Dependent Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
- 6. Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of this compound and classical neuroleptics on induction of catalepsy, locomotor activity, and brain dopamine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of morphine and dopamine receptor sensitization on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of (-)-sulpiride and YM-09151-2 on stereotyped behavior in chicks and catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on immobility reflex and pinch-induced catalepsy in CBA/Lac male mice with various social status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7tmantibodies.com [7tmantibodies.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Localization of dopamine D2 receptor mRNA with non-radioactive in situ hybridization histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Localization of the mRNA for the dopamine D2 receptor in the rat brain by in situ hybridization histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ontogeny of the striatal neurons expressing the D2 dopamine receptor in humans: an in situ hybridization and receptor-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jneurosci.org [jneurosci.org]
- 21. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Regulation of Animal Research - Science, Medicine, and Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 25. animal-journal.eu [animal-journal.eu]
- 26. marine-medic.com.au [marine-medic.com.au]
- 27. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
A Head-to-Head Comparison of Sulpiride and Eticlopride for In Vitro Dopamine Receptor Binding Studies
A Senior Application Scientist's Guide to Selecting the Right D2/D3 Antagonist
For researchers navigating the complexities of the dopaminergic system, the selection of appropriate pharmacological tools is paramount. Sulpiride and Eticlopride, both substituted benzamide antagonists, are mainstays in the study of D2-like dopamine receptors (D2, D3, and D4). However, their subtle yet significant differences in binding affinity and selectivity can profoundly impact experimental outcomes. This guide provides an in-depth comparison of their in vitro binding profiles, supported by experimental data and protocols, to empower researchers in making an informed choice for their specific application.
I. At the Bench: A Comparative Overview of Binding Profiles
The fundamental distinction between Eticlopride and this compound lies in their potency and receptor subtype selectivity. Eticlopride is characterized by its high, sub-nanomolar affinity for both D2 and D3 receptors. In contrast, this compound exhibits a more moderate affinity, typically in the nanomolar range.
Eticlopride is a powerhouse antagonist, binding potently to D2-like receptors.[1] Its high affinity has made it a valuable tool and even a candidate for radiolabeling ([³H]eticlopride) for receptor visualization and binding assays.[1] However, its utility in distinguishing between D2 and D3 receptor functions is limited by its low selectivity. Studies report that Eticlopride has only a three- to six-fold greater affinity for D2 receptors over D3 receptors, with some assays indicating a near-equal affinity for both.[1][2]
This compound , the prototypical benzamide, offers a different set of advantages.[1] While less potent than Eticlopride, its key strength is its high selectivity for the D2-like receptor family over other major neurotransmitter receptor systems.[3] It does not appreciably block D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors, making it a "cleaner" tool for isolating dopaminergic effects.[3] Like Eticlopride, this compound binds to D2, D3, and D4 receptors and does not show significant selectivity between the D2 and D3 subtypes.[3][4]
Quantitative Binding Data Summary
The following table summarizes representative binding affinity (Kᵢ) values for Eticlopride and this compound at human D2 and D3 receptors. It is crucial to note that absolute Kᵢ values can vary between studies based on experimental conditions (e.g., radioligand used, tissue/cell preparation, buffer composition).
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₂/D₃ Selectivity Ratio | Key Characteristics |
| Eticlopride | 0.086 - 0.26[1][2] | 0.134 - 1.5[1][2] | ~1-6 fold (D₂ preference) | High Potency, Low D₂/D₃ Selectivity |
| This compound | ~18.2[1] | Similar to D₂[4] | ~1 (No Selectivity) | Moderate Potency, High Selectivity vs. other receptor families |
graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];subgraph Sulpiride_Binding [label="this compound"] style Sulpiride_Binding fill:#F1F3F4,stroke:#5F6368,color:#202124 SUL [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end subgraph Eticlopride_Binding [label="Eticlopride"] style Eticlopride_Binding fill:#F1F3F4,stroke:#5F6368,color:#202124 ETI [label="Eticlopride", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end subgraph Receptors [label="Dopamine D2-like Receptors"] style Receptors fill:#F1F3F4,stroke:#5F6368,color:#202124 D2 [label="D2 Receptor", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D3 [label="D3 Receptor", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end Other [label="Other Receptors\n(Serotonergic, Adrenergic, etc.)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETI -- "Very High Affinity\n(Ki < 1 nM)" --> D2; ETI -- "High Affinity\n(Ki ≈ 1 nM)" --> D3; SUL -- "Moderate Affinity\n(Ki ≈ 18 nM)" --> D2; SUL -- "Moderate Affinity" --> D3; SUL -. "No Significant\nBinding" .-> Other; ETI -. "No Significant\nBinding" .-> Other; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
II. Experimental Design: Causality and Protocol Validation
The choice between these two antagonists is dictated by the experimental question. If the goal is to achieve a potent, near-complete blockade of D2/D3 receptors and potency is prioritized, Eticlopride is the superior choice. If the experiment requires stringent assurance that observed effects are mediated exclusively by dopamine D2-like receptors without confounding interactions with other systems, this compound's selectivity is a significant asset.
Validated Protocol: Competitive Radioligand Binding Assay
To determine the inhibitory constant (Kᵢ) of a test compound like this compound or Eticlopride, a competitive radioligand binding assay is the gold standard. This protocol is a self-validating system, incorporating controls to ensure data integrity.
Objective: To determine the concentration of an unlabeled test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), and from this, to calculate the compound's binding affinity (Kᵢ).
Materials:
-
Receptor Source: Membrane preparations from cells (e.g., HEK293) expressing the human dopamine D2 or D3 receptor, or from tissue homogenates (e.g., rat striatum).[5]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test Compound: Unlabeled this compound or Eticlopride, prepared in serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Determiner: A high concentration (e.g., 10 µM) of a known D2/D3 antagonist (like unlabeled Haloperidol or the test compound itself).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[5]
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw the membrane preparation on ice and resuspend in fresh, ice-cold Assay Buffer to a predetermined optimal protein concentration. Prepare serial dilutions of the unlabeled test compound.[5]
-
Causality: Using a consistent protein concentration is critical for reproducibility. Serial dilutions allow for the generation of a full competition curve.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or near its Kd value), and Assay Buffer. These wells determine the maximum specific binding.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding determiner. This measures the amount of radioligand that binds to components other than the target receptor.[5]
-
Competitive Binding: Add membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[5]
-
Causality: Reaching equilibrium is essential for the accurate determination of affinity constants. Incubation times and temperatures must be optimized for each receptor-ligand system.
-
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[5]
-
Causality: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex. Cold buffer slows the dissociation rate.
-
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :[6] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Trustworthiness: The Cheng-Prusoff equation provides a standardized measure of affinity (Kᵢ) that is independent of the specific assay conditions (like radioligand concentration), allowing for comparison of data across different experiments and labs.[6][7]
-
The Role of GTP in Binding Assays
Dopamine receptors are G protein-coupled receptors (GPCRs).[8] In functional assays, the binding of an agonist promotes the exchange of GDP for GTP on the associated Gα subunit, initiating a signaling cascade.[9] The addition of a non-hydrolyzable GTP analog, such as GTPγS, can be used to distinguish agonists from antagonists.[10] Agonist affinity is typically reduced in the presence of GTPγS as it uncouples the receptor from its G protein. The binding of antagonists like this compound and Eticlopride is generally insensitive to GTPγS, a key characteristic that confirms their antagonist nature at the receptor-G protein interface.
III. Making the Choice: A Researcher's Decision Guide
| Experimental Goal | Recommended Compound | Rationale |
| Achieve maximal D₂/D₃ receptor blockade | Eticlopride | Its sub-nanomolar potency ensures high receptor occupancy at low concentrations.[1][2] |
| Isolate D₂/D₃ receptor effects from other systems | This compound | High selectivity against serotonergic, adrenergic, and other receptors minimizes off-target effects.[3] |
| Use as a radioligand for D₂/D₃ receptors | Eticlopride | Its high affinity makes it suitable for labeling ([³H]eticlopride) and achieving a good signal-to-noise ratio in binding assays.[1] |
| Study presynaptic D₂/D₃ autoreceptors | This compound | Frequently used in studies to modulate dopamine release via presynaptic autoreceptor blockade.[11] |
IV. Conclusion
Both this compound and Eticlopride are indispensable tools for the in vitro study of dopamine D2-like receptors. They are not interchangeable; rather, they are complementary instruments in the researcher's toolkit. Eticlopride offers unparalleled potency, making it ideal for experiments requiring robust receptor antagonism. This compound provides exceptional selectivity, ensuring that observed effects are confidently attributable to the dopaminergic system. A thorough understanding of their distinct binding profiles, as detailed in this guide, is the critical first step in designing rigorous, reproducible, and insightful experiments.
References
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an antipsychotic with selective dopaminergic antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 7. youtube.com [youtube.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
Validating Sulpiride's D2 receptor selectivity against other receptors
A Comparative Guide to Validating Sulpiride's D2 Receptor Selectivity
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, a substituted benzamide, serves as a cornerstone antipsychotic agent, primarily exerting its therapeutic effects through the antagonism of the Dopamine D2 receptor (D2R). In the landscape of neuropharmacology, the selectivity of a compound for its primary target is paramount, as off-target interactions are frequently responsible for undesirable side effects. This guide provides an in-depth, objective comparison of this compound's binding and functional selectivity for the D2R against a panel of other central nervous system (CNS) receptors. We will explore the experimental methodologies that form the bedrock of these assessments and present supporting data to offer a clear perspective on this compound's pharmacological profile.
The Principle of Receptor Selectivity
Receptor selectivity is a quantitative measure of a drug's ability to bind to its intended target versus other receptors. It is often expressed as a ratio of the drug's affinity (typically the inhibition constant, Kᵢ) for the off-target receptor to its affinity for the primary target. A higher ratio signifies greater selectivity. It is crucial to distinguish between:
-
Binding Affinity (Kᵢ): This measures the strength of the interaction between a drug and a receptor. A lower Kᵢ value indicates a higher binding affinity.
-
Functional Activity (IC₅₀/EC₅₀): This measures the drug's biological effect, such as its ability to inhibit (antagonist IC₅₀) or stimulate (agonist EC₅₀) a receptor-mediated response.
A truly selective drug exhibits high affinity and potent functional activity at its target receptor, with significantly lower affinity and activity at other receptors.
Caption: Ideal selectivity: High affinity for the target D2 receptor and low affinity for off-target receptors.
Methodologies for Quantifying Selectivity
Validating this compound's selectivity requires robust, quantitative, and reproducible experimental protocols. The two primary in vitro approaches are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Kᵢ) of a compound for a receptor.[1][2]
Principle: The assay measures the ability of an unlabeled compound (this compound) to compete with and displace a radioactively labeled ligand (a "radioligand") that has a known high affinity for the target receptor. The concentration of this compound required to displace 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ value.[3]
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human Dopamine D2 receptor (or other target receptors). Quantify the total protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable D2R radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled this compound.[3][4]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[4]
-
Separation: Rapidly separate the bound radioligand from the unbound radioligand via vacuum filtration through a filter mat.[4]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]
Caption: Workflow for a competitive radioligagnd binding assay to determine Ki values.
Functional Assays
Functional assays measure the biological consequence of a drug binding to its receptor, determining whether it acts as an antagonist, agonist, or inverse agonist. For the D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), a common method is to measure the inhibition of cyclic AMP (cAMP) production.[6][7][8]
Principle: D2 receptor activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] An antagonist like this compound will block this agonist-induced decrease.
Caption: this compound blocks the D2 receptor's inhibitory effect on cAMP production.
Step-by-Step Protocol: cAMP Inhibition Assay
-
Cell Culture: Use a cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of a D2R agonist (e.g., Dopamine or Quinpirole) along with a compound like Forskolin to stimulate a baseline level of cAMP production.
-
Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[10]
-
Data Analysis: Plot the cAMP levels against the this compound concentration. The concentration of this compound that reverses 50% of the agonist's effect is the IC₅₀, which indicates its functional potency as an antagonist.
Comparative Data: this compound's Receptor Selectivity Profile
The following table summarizes the binding affinities (Kᵢ, in nanomolars) of this compound for a range of CNS receptors. Lower Kᵢ values denote higher affinity. Data is compiled from various in vitro binding studies.
| Receptor Family | Receptor Subtype | This compound Kᵢ (nM) | Selectivity Ratio (Kᵢ Off-Target / Kᵢ D₂) | Reference |
| Dopamine | D₂ | 9.2 - 20.6 | - | [11][12] |
| D₃ | 17.5 - 25 | ~2x | [11][13] | |
| D₁ | > 10,000 | > 500x | [14] | |
| D₄ | > 1,000 | > 50x | [13] | |
| Serotonin | 5-HT₂ₐ | No significant affinity | Very High | [11] |
| Adrenergic | α₁, α₂ | No significant affinity | Very High | [11] |
| Histamine | H₁ | No significant affinity | Very High | [11] |
| Muscarinic | M₁-M₅ | No significant affinity | Very High | [11] |
Analysis: The data unequivocally demonstrates this compound's high selectivity for the D₂ and D₃ dopamine receptor subtypes.[11] Its affinity for the D₂ receptor is in the low nanomolar range.[11][12] In contrast, it shows negligible affinity for D₁, serotonin, adrenergic, histamine, and muscarinic receptors, with Kᵢ values often exceeding 1,000-10,000 nM.[11][14] This profile confirms that this compound is a highly selective D₂/D₃ receptor antagonist.
Contextual Comparison: this compound vs. Other Antipsychotics
To fully appreciate this compound's selectivity, it is instructive to compare it with both a similarly selective agent (Amisulpride) and a multi-receptor "atypical" antipsychotic (Olanzapine).
| Receptor | This compound Kᵢ (nM) | Amisulpride Kᵢ (nM) | Olanzapine Kᵢ (nM) |
| Dopamine D₂ | 9.2 - 20.6 [11][12] | 1.7 - 27 [11][13] | 1.1 - 31 [15] |
| Serotonin 5-HT₂ₐ | > 10,000[11] | Weak binding[11] | 4 - 25 [16][17] |
| Histamine H₁ | > 10,000[11] | No significant affinity | 7 [18] |
| Muscarinic M₁ | > 10,000[11] | No significant affinity | 2.5 - 26 [18] |
Interpretation:
-
This compound and Amisulpride: Both are benzamide derivatives and exhibit a "clean" profile, with high and selective affinity for D₂/D₃ receptors.[11][19] Amisulpride is generally more potent than this compound.[11] Their shared selectivity explains their similar clinical profiles, including a lower burden of sedation and anticholinergic side effects.[20]
-
Olanzapine: This compound demonstrates a "multi-acting" or "dirty" receptor profile.[21] While it has high affinity for the D₂ receptor, it also potently binds to serotonin 5-HT₂ₐ, histamine H₁, and muscarinic M₁ receptors.[16][18] This broader receptor engagement is linked to its different therapeutic profile and its higher propensity for side effects like weight gain and sedation.[15]
Functional and Clinical Implications
This compound's high D₂ receptor selectivity is the foundation of its clinical utility and its characteristic side-effect profile.
-
Therapeutic Efficacy: The antipsychotic effects are primarily mediated by the blockade of postsynaptic D₂ receptors in the mesolimbic pathway.[20] At lower doses, this compound is thought to preferentially block presynaptic D₂ autoreceptors, which can increase dopamine release and may contribute to its effects on negative symptoms and depression.[22][23]
-
Side-Effect Profile:
-
Low Sedation & Anticholinergic Effects: The lack of affinity for histamine H₁ and muscarinic receptors means this compound is less likely to cause sedation, dry mouth, constipation, and cognitive impairment compared to drugs like Olanzapine.[11]
-
Extrapyramidal Symptoms (EPS): Like other D₂ antagonists, this compound can cause motor side effects (EPS) due to D₂ receptor blockade in the nigrostriatal pathway, although this risk may be lower than with older, "typical" antipsychotics.[19]
-
Hyperprolactinemia: Potent D₂ blockade in the tuberoinfundibular pathway disrupts the tonic inhibition of prolactin release, often leading to elevated prolactin levels. This is a characteristic side effect of selective D₂ antagonists.
-
Conclusion
The experimental evidence from in vitro binding and functional assays robustly validates this compound as a highly selective antagonist of the Dopamine D₂ and D₃ receptors. Its pharmacological profile is distinguished by a notable lack of significant affinity for other major neurotransmitter receptors, including serotonergic, adrenergic, histaminergic, and muscarinic subtypes. This high degree of selectivity underpins its specific therapeutic actions and explains its freedom from many of the side effects, such as sedation and anticholinergic effects, that are associated with multi-receptor antipsychotics like Olanzapine. For researchers, this compound remains an invaluable pharmacological tool for probing the function of the D₂/D₃ dopamine system, while for clinicians, it represents a therapeutic option with a predictable and well-defined mechanism of action.
References
- 1. multispaninc.com [multispaninc.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. scielo.br [scielo.br]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. Page loading... [guidechem.com]
- 12. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olanzapine versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Olanzapine and this compound: a preliminary study of combination/augmentation in patients with treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. seragpsych.com [seragpsych.com]
- 20. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
- 22. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 23. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Sulpiride and Olanzapine in preclinical models
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of antipsychotic drug development, a nuanced understanding of the preclinical profiles of established agents is paramount for benchmarking novel therapeutics. This guide provides a comprehensive head-to-head comparison of Sulpiride, a selective dopamine D2 receptor antagonist, and Olanzapine, a multi-receptor atypical antipsychotic, in relevant preclinical models. By dissecting their receptor binding affinities, effects on neurotransmitter systems, and behavioral pharmacology, we aim to provide a detailed resource for researchers in the field.
Introduction: Two Distinct Approaches to Antipsychotic Action
This compound and Olanzapine represent two different strategies for achieving antipsychotic efficacy. This compound is a substituted benzamide that primarily acts as a selective antagonist of dopamine D2 and D3 receptors.[1] Its therapeutic effect is thought to be mediated by its blockade of these receptors in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Notably, this compound exhibits dose-dependent effects; at lower doses, it is believed to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its reported efficacy against negative symptoms and depression.[2][3] At higher doses, its postsynaptic D2 receptor blockade becomes more prominent, addressing the positive symptoms of psychosis.[2]
In contrast, Olanzapine is a second-generation (atypical) antipsychotic with a broader and more complex pharmacological profile.[4][5] Its mechanism of action is proposed to involve a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] This dual action is a hallmark of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics.[6] Olanzapine also exhibits affinity for a range of other receptors, including other dopamine and serotonin subtypes, as well as muscarinic, histamine H1, and adrenergic α1 receptors, which contributes to its therapeutic effects and side effect profile.[5][7]
Comparative Receptor Binding Profiles
The affinity of a drug for its molecular targets is a fundamental determinant of its pharmacological activity. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and Olanzapine for key neurotransmitter receptors implicated in the pathophysiology and treatment of schizophrenia.
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | ~1-10[8][9][10] | 11-31[5] |
| Dopamine D3 | High Affinity[1][3] | 11-31[5] |
| Dopamine D4 | High Affinity[3] | 11-31[5] |
| Serotonin 5-HT2A | Low Affinity[11] | 4[5] |
| Serotonin 5-HT2C | Low Affinity | 11[5] |
| Serotonin 5-HT6 | Low Affinity | 5[5] |
| Histamine H1 | Low Affinity | 7[5] |
| Adrenergic α1 | Low Affinity | 19[5] |
| Muscarinic M1-5 | Low Affinity | 32-132[5] |
Key Insights:
-
Dopamine D2/D3/D4 Receptors: Both drugs exhibit high affinity for D2-like receptors, which is central to their antipsychotic action.[1][3][5][8][9][10]
-
Serotonin 5-HT2A Receptor: A key differentiator is Olanzapine's potent antagonism of the 5-HT2A receptor, a characteristic of atypical antipsychotics believed to mitigate EPS.[5][12] this compound's interaction with this receptor is minimal.[11]
-
Multi-Receptor Profile of Olanzapine: Olanzapine's affinity for various other receptors, including histaminic H1 and muscarinic receptors, explains some of its side effects, such as sedation and anticholinergic effects.[5][13]
Caption: Comparative Receptor Binding Profiles of this compound and Olanzapine.
Impact on Neurotransmitter Systems: An In Vivo Microdialysis Perspective
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's neurochemical effects.
Experimental Protocol: In Vivo Microdialysis
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or Olanzapine is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Post-Treatment Collection: Dialysate samples continue to be collected for several hours to monitor changes in neurotransmitter concentrations.
-
Sample Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Comparative Effects on Dopamine and Serotonin Release
| Brain Region | This compound Effect | Olanzapine Effect |
| Prefrontal Cortex | Increased Dopamine Release[14] | Increased Dopamine and Norepinephrine Release[15][16] |
| Nucleus Accumbens | Increased Dopamine Release[14] | Increased Dopamine Release[15][16] |
| Striatum | Increased Dopamine Release[14] | Increased Dopamine Release[15][16] |
| Hippocampus | Increased Serotonin Release (via D2 antagonism)[14][17] | No significant change in Serotonin Release[15][16] |
Causality Behind Experimental Choices: The prefrontal cortex, nucleus accumbens, and striatum are key brain regions implicated in the positive, negative, and cognitive symptoms of schizophrenia, as well as the motor side effects of antipsychotics. Microdialysis in these areas provides critical information on how these drugs modulate dopaminergic and serotonergic neurotransmission in functionally relevant circuits.
Key Insights:
-
Both this compound and Olanzapine increase dopamine release in key brain regions, which may seem counterintuitive for dopamine antagonists. This is likely due to the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release.[14][16]
-
Olanzapine's ability to also increase norepinephrine in the prefrontal cortex may contribute to its effects on cognitive and negative symptoms.[15][16]
-
This compound's effect on serotonin release in the hippocampus appears to be an indirect consequence of its D2 receptor blockade.[14][17] In contrast, Olanzapine, despite its potent 5-HT2A antagonism, does not consistently alter extracellular serotonin levels in these key regions.[15][16]
Efficacy in Preclinical Models of Psychosis
Animal models are indispensable for evaluating the potential therapeutic efficacy of antipsychotic drugs. Two widely used and validated models are prepulse inhibition (PPI) of the startle reflex and conditioned avoidance response (CAR).
Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[18][19] The model assesses the ability of a weak, non-startling sensory stimulus (the prepulse) to inhibit the startle response to a subsequent strong, startling stimulus (the pulse).
-
Apparatus: A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Acclimation: Animals (typically rats or mice) are placed in the startle chamber and allowed to acclimate for a brief period with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74-90 dB) precedes the loud pulse by a short interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
Pharmacological Challenge: To model psychosis, a psychotomimetic drug like phencyclidine (PCP) or a dopamine agonist like apomorphine can be administered to disrupt PPI. The ability of an antipsychotic to reverse this disruption is then assessed.
Caption: Experimental Workflow for Prepulse Inhibition (PPI) Assay.
Conditioned Avoidance Response (CAR)
The CAR model has high predictive validity for antipsychotic efficacy.[20][21] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress the avoidance response without impairing the escape response to the aversive stimulus itself.[20]
-
Apparatus: A shuttle box with two compartments separated by a gate or opening. The floor of each compartment can be electrified.
-
Training:
-
A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the animal fails to move during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the floor grids.
-
The animal can escape the shock by moving to the other compartment (escape response).
-
-
Testing: After stable avoidance behavior is established, the effects of drug administration on the number of avoidance and escape responses are measured.
Comparative Efficacy in Behavioral Models
| Model | This compound | Olanzapine |
| Prepulse Inhibition (PPI) | Reverses deficits induced by dopamine agonists[22] | Reverses deficits induced by dopamine agonists and NMDA antagonists (e.g., PCP)[23] |
| Conditioned Avoidance Response (CAR) | Suppresses avoidance responding[20] | Suppresses avoidance responding[20] |
Key Insights:
-
Both this compound and Olanzapine demonstrate efficacy in preclinical models predictive of antipsychotic activity.[20][22][24][23]
-
Olanzapine's ability to reverse PPI deficits induced by NMDA antagonists like PCP suggests a broader mechanism of action that may be relevant to the glutamatergic dysfunction hypothesis of schizophrenia.[6][23] This is consistent with its more complex receptor binding profile.
Summary and Implications
This head-to-head comparison reveals distinct preclinical profiles for this compound and Olanzapine, which likely underlie their different clinical characteristics.
-
This compound 's selectivity for D2-like receptors provides a focused mechanism of action.[11][25] Its dose-dependent effects on presynaptic versus postsynaptic receptors may explain its utility for both negative and positive symptoms.[2][3] The relative lack of activity at other receptors translates to a lower burden of side effects like sedation and anticholinergic effects.[3]
-
Olanzapine 's multi-receptor profile, particularly its potent 5-HT2A antagonism in addition to D2 blockade, is characteristic of atypical antipsychotics.[4][5] This profile is associated with a lower risk of EPS.[6] However, its affinity for other receptors, such as H1 and muscarinic receptors, contributes to side effects like weight gain and metabolic disturbances.[5][13] Preclinically, its broader neurochemical and behavioral effects, such as increasing prefrontal norepinephrine and reversing PCP-induced deficits, may suggest a wider spectrum of action on the various symptom domains of schizophrenia.[15][16][23]
For researchers and drug development professionals, understanding these differences is crucial. This compound serves as a valuable tool for dissecting the specific roles of D2/D3 receptor blockade, while Olanzapine represents a benchmark for multi-target drug discovery efforts aiming for broad-spectrum efficacy. The choice of comparator in preclinical studies should be guided by the specific therapeutic hypothesis being tested.
References
- 1. This compound | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Prescriber's Guide [cambridge.org]
- 4. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 8. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Dopamine D2 and muscarinic receptor binding characteristics in rat brain after withdrawal of subchronic fluphenazine and this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mode of action of this compound as an atypical antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olanzapine - Wikipedia [en.wikipedia.org]
- 14. Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olanzapine increases in vivo dopamine and norepinephrine release in rat prefrontal cortex, nucleus accumbens and striatum [pubmed.ncbi.nlm.nih.gov]
- 17. The dopamine D2 receptor antagonist this compound causes long-lasting serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 20. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acnp.org [acnp.org]
- 24. [PDF] Antipsychotic Effects on Prepulse Inhibition in Normal ‘Low Gating’ Humans and Rats | Semantic Scholar [semanticscholar.org]
- 25. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Assessing Translational Validity in Rodent Models Using Sulpiride
In the landscape of neuropsychiatric drug discovery, the chasm between promising preclinical data and successful clinical trials remains a formidable challenge. The concept of translational validity —the degree to which a rodent model and its response to a pharmacological agent reflect the human condition—is paramount.[1][2] This guide provides an in-depth framework for utilizing Sulpiride, a selective D2/D3 dopamine receptor antagonist, as a sophisticated tool to probe the neurobiological underpinnings of motivational and social deficits in rodent models, thereby enhancing their translational relevance.
As researchers, our goal is not merely to find drugs that "work" in animals, but to understand why they work, ensuring the mechanisms we target in our models are analogous to those driving human pathology.[1] this compound, with its distinct pharmacological profile, offers a more nuanced approach than broader-spectrum antipsychotics, allowing for a targeted dissection of dopamine D2/D3 receptor-mediated circuits.
Part 1: The Pharmacological Rationale for this compound
This compound is a substituted benzamide antipsychotic that acts as a selective antagonist for dopamine D2 and D3 receptors.[3][4] Unlike many typical and atypical antipsychotics, it has minimal affinity for serotonin, adrenergic, or histamine receptors, providing a cleaner pharmacological tool to investigate the specific role of D2/D3 pathways.[3]
A critical aspect of this compound's pharmacology is its dose-dependent, biphasic action.[5]
-
Low Doses (e.g., < 50 mg/kg in rodents): At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors.[5][6] These autoreceptors normally provide negative feedback on dopamine synthesis and release. By blocking them, low-dose this compound can paradoxically increase dopaminergic transmission, an effect thought to underlie its antidepressant and pro-motivational properties in some contexts.[6][7]
-
High Doses (e.g., > 80 mg/kg in rodents): At higher concentrations, this compound's action is dominated by the blockade of postsynaptic D2 receptors.[5][6] This is the canonical antipsychotic mechanism, reducing dopaminergic signaling in pathways like the mesolimbic system, which is effective in alleviating positive symptoms of psychosis.[3]
This dose-dependent duality is not a complication but an experimental asset. It allows researchers to probe how both hypo- and hyper-dopaminergic states, mediated specifically through D2/D3 receptors, affect complex behaviors, mirroring the diverse dopaminergic dysfunctions hypothesized in human psychiatric disorders.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical D2 receptor signaling cascade and the point of intervention for this compound. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[8][9] This coupling inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and modulating downstream effectors like Protein Kinase A (PKA).
Caption: Dopamine D2 receptor signaling cascade and this compound's antagonistic action.
Part 2: Key Behavioral Paradigms & Comparative Analysis
To assess translational validity, we must move beyond simple locomotor tests and employ paradigms that model specific symptom domains of human disorders, such as anhedonia, avolition (lack of motivation), and social withdrawal.
A. Motivation and Effort-Based Decision Making
A core negative symptom in schizophrenia and depression is avolition, which is often modeled in rodents using effort-related choice (ERC) tasks.[10] These tasks offer an animal a choice between a high-value reward that requires significant effort and a low-value, low-effort alternative.[10][11] A healthy, motivated animal will typically expend the effort for the better reward. A shift in preference towards the low-effort option is interpreted as a reduction in motivation, analogous to avolition.
Featured Paradigm: Touchscreen Progressive Ratio (PR) / Effort-Related Choice (ERC) Task
This modern operant task enhances cognitive load and translational relevance compared to traditional lever-pressing.[12]
Experimental Workflow Diagram
Caption: Workflow for an Effort-Related Choice (ERC) pharmacological study.
Comparative Data: this compound vs. Alternatives
The key to assessing translational validity is comparing this compound's effects to other antipsychotics with different receptor profiles.
| Compound | Primary Mechanism | Dose Range (Rodent, IP) | Expected Effect on Effort-Related Choice | Interpretation & Causality |
| This compound | Selective D2/D3 Antagonist[3][4] | 20-100 mg/kg[12][13][14] | Dose-dependent decrease in high-effort choices, shifting preference to the low-effort option.[12] | This effect is specifically due to the blockade of D2/D3 receptors, which are critical for translating motivation into action. It suggests the animal is still sensitive to reward value but unwilling to expend the effort, a core feature of avolition.[11] |
| Haloperidol | Potent D2 Antagonist (Typical)[15] | 0.05-0.2 mg/kg[11][16] | Strong, dose-dependent decrease in high-effort choices. At higher doses, may also see motor impairment (catalepsy) and reduced intake of the low-effort option.[11] | The effect is primarily driven by potent D2 blockade. However, its lack of selectivity can confound motivational deficits with motor side effects, a key differentiator from this compound's cleaner profile at specific doses.[17] |
| Risperidone | D2/5-HT2A Antagonist (Atypical)[16] | 0.1-1.0 mg/kg | Similar to Haloperidol, causes a decrease in high-effort choices. The 5-HT2A antagonism may mitigate some motor side effects compared to Haloperidol at equivalent D2 occupancy.[16][18] | The behavioral output is a composite of both dopamine and serotonin receptor blockade. This makes it harder to attribute the motivational deficit solely to the D2 system, unlike with this compound. |
Part 3: Detailed Experimental Protocols
Trustworthiness in research stems from robust, reproducible methodologies. The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: this compound Administration for Behavioral Testing
This protocol is foundational for ensuring reliable and consistent drug exposure.
Objective: To prepare and administer this compound systemically to rodents for assessing its effects on complex behaviors.
Materials:
-
(S)-(-)-Sulpiride powder (e.g., Sigma-Aldrich S7771)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline
-
pH meter or pH strips
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Preparation of Vehicle: The vehicle itself must be prepared and tested in a control group to ensure it has no independent behavioral effects. The vehicle consists of saline with its pH adjusted using HCl and NaOH, mirroring the final drug solution.
-
Solubilization of this compound: this compound has poor water solubility.
-
pH Adjustment (Critical Step):
-
Using a calibrated pH meter, titrate the solution with 0.1 N NaOH dropwise until the pH is as close to physiological (7.2-7.4) as possible.[19][20] This is crucial to prevent injection site irritation, which can be a significant confound in behavioral experiments.
-
Bring the solution to its final volume with sterile saline.
-
-
Administration:
-
Controls: Always include three groups in your experimental design:
-
Vehicle Control: Receives the pH-adjusted saline solution.
-
This compound Group(s): Receive one or more doses of this compound.
-
Comparator Control: Receives a different antipsychotic (e.g., Haloperidol) to establish comparative validity.
-
Protocol 2: Social Interaction Test
This paradigm assesses social withdrawal, another key negative symptom.
Objective: To measure the effect of this compound on the natural tendency of a rodent to interact with an unfamiliar conspecific.
Apparatus: A clean, open-field arena (e.g., 40x40x40 cm).
Procedure:
-
Habituation: Place the test animal in the arena alone for 10 minutes to habituate to the novel environment. This reduces anxiety-related neophobia, ensuring subsequent behavior is socially driven.
-
Drug Administration: Return the animal to its home cage. Administer Vehicle, this compound (e.g., 50 mg/kg IP), or a comparator drug according to Protocol 1. Wait for the 30-40 minute pretreatment interval.
-
Test Phase:
-
Introduce an unfamiliar, weight- and age-matched "stranger" rodent (untreated) into the arena.
-
Place the test animal back into the arena.
-
Record the session for 10 minutes using an overhead video camera.
-
-
Data Analysis:
-
Manually or automatically score the total duration of active social behaviors, including sniffing (nose-to-nose, anogenital), following, and allogrooming.
-
Also measure locomotor activity (total distance traveled) to control for general motor depression. A true anti-social effect should manifest as reduced interaction time without a corresponding major decrease in locomotion.[13]
-
Expected Outcome & Interpretation:
-
A reduction in social interaction time in the this compound group, without significant motor impairment, would suggest a specific effect on social motivation. This provides a valuable model for the social withdrawal symptoms seen in schizophrenia, directly linking them to D2/D3 receptor modulation. Comparing this to Haloperidol, which may cause a more general behavioral suppression, helps validate the specificity of the model.
Conclusion: Synthesizing Data for Translational Insight
The utility of this compound in assessing translational validity lies in its precision. By selectively targeting D2/D3 receptors, it allows researchers to test specific hypotheses about the role of these pathways in complex behaviors like motivation and sociality.
When a rodent model of a psychiatric disorder (e.g., a genetic or neurodevelopmental model) shows a baseline deficit in an ERC or social interaction task, its response to this compound provides critical information. If this compound normalizes or exacerbates the deficit in a manner consistent with its known mechanism of action, it strengthens the construct validity of the model—suggesting that the underlying neurobiology of the model's deficit is indeed related to the D2/D3 system, as is hypothesized in the human disorder.[1]
By systematically comparing these effects to broader-spectrum drugs like Haloperidol or Risperidone, researchers can build a comprehensive pharmacological profile of their model. This multi-faceted approach, grounded in sound methodology and a clear understanding of each compound's causality, is essential for bridging the preclinical-clinical divide and developing more effective therapeutics for debilitating neuropsychiatric conditions.
References
- 1. BAP editorial: Improving the validity and translation of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational validity and implications of pharmacotherapies in preclinical models of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of this compound on EEG theta activity [frontiersin.org]
- 6. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic administration of l-sulpiride at non-neuroleptic doses reduces the duration of immobility in experimental models of "depression-like" behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. The Psychopharmacology of Effort-Related Decision Making: Dopamine, Adenosine, and Insights into the Neurochemistry of Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Motivational assessment of mice using the touchscreen operant testing system: effects of dopaminergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound has an antiaggressive effect in mice without markedly depressing motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manipulation of D2 receptors with quinpirole and this compound affects locomotor activity before spatial behavior of rats in an active place avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The antipsychotic agent this compound microinjected into the ventral pallidum restores positive symptom-like habituation disturbance in MAM-E17 schizophrenia model rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Replicating Sulpiride's Antipsychotic-like Profile
This guide provides a comprehensive framework for researchers aiming to replicate and comparatively analyze the foundational antipsychotic-like effects of Sulpiride. We move beyond simple procedural lists to offer a self-validating experimental workflow, grounded in the neurobiological rationale for each assay. This document is structured to provide a clear path from molecular target engagement to complex behavioral outcomes, comparing this compound primarily against Haloperidol, a typical antipsychotic, and Risperidone, a widely-used atypical antipsychotic.
The Scientific Grounding: Dopamine D2 Receptor Antagonism
The cornerstone of antipsychotic drug action is the Dopamine Hypothesis of Schizophrenia. This model posits that the positive symptoms of schizophrenia (e.g., hallucinations, delusions) arise from hyperactive dopaminergic signaling, particularly via the D2 receptor in mesolimbic pathways.[1][2] Antipsychotics derive their efficacy by antagonizing these D2 receptors, thereby normalizing this overactivity.[2]
This compound is a selective dopamine D2/D3 receptor antagonist.[3][4][5] Unlike many other antipsychotics, it has minimal affinity for serotonin, adrenergic, or histaminergic receptors.[3] This selectivity is key to its unique pharmacological profile. Notably, this compound's effects are dose-dependent: at lower doses, it preferentially blocks presynaptic D2 autoreceptors, which can paradoxically increase dopamine release, an effect leveraged for treating depressive symptoms.[3][6] At higher, antipsychotic doses, it predominantly blocks postsynaptic D2 receptors, which is the mechanism relevant to this guide.[3][6]
Our comparative analysis will use:
-
Haloperidol: A potent, first-generation ("typical") D2 antagonist, known for strong efficacy but also a high propensity for extrapyramidal (motor) side effects (EPS).[7][8]
-
Risperidone: A second-generation ("atypical") antipsychotic with potent D2 and serotonin 5-HT2A receptor antagonism.[5][7][9] The combined D2/5-HT2A blockade is thought to contribute to a lower risk of EPS compared to typical agents.[10][11]
Section 1: In Vitro Target Validation: Receptor Binding Affinity
Rationale: Before proceeding to complex in vivo models, it is crucial to confirm that the test compounds interact with their intended molecular targets with appropriate affinity. A radioligand binding assay is the gold standard for quantifying the affinity of a drug for a specific receptor. This assay measures how effectively a test compound (e.g., this compound) displaces a known radioactive ligand that is specifically bound to the receptor of interest (e.g., the D2 receptor). The resulting inhibition constant (Ki) is an inverse measure of affinity—a lower Ki value signifies a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors
-
Tissue Preparation: Homogenize brain tissue from a region rich in the target receptor (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) in an ice-cold buffer.[12]
-
Incubation: In assay tubes, combine the tissue homogenate, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound, Haloperidol, or Risperidone).[12][13][14]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition) and convert it to the Ki value using the Cheng-Prusoff equation.
Figure 1: Workflow for a D2 Receptor Radioligand Binding Assay.
Comparative Data: Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A |
| This compound | ~15 | ~13 | >1000 |
| Haloperidol | ~1.5 | - | ~50 |
| Risperidone | ~3.1 | - | ~0.16 |
(Data synthesized from sources.[4][5][9][15])
Interpretation: The data clearly validates this compound's high affinity and selectivity for D2/D3 receptors, contrasting with Haloperidol's primary D2 antagonism and Risperidone's potent dual D2 and 5-HT2A antagonism.[4][9][15]
Section 2: In Vivo Models of Antipsychotic Efficacy
These models test the ability of a compound to reverse behaviors in rodents that are considered analogous to the positive symptoms of schizophrenia.
Model A: Inhibition of Apomorphine-Induced Stereotypy
Rationale: Apomorphine is a direct dopamine receptor agonist.[16] At sufficient doses, it causes hyper-dopaminergic activity leading to stereotyped, repetitive, and compulsive behaviors in rodents (e.g., sniffing, licking, gnawing).[12][17][18] This state is considered a valid animal model of the hyperdopaminergic activity seen in psychosis.[10] A compound with antipsychotic potential, like this compound, is expected to antagonize D2 receptors and dose-dependently block these stereotypies.[16][19]
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats
-
Acclimation: Habituate male Wistar rats to individual observation cages for at least 30 minutes.
-
Pre-treatment: Administer the test compound (this compound, Haloperidol, Risperidone) or vehicle via intraperitoneal (IP) injection. A typical pre-treatment time is 60 minutes.[12][16]
-
Induction: Administer a standardized dose of apomorphine (e.g., 1.0 mg/kg, subcutaneously).
-
Observation: For the next 60 minutes, score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes). A common rating scale is:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly sniffing, head movements
-
3: Continuous sniffing, periodic licking or gnawing
-
4: Continuous licking, biting, or gnawing of the cage
-
-
Data Analysis: Calculate the total stereotypy score for each animal. Compare the scores of drug-treated groups to the vehicle-treated group to determine the percentage inhibition. Calculate the ED50 (the dose required to produce 50% of the maximum effect).
Figure 2: Experimental Timeline for Apomorphine-Induced Stereotypy.
Expected Outcome: this compound, Haloperidol, and Risperidone will all dose-dependently reduce apomorphine-induced stereotypy scores. Comparing their respective ED50 values provides a measure of their in vivo antipsychotic-like potency. Studies show that acute this compound administration effectively antagonizes apomorphine-induced hypermotility and partially counteracts stereotyped behavior.[16]
Model B: Conditioned Avoidance Response (CAR)
Rationale: The CAR test is a highly predictive model for antipsychotic activity.[20] In this paradigm, an animal learns to associate a neutral conditioned stimulus (CS), like a light or tone, with an upcoming aversive unconditioned stimulus (US), such as a mild foot shock. The animal can learn to make an "avoidance response" (e.g., moving to another compartment) during the CS to prevent the US. If it fails to avoid, it can make an "escape response" during the US to terminate it.
Clinically effective antipsychotics selectively suppress the avoidance response at doses that do not impair the escape response.[20] This dissociation is critical; it demonstrates that the drug is not simply causing sedation or motor impairment but is specifically reducing the motivational salience of the warning signal (CS), an effect analogous to reducing the impact of psychotic thoughts. This compound has been shown to suppress conditioned avoidance behavior.[21][22]
Expected Outcome: this compound will dose-dependently decrease the number of successful avoidance responses while leaving the number of escape responses largely intact within a specific dose range. This creates a "therapeutic window" that is characteristic of antipsychotic drugs.
Section 3: In Vivo Model of Side Effect Liability
Rationale: The primary dose-limiting side effects of first-generation antipsychotics are extrapyramidal symptoms (EPS), which manifest as drug-induced parkinsonism (rigidity, tremor, slowness of movement).[8] In rodents, high doses of D2 antagonists that block receptors in the nigrostriatal dopamine pathway induce catalepsy, a state of motor rigidity where the animal fails to correct an externally imposed posture.[23] This is the most widely used preclinical model for predicting EPS liability.[12][24] A key feature of atypical antipsychotics is a wider separation between the effective dose for antipsychotic action and the dose that induces catalepsy.
Experimental Protocol: The Bar Test for Catalepsy
-
Drug Administration: Administer a range of doses of the test compound (this compound, Haloperidol, Risperidone) or vehicle to different groups of mice or rats.
-
Testing: At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.
-
Procedure: Gently place the animal's front paws on a horizontal bar raised approximately 5-9 cm from the surface.
-
Measurement: Start a stopwatch. The animal is considered cataleptic if it remains in this imposed posture for a predetermined cutoff time (e.g., 60 seconds).[12]
-
Data Analysis: For each dose and time point, calculate the percentage of animals in the group that exhibit catalepsy. Determine the ED50 for catalepsy induction.
Comparative Analysis: Therapeutic Index
The ultimate goal is to compare the therapeutic index for each compound. This is calculated as:
Therapeutic Index = ED50 (Catalepsy) / ED50 (Antipsychotic model, e.g., CAR)
| Compound | Typical Antipsychotic ED50 | Catalepsy ED50 | Therapeutic Index (Ratio) | Predicted EPS Risk |
| This compound | Lower | Higher | Moderate-High | Low to Moderate |
| Haloperidol | Low | Low | ~1 (Low) | High |
| Risperidone | Low | High | High | Low |
Interpretation: Haloperidol is expected to have a low therapeutic index, meaning the dose that effectively treats psychosis is very close to the dose that causes motor side effects.[11][24] this compound and Risperidone are expected to show a much larger therapeutic index, indicating a wider, safer window between efficacy and EPS liability. This compound is known to induce catalepsy, but its profile may differ from classical neuroleptics.[24]
Synthesis and Conclusion
By systematically progressing through these three experimental stages—from in vitro receptor binding to in vivo efficacy and side effect models—researchers can robustly replicate and understand the core antipsychotic-like properties of this compound. The comparative data generated against Haloperidol and Risperidone will highlight this compound's unique profile as a selective D2/D3 antagonist with a favorable therapeutic window. This comprehensive, mechanism-driven approach ensures that the findings are not only replicable but also interpretable within the broader context of antipsychotic drug development.
References
- 1. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 2. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. (S)-Sulpiride, D2-like dopamine antagonist (CAS 23672-07-3) | Abcam [abcam.com]
- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 6. A low dosage of the dopamine D2-receptor antagonist this compound affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haldol (haloperidol) vs. Risperdal (risperidone): Antipsychotic Side Effects [medicinenet.com]
- 8. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 11. Serotonergic and dopaminergic aspects of neuroleptic-induced extrapyramidal syndromes in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vbspu.ac.in [vbspu.ac.in]
- 13. In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 15. Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding | Semantic Scholar [semanticscholar.org]
- 16. Differential enhancement of behavioral sensitivity to apomorphine following chronic treatment of rats with (-)-sulpiride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potentiation of apomorphine-induced stereotyped behaviour by acute treatment with dopamine depleting agents: a potential role for an increased stimulation of D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 21. Suppression of conditioned avoidance behavior by the local application of (-)this compound into the ventral, but not the dorsal, striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Action of a new psychotropic drug (this compound) on avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Comparative studies of this compound and classical neuroleptics on induction of catalepsy, locomotor activity, and brain dopamine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sulpiride in a Laboratory Setting
This document provides essential safety and logistical information for the proper handling and disposal of sulpiride, a substituted benzamide antipsychotic, within a research environment. As laboratory professionals, our responsibility extends beyond the bench; it includes the safe and environmentally conscious management of all chemical substances, from acquisition to disposal. This guide is structured to provide clear, actionable protocols grounded in established safety principles and regulatory standards, ensuring the protection of both personnel and the environment.
This compound: Hazard Profile and Regulatory Context
This compound is utilized in research for its selective dopaminergic antagonist properties.[1] While invaluable in experimental contexts, it is imperative to recognize its potential hazards to inform safe handling and disposal practices.
Intrinsic Hazards and Chemical Properties
This compound is considered a hazardous substance by occupational safety standards and presents several risks that must be managed.[2] The primary routes of exposure are inhalation and ingestion, and it is classified as harmful if swallowed or inhaled.[3] Furthermore, there is evidence to suspect it of damaging fertility or the unborn child.[3] The product is stable under normal conditions, but it is incompatible with strong oxidizing agents.[3][4] During combustion, it may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides, and sulphur oxides.[3][4]
Table 1: Key Properties and Hazard Information for this compound
| Property | Data | Source(s) |
| Chemical Name | N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | [4] |
| Molecular Formula | C15H23N3O4S | |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White to yellow crystalline solid/powder | [2] |
| Hazard Classifications | Harmful if swallowed/inhaled; Suspected of damaging fertility. | [3] |
| Incompatibilities | Strong oxidizing agents; Strong acids/alkalis. | [3][4] |
| Storage | Keep container tightly closed in a dry, well-ventilated place. | [3][5] |
The Regulatory Imperative: EPA and RCRA
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Pharmaceutical waste, particularly from research labs, is a key focus of these regulations.[8][9]
A critical mandate under recent EPA rules is the strict prohibition on the "sewering" of hazardous pharmaceutical waste .[10][11] This means it is illegal and environmentally irresponsible to dispose of this compound, or solutions containing it, down the drain. This practice has been linked to the contamination of waterways with pharmaceutical compounds.[12][13] All this compound waste must be managed as a regulated chemical waste stream.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste streams in a laboratory. Each pathway leads to a specific, detailed protocol.
Caption: Decision workflow for this compound waste management.
Experimental Protocols for Disposal and Decontamination
Adherence to these step-by-step protocols is mandatory for ensuring safety and compliance. Always perform these actions within a certified chemical fume hood when handling this compound powder or volatile solutions.
Protocol 1: Disposal of Bulk or Unused this compound
This protocol applies to pure this compound powder, expired stock solutions, or significant quantities of waste material. The primary objective is secure containment and transfer to a licensed hazardous waste disposal service.[14]
Methodology:
-
Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and related benzamide compounds. Do not mix with other waste categories like halogenated solvents or heavy metals unless approved by your institution's Environmental Health & Safety (EHS) office.
-
Container Selection: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum). The container must be in good condition, free of leaks, rust, or structural defects.[15]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag. Fill in all required information, including:
-
Contents: "this compound Waste"
-
Composition: List all components and their approximate percentages (e.g., "this compound (~5g), Methanol (100mL)").
-
Hazards: Check appropriate boxes (e.g., "Toxic").
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, under the control of laboratory personnel, and away from drains and incompatible materials.[15]
-
Disposal Request: Once the container is full or has reached the storage time limit set by your institution (typically one year), submit a chemical waste pickup request to your EHS department or their contracted waste handler.[15]
Protocol 2: Disposal of Trace-Contaminated Labware & PPE
This protocol covers items with minimal residual contamination, such as gloves, bench paper, empty vials, and plastic weigh boats. The goal is to prevent the release of even small quantities of the substance into the general waste stream.
Methodology:
-
Collection: Place all trace-contaminated solid waste into a designated, clearly labeled bag or container. A durable, sealable plastic bag (e.g., a heavy-duty, transparent bag) placed within a rigid box is often preferred.
-
Labeling: The container must be labeled as "Contaminated Solid Waste" or as required by your institution. The label should clearly indicate the contaminant (i.e., "this compound").
-
Sealing and Disposal: When the bag is full, securely seal it to prevent dust or residue from escaping. Dispose of the entire container through your institution's chemical waste program, following the same pickup request procedure as for bulk waste.
-
Glassware: For contaminated glassware, rinse it with a small amount of an appropriate solvent (e.g., ethanol, methanol) in a fume hood. Collect the rinsate as bulk liquid hazardous waste (Protocol 1). The cleaned glassware can then be washed according to standard lab procedures.
Protocol 3: Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[2]
Required Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat. A respirator may be necessary for large spills of fine powder.[2][3]
-
Absorbent Material: Vermiculite, sand, or a commercial chemical spill kit.
-
Sealable bags or containers for waste collection.
-
Decontamination Solution: 70% ethanol or as recommended by your institution's safety office.
Methodology:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area. If the spill involves a volatile solvent, ensure adequate ventilation and eliminate ignition sources.
-
Don PPE: Wear appropriate PPE before beginning cleanup.[3]
-
Containment (Solid Spill): For this compound powder, DO NOT sweep dry. This will generate dust, creating a significant inhalation hazard.[2] Carefully cover the spill with a damp paper towel or gently mist with water to prevent dust from becoming airborne.
-
Cleanup:
-
Solid Spill: Carefully scoop the dampened material and place it into a sealable container.
-
Liquid Spill: Cover the spill with an inert absorbent material. Allow it to be fully absorbed, then scoop the material into a sealable container.[3]
-
-
Decontamination: Wipe the spill area with a cloth soaked in decontamination solution. Work from the outside of the spill area inward. Place all cleaning materials (wipes, gloves) into the waste container.
-
Waste Disposal: Label the sealed container as "Spill Debris containing this compound" and dispose of it as hazardous waste according to Protocol 1.[3][16]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically grounded and regulation-aligned protocols, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, personal health, and environmental stewardship.
References
- 1. This compound | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. danielshealth.com [danielshealth.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. bwaste.com [bwaste.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
- 13. imjhealth.org [imjhealth.org]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 16. documents.tocris.com [documents.tocris.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sulpiride
Welcome to your essential guide for the safe handling of Sulpiride in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This compound, an atypical antipsychotic agent, is a potent active pharmaceutical ingredient (API) that demands meticulous handling procedures to mitigate exposure risks.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. We will delve into the specific hazards of this compound, establish a risk-based approach to selecting Personal Protective Equipment (PPE), and provide actionable protocols for its use and disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundational step in developing a robust safety plan. This compound, while a valuable research compound, presents several hazards that necessitate careful management.
Toxicological Profile: Safety Data Sheets (SDS) classify this compound as hazardous. The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.[1][2] Key health hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[3] One study notes a slight irritant effect on the mucous membranes of the eyes.[5]
-
Reproductive Toxicity: this compound is suspected of damaging fertility or the unborn child.[3][4][6]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[3]
Physical Hazards: As a solid powder, this compound poses a risk of forming combustible dust concentrations in the air. While it burns with difficulty, fine dust clouds can create an explosive mixture with a source of ignition.[2][7][8]
Occupational Exposure Limits (OEL): The cornerstone of a quantitative risk assessment is the Occupational Exposure Limit (OEL), which is the airborne concentration of a substance to which a worker can be exposed over a period without adverse health effects. For this compound, a recommended occupational safety level of exposure is 0.5 mg/m³ in the working area air.[5] All handling procedures must be designed to keep airborne concentrations well below this limit.
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is critical to embrace the hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, Engineering Controls are paramount. Whenever possible, handle solid this compound within a containment device such as a certified chemical fume hood, a powder containment hood (ventilated balance enclosure), or a glove box to minimize the generation of airborne dust.[8][9]
Personal Protective Equipment (PPE) for this compound Handling
The selection of PPE is directly tied to the specific task and the potential for exposure. The following table outlines the minimum recommended PPE for common laboratory activities involving this compound.
| Laboratory Activity | Minimum Required PPE | Rationale |
| Pre-weighing / Container Handling | Safety glasses with side shields, Nitrile gloves, Lab coat. | Protects against minimal contact with sealed containers. |
| Weighing Solid this compound | Chemical safety goggles, Nitrile gloves (double-gloving recommended), Lab coat or disposable gown, N95 Respirator (or higher). Must be performed in a ventilated enclosure. | High risk of generating airborne particulates. Goggles provide a better seal than glasses. A respirator is essential to prevent inhalation and stay below the 0.5 mg/m³ OEL.[2][3][5] |
| Preparing Solutions | Chemical safety goggles, Nitrile gloves, Lab coat. | Lower risk of aerosolization once in solution, but splash protection for eyes and skin remains critical.[10] |
| Administering to Animals / Cell Culture | Safety glasses or goggles, Nitrile gloves, Lab coat or gown. | Protects against splashes and incidental contact. Procedures that may generate aerosols require higher containment.[9] |
| Large-Scale Spill Cleanup | Chemical splash goggles, Face shield, Chemical-resistant gloves (e.g., Nitrile), Disposable coveralls, Air-Purifying Respirator (APR) with particulate filters or a Powered Air-Purifying Respirator (PAPR). | A major spill presents a significant inhalation and contact hazard, requiring full protection. A PAPR is recommended for comfort and a higher protection factor during extended cleanup.[2][11] |
Operational Plans and Step-by-Step Guidance
Procedural discipline is key to safety. Follow these protocols rigorously.
Protocol 1: PPE Donning and Doffing Sequence
The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
-
Gown/Lab Coat: Put on and fasten securely.
-
Respirator/Mask: Perform a seal check if using a tight-fitting respirator.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on to cover the cuff of the gown. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off):
-
Gloves: Remove the outer pair (if applicable). Remove the inner pair by peeling one off from the cuff, turning it inside out, and using the clean interior to remove the second glove. This is the most contaminated item and should be removed first.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as you remove it.
-
Goggles/Face Shield: Handle by the strap or sides to remove.
-
Respirator/Mask: Remove by the straps without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][9]
Protocol 2: Minor Spill Response
This protocol applies to small spills of solid this compound (e.g., <1 gram) inside a containment device.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Verify you are wearing the appropriate PPE (at minimum: lab coat, double gloves, goggles, and a respirator).
-
Contain the Spill: Gently cover the spilled powder with absorbent pads or paper towels dampened with water to prevent it from becoming airborne.[2] Do not use a dry cloth.
-
Clean the Area: Carefully wipe the area from the outside in. Place all contaminated materials into a designated, sealable waste bag.
-
Decontaminate: Wipe the spill area with a suitable decontaminating agent (e.g., a strong detergent solution followed by a water rinse).[9]
-
Dispose: Seal the waste bag and dispose of it as hazardous chemical waste according to your institution's guidelines.[2]
-
Doff PPE and Wash Hands: Follow the proper doffing procedure and wash your hands.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Decontamination and Disposal Plan
Proper disposal is a critical step in the chemical handling lifecycle, preventing environmental contamination and accidental exposure.
Work Surface Decontamination:
-
At the end of any procedure involving this compound, decontaminate all work surfaces.
-
Use a strong detergent and water rinse to remove drug residues. Repeating the cleaning steps can enhance removal.[9]
Disposal of this compound Waste and Contaminated Materials:
-
NEVER discharge this compound waste into a sewer or waterway.[2] This can have adverse effects on aquatic life.[12]
-
Solid Waste: All solid this compound waste and materials grossly contaminated with this compound (e.g., weighing papers, contaminated wipes) must be collected in a clearly labeled, sealed container for disposal as hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable gowns, and respirator cartridges should be placed in a sealed bag and disposed of with other contaminated laboratory waste.[9]
-
Sharps: Needles, scalpels, or other sharp instruments contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[9][13]
-
Follow Regulations: All waste must be handled in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. If a drug take-back program is available, it is a preferable option for unused products.[14][15]
By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects you, your research, and your environment. Always review the specific Safety Data Sheet for the material you are using and consult your institution's safety office with any questions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. [Toxicity assessment of this compound as the basis of its hygienic standardization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. purdue.edu [purdue.edu]
- 10. fishersci.com [fishersci.com]
- 11. 3mnederland.nl [3mnederland.nl]
- 12. survivingantidepressants.org [survivingantidepressants.org]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. dea.gov [dea.gov]
- 15. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
